molecular formula C17H19BrN6O2 B3061388 Barettin CAS No. 104311-70-8

Barettin

货号: B3061388
CAS 编号: 104311-70-8
分子量: 419.3 g/mol
InChI 键: YYFNNPXWRXQUPR-JVXNRYDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Barettin (CAS 104311-70-8) is a brominated cyclic dipeptide alkaloid naturally occurring in the deep-sea sponge Geodia barretti . This compound features a unique 2,5-diketopiperazine structure incorporating a dehydrogenated brominated tryptophan derivative and an arginine residue . It has attracted significant research interest due to its diverse biological activities. In biomedical research, this compound demonstrates strong antioxidant and anti-inflammatory properties, making it a candidate for studying chronic inflammatory diseases . It shows potent activity in inhibiting lipid peroxidation in cellular membranes, a key mechanism in conditions like atherosclerosis . Concurrently, this compound dose-dependently inhibits the secretion of key inflammatory cytokines, including IL-1β and TNFα, from immune cells . These dual activities suggest a potential atheroprotective effect. The bromine atom in its structure is crucial for its cellular antioxidant activity and bioavailability . Its pharmacological profile also includes interaction with serotonin receptors (5-HT2), mediating analgesic effects . Recently, this compound and its derivatives have emerged as novel agents in agricultural research, exhibiting significant antiviral and antifungal activities . They demonstrate excellent protective and therapeutic activity against the Tobacco Mosaic Virus (TMV), with efficacy surpassing that of conventional agents like ribavirin and ningnanmycin . The proposed mechanism involves inhibiting viral assembly by interacting with the viral coat protein . Several this compound derivatives also show broad-spectrum inhibition against multiple common plant pathogenic fungi . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

104311-70-8

分子式

C17H19BrN6O2

分子量

419.3 g/mol

IUPAC 名称

2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine

InChI

InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1

InChI 键

YYFNNPXWRXQUPR-JVXNRYDGSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

手性 SMILES

C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N[C@H](C(=O)N3)CCCN=C(N)N

规范 SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide alkaloid first isolated in 1986 from the deep-sea sponge Geodia barretti.[1][2] It is a notable marine natural product that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, along with quantitative data on its biological effects and detailed experimental protocols for its study.

Chemical Structure of this compound

This compound is characterized by a unique 2,5-diketopiperazine ring system.[1][2] This core structure is formed from the condensation of a dehydrogenated, brominated tryptophan derivative and an arginine residue.[1][2]

Key Structural Features:

  • Molecular Formula: C₁₇H₁₉BrN₆O₂[1][3][4][5]

  • IUPAC Name: 2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine[1][5]

  • CAS Number: 104311-70-8[1][2][3]

  • Molar Mass: 419.283 g·mol⁻¹[2]

Chemical Identifiers:

  • SMILES: C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N--INVALID-LINK--CCCN=C(N)N[5]

  • InChI: InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1[3]

Quantitative Biological Activity Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antifouling properties. The following table summarizes key quantitative data from various studies.

Biological ActivityAssayTest SystemResultReference
Antioxidant Activity Ferric Reducing Antioxidant Power (FRAP)Biochemical Assay77 µM Trolox equivalents at 71.6 µM this compound[1]
Oxygen Radical Absorbance Capacity (ORAC)Biochemical Assay5.5 µM Trolox equivalents at 71.6 µM this compound[1]
Anti-inflammatory Activity Inhibition of IL-12p40 secretionHuman Dendritic CellsIC₅₀: 21.0 µM[4]
Inhibition of IL-10 secretionHuman Dendritic CellsIC₅₀: 11.8 µM[4]
Antifouling Activity Inhibition of barnacle larvae settlementBalanus improvisus cypridsEC₅₀: 0.9 µM[6]

Signaling Pathways and Experimental Workflows

This compound's anti-inflammatory effects are attributed to its ability to modulate cytokine secretion. The following diagram illustrates a simplified workflow for assessing the anti-inflammatory properties of this compound in a cell-based assay.

G Workflow for Assessing Anti-inflammatory Activity of this compound cluster_cell_culture Cell Culture and Differentiation cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Response A Seed THP-1 monocytic cells B Differentiate with PMA (Phorbol 12-myristate 13-acetate) for 48h A->B C Pre-treat differentiated THP-1 macrophages with this compound B->C D Stimulate with LPS (Lipopolysaccharide) to induce inflammation C->D E Collect cell supernatant D->E F Measure cytokine levels (e.g., IL-1β, TNF-α) using ELISA E->F G Determine dose-dependent inhibition by this compound F->G

Caption: Workflow for evaluating the anti-inflammatory effect of this compound.

Experimental Protocols

Isolation of this compound from Geodia barretti

This protocol describes the extraction and purification of this compound from its natural source.

  • Extraction:

    • Incubate the lyophilized and ground sponge material in 60% acetonitrile (B52724) (CH₃CN) / 40% water (H₂O) with 0.1% formic acid overnight at room temperature.[3]

    • Perform a second extraction with 30% CH₃CN / 70% H₂O with 0.1% formic acid.[3]

    • A final extraction is conducted with H₂O containing 0.1% formic acid.[3]

    • Combine the supernatants from all extraction steps.

  • Purification:

    • Dilute the combined supernatant to a final concentration of 10% CH₃CN and filter.[3]

    • Subject the filtrate to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1][3]

    • Elute with a gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

    • Monitor the elution profile and collect the fractions corresponding to this compound.

    • Lyophilize the purified fractions to obtain solid this compound.

Total Synthesis of this compound

The chemical synthesis of this compound has been achieved, confirming its revised structure. A key step in the synthesis is the Horner-Wadsworth-Emmons reaction.

  • Precursor Synthesis:

  • Horner-Wadsworth-Emmons Reaction:

    • React the 6-bromoindole-3-carboxaldehyde with the diketopiperazine phosphonate ester to introduce the exocyclic double bond, forming the dehydro-functionality.[2]

  • Final Steps:

    • Perform deprotection of the protecting groups on the arginine moiety.[2]

    • Induce cyclization to form the final 2,5-diketopiperazine ring, yielding this compound in its Z-conformation.[2]

Antioxidant Activity Assays

5.3.1. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.

  • Add a sample of this compound to the FRAP reagent.

  • Incubate the mixture at 37°C.

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox.[1]

5.3.2. Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay evaluates the capacity of a compound to neutralize peroxyl radicals.

  • Prepare a solution of fluorescein (B123965), which acts as a fluorescent probe.

  • Add the this compound sample to the fluorescein solution.

  • Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Monitor the decay of fluorescein fluorescence over time in the presence and absence of this compound.

  • Calculate the ORAC value by determining the area under the fluorescence decay curve and comparing it to a Trolox standard.[1]

Anti-inflammatory Activity Assay using THP-1 Cells

This cell-based assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture and Differentiation:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with fetal bovine serum.

    • Differentiate the THP-1 monocytes into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1]

  • Treatment and Stimulation:

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Pre-incubate the differentiated macrophages with various concentrations of this compound for a specified time.[1]

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).[1]

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

    • Determine the inhibitory effect of this compound on cytokine secretion by comparing the levels in treated versus untreated, LPS-stimulated cells.

Conclusion

This compound stands out as a marine-derived compound with a compelling chemical structure and significant biological potential. Its antioxidant and anti-inflammatory properties, supported by quantitative data, make it a promising candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation. The detailed experimental protocols provided herein offer a foundation for researchers to explore the multifaceted activities of this intriguing natural product.

References

The Marine Metabolite Barettin: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide, is a marine natural product of significant interest due to its potent biological activities, including antifouling, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural source of this compound, its isolation and purification, and a putative biosynthetic pathway. Quantitative data on its bioactivities are summarized, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising marine compound.

Natural Source and Isolation

This compound is primarily isolated from the marine sponge Geodia barretti, a species found in the cold waters of the North Atlantic.[1] This sponge is a rich source of various bioactive secondary metabolites, including a range of brominated alkaloids and peptides. Besides this compound, other related compounds such as 8,9-dihydrothis compound and geobarrettins have also been identified from this organism.[2]

Extraction and Purification

The extraction and purification of this compound from Geodia barretti typically involve a multi-step process designed to isolate the compound from a complex biological matrix. While specific protocols may vary, a general workflow is outlined below.

Experimental Workflow for this compound Isolation

G Sponge Geodia barretti sponge tissue Extraction Extraction with CH2Cl2/MeOH Sponge->Extraction Partition Solvent Partitioning (Kupchan method) Extraction->Partition Chromatography1 Reversed-Phase C18 HPLC Partition->Chromatography1 Chromatography2 Size-Exclusion Chromatography Chromatography1->Chromatography2 Purified Purified this compound Chromatography2->Purified

A generalized workflow for the extraction and purification of this compound.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Geodia barretti has not been fully elucidated. However, based on the biosynthesis of similar diketopiperazines and brominated alkaloids in marine organisms, a putative pathway can be proposed. This pathway involves two key stages: the bromination of the precursor amino acid L-tryptophan and the subsequent cyclization of the resulting 6-bromo-L-tryptophan with L-arginine.

Proposed Precursor Molecules and Enzymatic Steps

The biosynthesis is thought to begin with the bromination of L-tryptophan at the C6 position of the indole (B1671886) ring. This reaction is likely catalyzed by a tryptophan halogenase , a class of enzymes known to be involved in the biosynthesis of halogenated secondary metabolites in marine sponges.

Following bromination, the 6-bromo-L-tryptophan and L-arginine are believed to be condensed to form the cyclic dipeptide structure of this compound. This cyclization is likely mediated by either a nonribosomal peptide synthetase (NRPS) or a cyclodipeptide synthase (CDPS) . These enzyme complexes are responsible for the synthesis of a wide variety of peptide-based natural products in microorganisms and marine invertebrates.

Putative Biosynthetic Pathway of this compound

G cluster_enzymes Key Enzymes Tryptophan L-Tryptophan Bromination Bromination Tryptophan->Bromination BromoTryptophan 6-bromo-L-Tryptophan Bromination->BromoTryptophan Halogenase Tryptophan Halogenase Bromination->Halogenase Cyclization Cyclization (NRPS or CDPS) BromoTryptophan->Cyclization Arginine L-Arginine Arginine->Cyclization This compound This compound Cyclization->this compound Synthetase NRPS/CDPS Cyclization->Synthetase

A proposed biosynthetic pathway for this compound, highlighting key precursors and enzymes.

Biological Activities and Quantitative Data

This compound exhibits a range of potent biological activities, making it a compound of significant interest for drug development. Its antifouling, antioxidant, and anti-inflammatory properties have been quantitatively assessed in various studies.

Data Presentation

The following tables summarize the key quantitative data related to the biological activities of this compound.

Table 1: Antifouling Activity of this compound

OrganismAssayEndpointConcentrationReference
Balanus improvisus (Barnacle larvae)Settlement InhibitionEC500.9 µM[3][4]
Balanus improvisus (Barnacle larvae)Settlement InhibitionComplete Inhibition1.9 µM[5]

Table 2: Antioxidant Activity of this compound

AssayEndpointConcentrationResultReference
FRAP (Ferric Reducing Antioxidant Power)Trolox Equivalents (TE)30 µg/mL (71.6 µM)77 µM TE[6][7]
ORAC (Oxygen Radical Absorbance Capacity)Trolox Equivalents (TE)30 µg/mL (71.6 µM)5.5 µM TE[6][7]
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA)Lipid Peroxidation ReductionNot specified55% reduction[8]

Table 3: Anti-inflammatory Activity of this compound

Cell LineTargetEndpointConcentrationReference
Human Dendritic CellsIL-12p40 SecretionIC5021.0 µM[9]
Human Dendritic CellsIL-10 SecretionIC5011.8 µM[9]
THP-1 (Human monocytic cell line)IL-1β SecretionInhibitionUp to 100 µg/mL[6][10]
THP-1 (Human monocytic cell line)TNFα SecretionInhibition50-100 µg/mL[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Geodia barretti

Protocol:

  • Sample Preparation: Frozen sponge material (Geodia barretti) is cut into small pieces and lyophilized.

  • Extraction: The dried tissue is extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) at room temperature with agitation for 24 hours. This process is typically repeated three times.[2]

  • Solvent Partitioning (Modified Kupchan Method): The combined crude extract is concentrated under vacuum. The residue is then resuspended in a 9:1 (v/v) mixture of MeOH and water and subjected to solvent partitioning against solvents of increasing polarity (e.g., hexane, chloroform (B151607), dichloromethane, n-butanol).[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing this compound (often the chloroform or dichloromethane fraction) is further purified by RP-HPLC on a C18 column. A gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used.[8]

  • Size-Exclusion Chromatography: To remove low molecular weight impurities, fractions containing this compound may be subjected to size-exclusion chromatography.[11]

  • Characterization: The purified this compound is characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm its structure.[8]

Antifouling Assay against Barnacle Larvae (Balanus improvisus)

Protocol:

  • Larvae Collection: Cyprid larvae of Balanus improvisus are collected from a laboratory culture.

  • Assay Setup: The assay is performed in multi-well plates. Each well contains filtered seawater and a specific concentration of the test compound (this compound).

  • Larvae Introduction: A known number of cyprid larvae are added to each well.

  • Incubation: The plates are incubated under controlled conditions (temperature and light) for a defined period (e.g., 48-72 hours).

  • Assessment: The number of settled and metamorphosed larvae, as well as dead and swimming larvae, are counted under a dissecting microscope.

  • Data Analysis: The percentage of settlement inhibition is calculated relative to a control (seawater without the test compound). The EC50 value (the concentration that causes 50% inhibition of settlement) is then determined.[4]

Antioxidant Activity Assays

4.3.1. Ferric Reducing Antioxidant Power (FRAP) Assay

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl3·6H2O.

  • Assay Procedure: A small volume of the test sample (this compound solution) is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Measurement: The absorbance of the resulting blue-colored complex is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox.[6][7]

4.3.2. Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay

Protocol:

  • Cell Culture: Human liver carcinoma cells (HepG2) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into a multi-well plate and allowed to attach.

  • Treatment: The cells are treated with the test compound (this compound) for a defined period.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a pro-oxidant, such as cumene (B47948) hydroperoxide.

  • Staining: A fluorescent probe that detects lipid peroxidation is added to the cells.

  • Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The reduction in fluorescence intensity in the presence of the test compound compared to the control indicates the inhibition of lipid peroxidation.[8]

Anti-inflammatory Assay

Protocol:

  • Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound (this compound).

  • Incubation: The cells are incubated for a specific period to allow for the production of inflammatory cytokines.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-1β, TNFα, IL-12p40) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis: The inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. IC50 values are determined where applicable.[6][9]

Signaling Pathway in LPS-induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) Nucleus->Cytokines induces transcription of This compound This compound This compound->IKK inhibits This compound->NFkB inhibits

A simplified diagram of the TLR4 signaling pathway leading to the production of pro-inflammatory cytokines, and the potential points of inhibition by this compound.

Conclusion

This compound, a diketopiperazine from the marine sponge Geodia barretti, represents a compelling lead compound for the development of novel therapeutic and antifouling agents. Its potent and varied biological activities, coupled with a growing understanding of its natural sourcing and a proposed biosynthetic pathway, provide a solid foundation for further research. The detailed protocols and quantitative data presented in this guide are intended to facilitate these future investigations, ultimately unlocking the full potential of this fascinating marine natural product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide alkaloid isolated from the marine sponge Geodia barretti, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization. The document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this marine natural product.

Introduction

This compound is a unique marine alkaloid featuring a 2,5-diketopiperazine nucleus formed from a dehydrogenated brominated tryptophan derivative and an arginine residue.[1] Its structure contributes to a range of biological effects, including antioxidant, anti-inflammatory, and antifouling properties.[1][2] This guide details the known physical and chemical characteristics of this compound, offering a foundational understanding for its further investigation and potential therapeutic development.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its isolation, characterization, and formulation. While some data is available, further experimental determination is required for a complete profile.

Data Presentation
PropertyValueReference(s)
Molecular Formula C₁₇H₁₉BrN₆O₂
Molecular Weight 419.3 g/mol [1]
IUPAC Name 2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine
CAS Number 104311-70-8[1]
Canonical SMILES C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N--INVALID-LINK--CCCN=C(N)N
Melting Point Not reported
Solubility Not reported
High-Resolution Mass Spectrometry (HRMS) m/z 419.0830 [M+H]⁺ (Calculated for C₁₇H₂₀BrN₆O₂⁺: 419.0826)
¹H NMR Spectral Data Not fully reported
¹³C NMR Spectral Data Not fully reported
Infrared (IR) Spectral Data Not reported
UV-Vis Spectral Data Not reported

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental procedures related to the study of this compound.

Isolation and Purification of this compound from Geodia barretti

The isolation of this compound from its natural source is a critical first step for its study.

Protocol:

  • Extraction: The lyophilized and ground sponge material is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1, v/v).

  • Solvent Partitioning: The crude extract is subjected to solvent partitioning using a series of solvents with increasing polarity to separate compounds based on their solubility.

  • Chromatographic Separation: The fraction containing this compound is further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid, is employed to elute the compounds.

    • Detection: Elution is monitored by UV absorbance, and fractions containing this compound are collected.

Synthesis of this compound

The total synthesis of this compound allows for the production of larger quantities for research and confirms its chemical structure.

General Workflow for this compound Synthesis:

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_cyclization Final Steps 6-bromoindole-3-carboxaldehyde 6-bromoindole-3-carboxaldehyde Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction 6-bromoindole-3-carboxaldehyde->Horner-Wadsworth-Emmons Reaction Protected Arginine derivative Protected Arginine derivative Protected Arginine derivative->Horner-Wadsworth-Emmons Reaction Deprotection and Cyclization Deprotection and Cyclization Horner-Wadsworth-Emmons Reaction->Deprotection and Cyclization This compound This compound Deprotection and Cyclization->this compound

Synthesis of this compound Workflow.

Protocol Outline: A key step in the synthesis involves a Horner-Wadsworth-Emmons type reaction to introduce the dehydro-functionality, starting from 6-bromoindole-3-carboxaldehyde.[3] This is followed by coupling with a protected arginine derivative, subsequent deprotection, and cyclization to yield the final this compound molecule in the natural Z-conformation.[3]

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for complete structural assignment.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to determine the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is analyzed using an ATR-FTIR spectrometer or by preparing a KBr pellet.

    • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.

  • UV-Vis Spectroscopy:

    • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

    • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm to identify chromophores.

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities, which are currently under investigation to understand their underlying mechanisms.

Anti-inflammatory Activity

This compound has been shown to inhibit the secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα).[1][2][4][5] This activity suggests its potential as a modulator of inflammatory responses.

Signaling Pathway of this compound's Anti-inflammatory Action:

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway activates Pro-IL-1b Pro-IL-1b NF-kB Pathway->Pro-IL-1b induces transcription Pro-TNFa Pro-TNFa NF-kB Pathway->Pro-TNFa induces transcription IL-1b Secretion IL-1b Secretion Pro-IL-1b->IL-1b Secretion TNFa Secretion TNFa Secretion Pro-TNFa->TNFa Secretion This compound This compound This compound->IL-1b Secretion inhibits This compound->TNFa Secretion inhibits

This compound's Inhibition of Inflammatory Cytokines.

Experimental Protocol for Anti-inflammatory Assay:

  • Cell Culture: Human monocytic THP-1 cells are commonly used.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Cytokine Measurement: The levels of secreted IL-1β and TNFα in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][4][5]

Serotonin (B10506) Receptor Interaction

This compound has been found to interact with serotonin (5-HT) receptors, which may contribute to some of its pharmacological effects.[1]

Workflow for Serotonin Receptor Binding Assay:

G Receptor Preparation Receptor Preparation Radioligand Incubation Radioligand Incubation Receptor Preparation->Radioligand Incubation Competition with this compound Competition with this compound Radioligand Incubation->Competition with this compound Separation and Counting Separation and Counting Competition with this compound->Separation and Counting Data Analysis Data Analysis Separation and Counting->Data Analysis

Serotonin Receptor Binding Assay Workflow.

Protocol Outline: A radioligand binding assay is typically used to assess the affinity of this compound for serotonin receptors. This involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand in the presence and absence of varying concentrations of this compound. The amount of bound radioactivity is then measured to determine the inhibitory constant (Ki) of this compound.[6]

Kinase Inhibition

Preliminary studies suggest that this compound may inhibit the activity of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) and Calcium/calmodulin-dependent protein kinase 1α (CAMK1α).

Experimental Protocol for Kinase Inhibition Assay:

  • Assay Setup: A biochemical kinase assay is performed using the purified kinase, a suitable substrate, and ATP.

  • Inhibitor Treatment: The reaction is carried out in the presence of varying concentrations of this compound.

  • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a phosphospecific antibody or a luminescence-based ATP detection method.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) of this compound is calculated from the dose-response curve.

Conclusion

This compound is a marine natural product with a unique chemical structure and promising biological activities. This technical guide has summarized its known physical and chemical properties and provided an overview of key experimental protocols for its study. Further research is warranted to fully elucidate its spectral characteristics, solubility, and the detailed molecular mechanisms underlying its biological effects. Such information will be invaluable for advancing its potential as a lead compound in drug discovery and development.

References

In Vitro Mechanism of Action of Barettin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti, has demonstrated a range of biological activities in vitro, positioning it as a compound of interest for further investigation in drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of associated signaling pathways and experimental workflows.

Core In Vitro Activities of this compound

This compound exhibits a multifaceted pharmacological profile in vitro, primarily characterized by its potent antioxidant and anti-inflammatory effects. Additionally, it has been shown to inhibit the activity of several key enzymes, suggesting its potential therapeutic application in a variety of disease contexts.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various biochemical and cell-based assays. Its ability to scavenge free radicals and reduce oxidative stress is a cornerstone of its biological activity.

Biochemical Assays: this compound's antioxidant capacity has been quantified using the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. In these assays, its activity is compared to a standard antioxidant, Trolox.[1][2]

  • FRAP Assay: At a concentration of 30 μg/mL (71.6 μM), this compound exhibited a FRAP value equivalent to 77 μM Trolox.[1] This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

  • ORAC Assay: In the ORAC assay, the same concentration of this compound showed an antioxidant capacity equivalent to 5.5 μM Trolox.[1] This assay assesses the capacity of a compound to neutralize peroxyl radicals.

Cell-Based Assays: In a more biologically relevant context, this compound has been evaluated for its ability to protect cells from oxidative damage.

  • Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay: this compound demonstrated a significant, dose-dependent reduction of lipid peroxidation in HepG2 cells.[1] This indicates its potential to protect cellular membranes from oxidative damage, a key process in the pathophysiology of numerous diseases.

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines.

  • Inhibition of Cytokine Secretion: In lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, this compound has been shown to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in a dose-dependent manner.[1] While the precise IC50 values have not been reported, inhibition of TNF-α was observed at concentrations ranging from 50 to 100 μg/mL.[1]

Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of several enzymes, suggesting its potential to modulate various signaling pathways and physiological processes.

  • Kinase Inhibition: this compound has been shown to inhibit the activity of Receptor-Interacting serine/threonine Kinase 2 (RIPK2) and Calcium/calmodulin-dependent protein Kinase 1α (CAMK1α), with reported IC50 values of 8.0 μM and 5.7 μM, respectively. These kinases are involved in inflammatory and immune responses.

  • Acetylcholinesterase (AChE) Inhibition: this compound acts as a reversible, non-competitive inhibitor of acetylcholinesterase from the electric eel, with a reported inhibition constant (Ki) of 29 μM. This activity suggests potential applications in neurological disorders where cholinergic transmission is impaired.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data on this compound's in vitro activities.

Table 1: Antioxidant Activity of this compound

AssayConcentrationResultReference
FRAP30 μg/mL (71.6 μM)77 μM Trolox Equivalents[1]
ORAC30 μg/mL (71.6 μM)5.5 μM Trolox Equivalents[1]
CLPAANot SpecifiedDose-dependent reduction[1]

Table 2: Enzyme Inhibitory Activity of this compound

Enzyme TargetInhibition MetricValueMechanismReference
RIPK2IC508.0 μMNot Specified
CAMK1αIC505.7 μMNot Specified
Acetylcholinesterase (AChE)Ki29 μMReversible, non-competitive

Table 3: Anti-inflammatory Activity of this compound

Cell LineStimulantCytokine InhibitedEffectConcentrationReference
THP-1LPSIL-1βDose-dependent inhibitionUp to 100 μg/mL[1]
THP-1LPSTNF-αInhibition50-100 μg/mL[1]

Signaling Pathways and Visualizations

This compound's anti-inflammatory and kinase inhibitory activities suggest its interaction with specific cellular signaling pathways. While direct in vitro evidence for this compound's modulation of the NF-κB and MAPK pathways is currently limited in the scientific literature, its known inhibitory effects on upstream kinases and cytokine production allow for the postulation of its involvement.

Postulated Anti-inflammatory Signaling Pathway

The inhibition of pro-inflammatory cytokines like TNF-α and IL-1β by this compound in LPS-stimulated macrophages suggests a potential interference with the Toll-like Receptor 4 (TLR4) signaling cascade, which prominently involves the NF-κB and MAPK pathways.

G cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK ... MAPK_Pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_Pathway ... NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Cytokines TNF-α, IL-1β Gene_Expression->Cytokines Translation This compound This compound This compound->IKK ? This compound->Cytokines Inhibits Secretion This compound->MAPK_Pathway ? AP1 AP-1 MAPK_Pathway->AP1 Activates AP1->Nucleus Translocates

Postulated Anti-inflammatory Signaling Pathway of this compound.
Kinase Inhibition Workflow

The determination of this compound's inhibitory activity against kinases like RIPK2 and CAMK1α is typically performed using a radioactive filter binding assay.

G Start Start: Kinase Reaction Mixture (Kinase, Substrate, Buffer) Add_this compound Add this compound (or Vehicle Control) Start->Add_this compound Add_ATP Add [γ-³²P]ATP to initiate reaction Add_this compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (e.g., add phosphoric acid) Incubate->Stop_Reaction Spot Spot mixture onto phosphocellulose filter paper Stop_Reaction->Spot Wash Wash filter paper to remove unbound [γ-³²P]ATP Spot->Wash Quantify Quantify radioactivity on filter paper (Scintillation counting or Phosphorimaging) Wash->Quantify End End: Determine % Inhibition and calculate IC50 Quantify->End

Workflow for Radioactive Filter Binding Kinase Assay.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate in deionized water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample (this compound at various concentrations) or standard (Trolox) to the wells of a 96-well plate.

    • Add 150 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Trolox.

    • Calculate the FRAP value of the samples in Trolox equivalents (TE) from the standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution: Prepare a stock solution in a suitable buffer (e.g., phosphate (B84403) buffer, 75 mM, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

    • Trolox Standard Solutions: Prepare a series of dilutions of Trolox in the assay buffer.

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of the test sample (this compound), Trolox standards, or buffer (blank) to the wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards.

    • Generate a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the samples in Trolox equivalents (TE) from the standard curve.

Cytokine Inhibition Assay in THP-1 Cells

Principle: This assay measures the ability of a compound to inhibit the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from THP-1 monocytes differentiated into macrophages and stimulated with LPS.

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Differentiate the THP-1 cells into macrophage-like cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

  • Assay Procedure:

    • After differentiation, replace the medium with fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production.

    • Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.

  • Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of each cytokine in the samples from the standard curve.

    • Determine the percentage of inhibition of cytokine secretion for each concentration of this compound compared to the LPS-stimulated control.

    • If possible, calculate the IC50 value for the inhibition of each cytokine.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), the absorbance of which can be measured at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM) in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) Solution (10 mM) in deionized water (prepare fresh).

    • AChE Enzyme Solution (e.g., from electric eel) in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • In the wells, add 25 µL of phosphate buffer, 25 µL of the test compound (this compound) at various concentrations, and 25 µL of the AChE enzyme solution. For the control (100% activity), add buffer instead of the test compound.

    • Pre-incubate at room temperature for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

  • Measurement:

    • Measure the absorbance at 412 nm kinetically for 10-15 minutes or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration.

    • Calculate the Ki value from a secondary plot (e.g., Dixon plot) to determine the inhibition constant and mechanism.

Conclusion and Future Directions

The in vitro data accumulated to date highlight this compound as a promising natural product with significant antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Its ability to modulate multiple biological targets suggests its potential for development as a therapeutic agent for a range of diseases characterized by oxidative stress and inflammation.

However, further in-depth studies are required to fully elucidate its mechanism of action. Key areas for future research include:

  • Determination of IC50 values for its antioxidant and anti-inflammatory activities to provide a more precise measure of its potency.

  • Investigation of its effects on key inflammatory signaling pathways , such as the NF-κB and MAPK pathways, to understand the molecular mechanisms underlying its anti-inflammatory effects.

  • Comprehensive profiling of its inhibitory activity against a broader panel of kinases and other enzymes to identify additional therapeutic targets.

  • In vitro anticancer studies across a range of cancer cell lines to determine its potential as an anticancer agent and to elucidate the underlying mechanisms.

  • Evaluation of its inhibitory potential against other relevant enzymes such as BACE1, alpha-glucosidase, and PTP1B, for which there is currently a lack of specific data.

A more complete understanding of this compound's in vitro mechanism of action will be crucial for guiding future preclinical and clinical development of this intriguing marine natural product.

References

An In-Depth Technical Guide to the Biological Activities of Barettin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a cyclopeptide isolated from the marine sponge Geodia barretti, and its synthetic analogues have emerged as a promising class of bioactive compounds with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its derivatives, with a focus on their antioxidant, anti-inflammatory, antifouling, and anticancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with significant therapeutic potential. This compound, a brominated cyclopeptide, has attracted considerable attention due to its potent biological activities.[1] This guide aims to consolidate the current scientific knowledge on this compound and its analogues, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Antioxidant Activity

This compound and its analogues have demonstrated significant antioxidant properties in various in vitro assays. The presence of the bromine atom on the tryptophan residue appears to be crucial for cellular antioxidant activity.[1]

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its non-brominated analogue, debromothis compound, has been quantified using several standard assays. The results are summarized in the table below.

CompoundAssayConcentrationResultReference
This compoundFRAP30 µg/mL (71.6 µM)77 µM Trolox equivalents (TE)[2][3]
Debromothis compoundFRAP30 µg/mLSimilar dose-dependent activity to this compound[2]
This compoundORAC30 µg/mL (71.6 µM)5.5 µM Trolox equivalents (TE)[2][4]
Debromothis compoundORAC30 µg/mLSimilar dose-dependent activity to this compound[2]
This compoundCAAUp to 30 µg/mLNo significant activity[4][5]
Debromothis compoundCAAUp to 30 µg/mLNo significant activity[4][5]
This compoundCLPAA30 µg/mL~55% reduction in lipid peroxidation[2]
Debromothis compoundCLPAA30 µg/mLNo significant activity[2]
Experimental Protocols for Antioxidant Assays

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents : Acetate (B1210297) buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, 20 mM FeCl₃·6H₂O.

  • Procedure :

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to a 96-well plate.

    • Add 20 µL of the test sample (this compound or analogue) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using FeSO₄·7H₂O.

G cluster_reagents Reagent Preparation cluster_procedure Assay Procedure Acetate Buffer Acetate Buffer Mix Reagents Mix 10:1:1 Acetate Buffer->Mix Reagents TPTZ Solution TPTZ Solution TPTZ Solution->Mix Reagents FeCl3 Solution FeCl3 Solution FeCl3 Solution->Mix Reagents Incubate Incubate at 37°C Mix Reagents->Incubate Add Sample Add Sample Incubate->Add Sample Measure Absorbance Measure at 593 nm Add Sample->Measure Absorbance

FRAP Assay Workflow

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) in cells.

  • Cell Line : Human hepatocarcinoma (HepG2) cells.

  • Reagents : Williams' Medium E, fetal bovine serum (FBS), penicillin-streptomycin, DCFH-DA (2',7'-dichlorofluorescin diacetate), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Procedure :

    • Seed HepG2 cells in a 96-well plate and grow to confluence.

    • Wash cells with PBS.

    • Treat cells with the test compound and DCFH-DA for 1 hour.

    • Wash cells with PBS.

    • Add AAPH to induce oxidative stress.

    • Measure fluorescence at an emission of 538 nm and excitation of 485 nm every 5 minutes for 1 hour.

G Seed Cells Seed HepG2 Cells Treat Cells Treat with Compound and DCFH-DA Seed Cells->Treat Cells Induce Stress Add AAPH Treat Cells->Induce Stress Measure Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 538 nm) Induce Stress->Measure Fluorescence

CAA Assay Workflow

This assay assesses the ability of a compound to inhibit lipid peroxidation in cell membranes.

  • Cell Line : HepG2 cells.

  • Reagents : C11-BODIPY581/591 probe, cumene (B47948) hydroperoxide (CumOOH).

  • Procedure :

    • Incubate HepG2 cells with the C11-BODIPY581/591 probe.

    • Treat cells with the test compound.

    • Induce lipid peroxidation with CumOOH.

    • Measure the shift in fluorescence from red to green.

Anti-inflammatory Activity

This compound has been shown to inhibit the secretion of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.[3]

Quantitative Anti-inflammatory Data
CompoundCell LineStimulantCytokine InhibitedConcentration% InhibitionReference
This compoundTHP-1LPSIL-1β100 µg/mLDose-dependent inhibition[3]
This compoundTHP-1LPSTNF-α50-100 µg/mLInhibition observed[3]
Experimental Protocol for Cytokine Inhibition Assay
  • Cell Line : Human monocytic cell line (THP-1).

  • Reagents : RPMI-1640 medium, FBS, penicillin-streptomycin, lipopolysaccharide (LPS), ELISA kits for IL-1β and TNF-α.

  • Procedure :

    • Culture THP-1 cells and differentiate them into macrophages.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-1β and TNF-α in the supernatant using specific ELISA kits.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1β and TNF-α. This compound may inhibit this pathway by preventing the degradation of IκBα.

LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits

This compound's Proposed NF-κB Inhibition

Antifouling Activity

This compound and its analogues exhibit potent antifouling properties, inhibiting the settlement of barnacle larvae. This activity is crucial for the development of environmentally friendly antifouling coatings.

Quantitative Antifouling Data
CompoundOrganismActivityEC₅₀ ValueReference
This compoundBalanus improvisus (barnacle)Larval settlement inhibition0.9 µM[8]
8,9-dihydrothis compoundBalanus improvisusLarval settlement inhibition7.9 µM[9]
Benzo[g]dipodazineBalanus improvisusLarval settlement inhibition0.034 µM[8][10]
Experimental Protocol for Barnacle Larval Settlement Assay
  • Organism : Cyprid larvae of Balanus amphitrite.

  • Procedure :

    • Collect cyprid larvae.

    • Prepare multi-well plates with filtered seawater containing different concentrations of the test compounds.

    • Add a single cyprid to each well.

    • Incubate the plates in the dark at a controlled temperature (e.g., 28°C) for 24-48 hours.

    • Count the number of settled and metamorphosed larvae under a microscope.

Anticancer and Other Activities

While research is ongoing, preliminary studies suggest that marine cyclopeptides, including this compound-like structures, possess anticancer properties. Further investigation is needed to determine the specific efficacy and mechanisms of action of this compound and its analogues against various cancer cell lines. Additionally, some analogues have shown acetylcholinesterase inhibitory activity, indicating potential applications in the treatment of neurodegenerative diseases.

Acetylcholinesterase Inhibition

Some this compound analogues have been reported to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

  • Assay : Ellman's method is a common colorimetric assay used to measure AChE activity.

  • Principle : Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.

Structure-Activity Relationships (SAR)

  • Bromination : The presence of a bromine atom on the tryptophan residue is critical for cellular antioxidant and lipid peroxidation inhibitory activities but appears less crucial for the biochemical (cell-free) antioxidant effects.[2]

  • Cyclic Structure : The cyclic peptide backbone is essential for the observed biological activities.

  • Side Chains : Modifications to the arginine side chain can significantly impact antifouling potency. For instance, replacing arginine with glycine (B1666218) (dipodazine) and further modification to benzo[g]dipodazine dramatically increases antifouling activity.[8]

Conclusion

This compound and its analogues represent a versatile class of marine natural products with a wide spectrum of biological activities. Their potent antioxidant, anti-inflammatory, and antifouling properties make them excellent candidates for the development of new therapeutic agents and environmentally benign technologies. Further research into their anticancer potential and the elucidation of their detailed mechanisms of action will be crucial for translating these promising natural compounds into clinical and commercial applications. This guide provides a foundational resource to stimulate and support these future research endeavors.

References

Cellular Targets of Barettin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide alkaloid originally isolated from the marine sponge Geodia barretti.[1] This natural compound has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The interaction of this compound with its cellular targets has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory and binding constants.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Assay Type
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2)8.0Radioactive Filter Binding Assay[1]
Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α)5.7Radioactive Filter Binding Assay[1]

Table 2: Serotonin (B10506) Receptor Binding Affinity of this compound

Receptor TargetKi (µM)Cell Line
5-HT2A1.93HEK-293[2]
5-HT2C0.34HEK-293[2]
5-HT41.91HEK-293[2]

Key Cellular Targets and Signaling Pathways

This compound exerts its biological effects by modulating the activity of several key cellular proteins, primarily serotonin receptors and protein kinases involved in inflammatory signaling.

Serotonin Receptors

This compound demonstrates a notable affinity for several serotonin receptor subtypes, suggesting its potential to modulate serotonergic signaling. The structural resemblance of its tryptophan residue to serotonin likely contributes to this interaction.[2] The binding of this compound to 5-HT2A, 5-HT2C, and 5-HT4 receptors may underlie some of its observed physiological effects.

Protein Kinases: RIPK2 and CAMK1α

A significant aspect of this compound's anti-inflammatory activity is attributed to its inhibition of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) and Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α).[1]

  • RIPK2 and the NF-κB Signaling Pathway: RIPK2 is a crucial component of the NOD-like receptor signaling pathway, which plays a key role in the innate immune response to bacterial pathogens. Upon activation, RIPK2 autophosphorylates and subsequently activates the IκB kinase (IKK) complex. This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα). The degradation of IκBα liberates the nuclear factor-kappa B (NF-κB) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-1β and TNF-α.[3][4] By inhibiting RIPK2, this compound is proposed to disrupt this cascade, thereby reducing the production of these inflammatory mediators.[5][6]

  • CAMK1α and the MAPK Signaling Pathway: While the direct downstream effects of this compound's inhibition of CAMK1α are still under investigation, CAMK1α is known to be involved in the activation of the mitogen-activated protein kinase (MAPK) signaling pathways. The MAPK cascades, including the ERK1/2, p38, and JNK pathways, are central regulators of a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that by inhibiting CAMK1α, this compound may modulate MAPK signaling, contributing to its anti-inflammatory and other cellular effects.

The following diagram illustrates the proposed mechanism of this compound's interference with the RIPK2-mediated NF-κB signaling pathway.

Barettin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD-like Receptor NOD-like Receptor RIPK2 RIPK2 NOD-like Receptor->RIPK2 Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->RIPK2 Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Receptor_Binding_Workflow A Culture HEK-293 cells expressing target receptor B Prepare cell membranes A->B C Set up binding assay in 96-well plate (Total, Non-specific, Competition) B->C D Incubate to reach equilibrium C->D E Filter and wash to separate bound and free radioligand D->E F Quantify radioactivity (Scintillation Counting) E->F G Calculate Ki value (Cheng-Prusoff equation) F->G Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add this compound and kinase to 384-well plate A->B C Initiate kinase reaction with substrate and ATP B->C D Incubate for 60 minutes C->D E Stop reaction and deplete ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP and generate luminescent signal E->F G Measure luminescence F->G H Calculate IC50 value G->H

References

Pharmacological profile of Barettin from marine sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide first isolated from the marine sponge Geodia barretti. Structurally, it is a diketopiperazine containing a brominated tryptophan residue and an arginine residue. This marine-derived natural product has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its antioxidant, anti-inflammatory, and receptor-modulating properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Antioxidant Activity of this compound

AssayEndpoint MeasuredConcentrationResult (Trolox Equivalents)Reference
Oxygen Radical Absorbance Capacity (ORAC)Inhibition of fluorescein (B123965) decay by peroxyl radicals30 µg/mL5.5 µM TE[1]
Ferric Reducing Antioxidant Power (FRAP)Reduction of Fe³⁺ to Fe²⁺30 µg/mL77 µM TE[1]
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA)Inhibition of lipid peroxidation in HepG2 cells10 µM55% reduction[1][2]

Table 2: Anti-inflammatory Activity of this compound

Cell Line/SystemStimulantCytokine MeasuredThis compound Concentration% Inhibition (approx.)Reference
THP-1 human monocytic cellsLPSTNF-α10 µg/mL~40%[2]
THP-1 human monocytic cellsLPSIL-1β10 µg/mL~60%[2]

Table 3: Serotonin Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (µM)Reference
5-HT₂ₐ[³H]ketanserin1.93
5-HT₂𝒸[³H]mesulergine0.34

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Materials:

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

Procedure:

  • Prepare a stock solution of fluorescein (4 µM) and Trolox standards (ranging from 6.25 to 100 µM) in phosphate buffer.

  • Add 150 µL of the fluorescein working solution to each well of the 96-well plate.

  • Add 25 µL of either this compound solution (at various concentrations), Trolox standard, or phosphate buffer (as a blank) to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of freshly prepared AAPH solution (240 mM) to all wells.

  • Immediately place the plate in the reader and record the fluorescence decay every 2 minutes for at least 60 minutes.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

  • Plot a standard curve of net AUC versus Trolox concentration and determine the ORAC value of this compound in Trolox Equivalents (TE).

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

Materials:

  • 96-well clear microplates

  • Spectrophotometer (593 nm)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • This compound solution

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Add 180 µL of the FRAP reagent to each well of the microplate.

  • Take an initial absorbance reading at 593 nm.

  • Add 20 µL of this compound solution, standard (FeSO₄), or blank (deionized water) to the wells.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • Subtract the initial absorbance from the final absorbance.

  • Create a standard curve using the FeSO₄ standards and determine the FRAP value of this compound, expressed as µM Fe²⁺ equivalents.

This cell-based assay measures the ability of an antioxidant to inhibit lipid peroxidation.

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • C11-BODIPY⁵⁸¹/⁵⁹¹ probe

  • Cumene (B47948) hydroperoxide (oxidant)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Seed HepG2 cells in a 96-well plate and culture until confluent.

  • Wash the cells with HBSS.

  • Load the cells with 10 µM C11-BODIPY⁵⁸¹/⁵⁹¹ in HBSS for 30 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Treat the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

  • Induce lipid peroxidation by adding cumene hydroperoxide (600 µM).

  • Measure the fluorescence intensity at an emission of 520 nm (oxidized probe) and 590 nm (reduced probe) every 5 minutes for 1 hour.

  • The antioxidant activity is determined by the preservation of the reduced form of the probe, indicated by a stable fluorescence at 590 nm.

Anti-inflammatory Activity Assay

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human TNF-α and IL-1β ELISA kits

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated control.

Serotonin 5-HT₂ₐ Receptor Binding Assay

This radioligand binding assay determines the affinity of this compound for the 5-HT₂ₐ receptor.

Materials:

  • Cell membranes from a cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

  • [³H]ketanserin (radioligand)

  • Ketanserin (B1673593) or Mianserin (for non-specific binding)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]ketanserin, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]ketanserin, and a high concentration of unlabeled ketanserin or mianserin.

    • Competition Binding: Cell membranes, [³H]ketanserin, and varying concentrations of this compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines. In LPS-stimulated monocytes, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of TNF-α and IL-1β. This compound has been shown to inhibit this process. Additionally, the effects of this compound on inflammation may be due to its inhibitory properties on receptor-interacting serine/threonine kinase 2 (RIPK2) and calcium/calmodulin-dependent protein kinase 1α (CAMK1α).

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB NF-κB IKK->NFkB Cytokines TNF-α, IL-1β Production NFkB->Cytokines p38->Cytokines This compound This compound This compound->IKK This compound->p38

Caption: LPS-induced pro-inflammatory cytokine signaling pathway and potential points of inhibition by this compound.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

This compound's interaction with the 5-HT₂ₐ receptor suggests its potential to modulate serotonergic neurotransmission. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

G This compound This compound (Agonist) Receptor 5-HT2A Receptor This compound->Receptor Gq11 Gq/G11 Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified signaling pathway of the 5-HT₂ₐ receptor, a target of this compound.

Experimental Workflow for Kinase Inhibition Screening

To investigate the inhibitory potential of this compound against specific kinases like RIPK2 and CAMK1α, a systematic experimental workflow can be employed.

G start Start: This compound Solution assay_prep Kinase Assay Preparation (RIPK2 or CAMK1α) start->assay_prep incubation Incubation with This compound assay_prep->incubation detection Kinase Activity Detection (e.g., ADP-Glo) incubation->detection data_analysis Data Analysis: IC50 Determination detection->data_analysis end End: Inhibitory Profile data_analysis->end

Caption: A general experimental workflow for screening this compound's inhibitory activity against kinases.

Conclusion

This compound, a marine sponge-derived cyclopeptide, exhibits a compelling pharmacological profile characterized by potent antioxidant and anti-inflammatory activities, as well as modulatory effects on the serotonergic system. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. Future investigations should focus on elucidating the precise molecular mechanisms underlying its diverse biological effects, optimizing its structure-activity relationship, and evaluating its efficacy and safety in preclinical models of inflammatory and neurological disorders. The unique chemical scaffold of this compound makes it an exciting lead compound for the development of novel therapeutics.

References

Early-Stage Research on Barettin's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barettin is a brominated cyclic dipeptide alkaloid first isolated in 1986 from the deep-sea sponge Geodia barretti.[1][2][3] Structurally, it consists of a dehydrogenated brominated tryptophan derivative linked to an arginine residue, forming a 2,5-diketopiperazine nucleus.[2] This marine natural product has garnered significant scientific interest due to its diverse biological activities. Early-stage research has primarily focused on its potent antioxidant, anti-inflammatory, and serotonin (B10506) receptor modulating properties, suggesting its potential as a lead compound for the development of new therapeutic agents. This technical guide provides an in-depth summary of the preclinical data, details key experimental protocols, and visualizes the underlying mechanisms and workflows.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity in both biochemical and cell-based assays.[3][4][5][6] This activity is a cornerstone of its therapeutic potential, particularly in diseases with an oxidative stress component, such as atherosclerosis.[5][7]

Quantitative Data: Biochemical Antioxidant Assays

The antioxidant capacity of this compound has been quantified using standard biochemical assays, with results often compared to Trolox, a water-soluble vitamin E analog.

AssayCompoundConcentration (µg/mL)Antioxidant Capacity (µM Trolox Equivalents - TE)Reference
Ferric Reducing Antioxidant Power (FRAP)This compound3077[3][8]
Oxygen Radical Absorbance Capacity (ORAC)This compound305.5[3][8]
Experimental Protocols: Biochemical Assays

1.2.1. Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored spectrophotometrically.

  • Reagents: Acetate (B1210297) buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, 20 mM FeCl₃·6H₂O, Trolox standard, and test compounds (this compound).

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

    • A baseline reading is taken at 593 nm.

    • The test compound or Trolox standard is added to the FRAP reagent.

    • Absorbance is measured after a specified incubation period at 37°C.

    • The change in absorbance is compared to a standard curve prepared with known concentrations of Trolox. Results are expressed as µM Trolox Equivalents (TE).

1.2.2. Oxygen Radical Absorbance Capacity (ORAC) Assay The ORAC assay evaluates the capacity of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) that is induced by a peroxyl radical generator.[3]

  • Reagents: 75 mM Phosphate buffer (pH 7.4), Fluorescein (B123965) (52 nM final concentration), AAPH (2,2′-Azobis(2-methylpropionamidine) dihydrochloride) as the peroxyl radical generator, Trolox standard, and test compounds.[3]

  • Procedure:

    • The assay is performed in a 96-well plate using a plate reader with fluorescence detection (excitation 486 nm, emission 520 nm) at 37°C.[3]

    • Diluted concentrations of the test compounds or Trolox are added to the wells, followed by the fluorescein solution.[3]

    • After a brief incubation, the AAPH solution is added to initiate the reaction.

    • The fluorescence is monitored kinetically over time.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard.

Quantitative Data: Cellular Antioxidant Assays

Cell-based assays provide insights into the bioavailability and activity of compounds within a biological system. Studies on this compound highlight the crucial role of its bromine atom for cellular activity.[4][5][6]

AssayCompoundActivityReference
Cellular Antioxidant Activity (CAA)This compoundNo reduction in intracellular oxidation observed[5]
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA)This compoundDose-dependent reduction of lipid peroxidation[5][6]
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA)Debromothis compoundNo reduction of lipid peroxidation observed[5][6]
Experimental Protocol: CLPAA Assay

The CLPAA assay assesses the ability of a compound to prevent lipid peroxidation in cells, a key process in cellular damage.[6]

  • Cell Line: Human liver hepatocellular carcinoma (HepG2) cells.[3][5][6]

  • Reagents: Cumene hydroperoxide (CumOOH) to induce lipid peroxidation, Butylated hydroxytoluene (BHT) as a positive control, and the test compounds.[6]

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and incubated to allow for attachment.

    • Cells are treated with various concentrations of the test compounds (this compound, Debromothis compound) or the control (BHT).

    • After an incubation period, CumOOH is added to induce oxidative stress and lipid peroxidation.

    • A fluorescent probe sensitive to lipid peroxidation is added.

    • The fluorescence is measured, and the results are normalized to a positive control where peroxidation is maximally induced.[6]

Visualization: Antioxidant Assay Workflow

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FRAP FRAP Assay (Ferric Reducing) Result_Biochem Quantify Antioxidant Capacity (TE) FRAP->Result_Biochem ORAC ORAC Assay (Radical Scavenging) ORAC->Result_Biochem HepG2 HepG2 Cells CLPAA CLPAA Assay (Lipid Peroxidation) HepG2->CLPAA Test Compound + Oxidative Stressor Result_Cell Assess Cellular Protective Effect CLPAA->Result_Cell This compound This compound This compound->FRAP This compound->ORAC This compound->HepG2

Caption: Workflow for assessing the antioxidant potential of this compound.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the secretion of key pro-inflammatory cytokines.[4][5][6] This activity, combined with its antioxidant effects, suggests a potential atheroprotective role.[4][5][7]

Quantitative Data: Cytokine Inhibition

Studies using lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells have demonstrated this compound's ability to reduce cytokine production.

CytokineCell LineStimulantEffect of this compound (up to 100 µg/mL)Reference
IL-1βTHP-1LPSDose-dependent inhibition[3][4][5]
TNF-αTHP-1LPSInhibition at 50-100 µg/mL concentrations[3][4][5]
Experimental Protocol: Cytokine Secretion Assay

This protocol details the method used to measure the effect of this compound on inflammatory cytokine production in immune cells.

  • Cell Line: Human acute monocytic leukemia cell line (THP-1).[3][5]

  • Reagents: Lipopolysaccharide (LPS) to stimulate an inflammatory response, test compound (this compound), and ELISA (Enzyme-Linked Immunosorbent Assay) kits for IL-1β and TNF-α.

  • Procedure:

    • THP-1 monocytes are cultured and differentiated into macrophage-like cells.

    • The cells are pre-treated with various concentrations of this compound for a specified time.

    • LPS is added to the cell culture to stimulate the production and secretion of pro-inflammatory cytokines.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of IL-1β and TNF-α in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

    • The percentage of inhibition is calculated relative to LPS-stimulated cells that were not treated with this compound.

Visualization: Proposed Anti-inflammatory Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Signaling->Cytokines Induces Secretion This compound This compound This compound->Signaling Inhibits

Caption: Proposed inhibition of LPS-induced cytokine secretion by this compound.

Serotonin Receptor Modulation

This compound's chemical structure bears resemblance to serotonin (5-hydroxytryptamine), leading to investigations of its interaction with serotonin receptors.[3][9] This interaction may mediate some of its biological effects, including potential analgesic properties.[1][2]

Quantitative Data: Serotonin Receptor Binding Affinity

Binding assays have revealed that this compound selectively interacts with specific subtypes of human serotonin (5-HT) receptors.

Receptor SubtypeBinding Affinity (K_i_, µM)Reference
5-HT2A1.93[9]
5-HT2C0.34[9]
5-HT41.91[9]

Note: A lower K_i_ value indicates higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

This method is used to determine the affinity of a compound for a specific receptor.

  • Cell Line: HEK-293 (Human Embryonic Kidney 293) cells.[9]

  • Procedure:

    • HEK-293 cells are transfected with the specific human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2C, or 5-HT4).[9]

    • Membranes are prepared from the transfected cells, which now express the target receptor.

    • The cell membranes are incubated with a specific radioligand (a radioactive molecule that is known to bind to the receptor) and various concentrations of the test compound (this compound).

    • The reaction mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand via filtration.

    • The radioactivity of the bound ligand is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (K_i_) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

Visualization: this compound's Interaction with 5-HT Receptors

G cluster_receptors Serotonin Receptors cluster_effects Potential Downstream Effects This compound This compound R_2A 5-HT2A (Ki = 1.93 µM) This compound->R_2A Binds R_2C 5-HT2C (Ki = 0.34 µM) This compound->R_2C Binds R_4 5-HT4 (Ki = 1.91 µM) This compound->R_4 Binds Analgesia Analgesia R_2A->Analgesia Neuro_Mod Neuromodulation R_2C->Neuro_Mod

Caption: Selective binding of this compound to human serotonin (5-HT) receptors.

Structure-Activity Relationship (SAR) Insights

Early SAR studies, primarily comparing this compound to its synthetic de-brominated analogue, have provided critical insights:

  • Role of Bromine: The bromine atom appears essential for cellular antioxidant activity, specifically in preventing lipid peroxidation, as the de-brominated version was inactive in the CLPAA assay.[3][4][5][6]

  • Role of the Double Bond: In a related compound, 8,9-dihydrothis compound, the absence of a double bond between the tryptophan and arginine residues resulted in a loss of affinity for the 5-HT2A and 5-HT4 receptors, indicating this structural feature is important for receptor interaction.[9]

Conclusion and Future Directions

The early-stage research on this compound reveals a promising natural product with a multi-faceted therapeutic profile. Its combined antioxidant and anti-inflammatory activities make it a strong candidate for further investigation as an atheroprotective agent.[3][4] Furthermore, its ability to modulate specific serotonin receptors opens avenues for its potential application in neurological conditions or pain management.

Future research should focus on:

  • In vivo Efficacy: Validating the observed in vitro effects in relevant animal models of atherosclerosis, inflammation, and pain.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways responsible for its anti-inflammatory and antioxidant effects.

  • Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

  • Lead Optimization: Utilizing the initial SAR insights to synthesize and evaluate analogues with improved potency, selectivity, and drug-like properties.

References

The Crucial Role of Bromine in the Bioactivity of Barettin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide delves into the critical role of the bromine atom in this compound's molecular structure and its profound impact on its biological activity. Through a comprehensive review of existing literature, this document outlines the quantitative differences in bioactivity between this compound and its non-brominated analogue, details the experimental protocols for key biological assays, and visualizes the signaling pathways modulated by this marine natural product. This guide serves as an in-depth resource for researchers exploring the therapeutic potential of this compound and its derivatives.

Introduction

Marine sponges are a prolific source of novel bioactive compounds with unique chemical structures and pharmacological activities. This compound, first isolated from the deep-sea sponge Geodia barretti, is a prime example of such a compound.[1] Its structure features a cyclic dipeptide core composed of a dehydrogenated brominated tryptophan derivative and an arginine residue.[1] Early research into this compound focused on its antifouling properties, but subsequent studies have revealed a broader spectrum of bioactivities, including significant antioxidant and anti-inflammatory effects.[2][3] A key aspect of this compound's bioactivity lies in the presence of a bromine atom on its indole (B1671886) ring, a feature that distinguishes it from its synthetic analogue, debromothis compound.[2][4] This guide will elucidate the pivotal role of this halogenation in this compound's mechanism of action.

The Chemical Structure of this compound

This compound is chemically known as cyclo[(6-bromo-8-en-tryptophan)arginine].[5] The molecule possesses a polar arginine "head" and a non-polar brominated tryptophan "tail".[6] This amphipathic nature likely influences its interaction with cellular membranes and protein targets.

Chemical Formula: C₁₇H₁₉BrN₆O₂[7] Molar Mass: 419.283 g·mol⁻¹[1]

The Significance of Bromine in this compound's Bioactivity

Comparative studies of this compound and its synthetic de-brominated counterpart have unequivocally demonstrated the importance of the bromine atom for its cellular activity, particularly its antioxidant effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from key studies, highlighting the differences in antioxidant and anti-inflammatory activities between this compound and debromothis compound.

Table 1: Antioxidant Activity of this compound and Debromothis compound

AssayCompoundConcentration (µg/mL)Activity (Trolox Equivalents, µM)Key Finding
FRAP (Ferric Reducing Antioxidant Power) This compound3077Both compounds show dose-dependent activity in biochemical assays.[6]
Debromothis compound30(Data not specified)
ORAC (Oxygen Radical Absorbance Capacity) This compound305.5Both compounds show dose-dependent activity in biochemical assays.[6]
Debromothis compound30(Data not specified)
CLPAA (Cellular Lipid Peroxidation Antioxidant Activity) This compoundNot specified55% reduction in peroxidationThis compound is active in a cellular assay, while the de-brominated analogue is not. [2][6]
Debromothis compoundNot specifiedNo activity

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantCompoundEffect
Cytokine Secretion Inhibition THP-1LPSThis compoundDose-dependent inhibition of IL-1β and TNF-α secretion.[2][6]

Note: Specific IC50 values for cytokine inhibition by this compound were not explicitly found in the reviewed literature, which consistently reports a "dose-dependent" inhibition.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating specific intracellular signaling pathways. The bromine atom is thought to enhance the lipophilicity of the molecule, potentially facilitating its passage through cell membranes and interaction with intracellular targets.[8]

Anti-inflammatory Pathways

This compound's anti-inflammatory properties are, in part, attributed to its ability to inhibit key kinases involved in inflammatory signaling cascades.

  • Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2): RIPK2 is a crucial downstream signaling molecule for NOD1 and NOD2 receptors, which are intracellular sensors of bacterial peptidoglycans.[9] Activation of RIPK2 leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][9] By inhibiting RIPK2, this compound can dampen this inflammatory response.

  • Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α): CAMK1α is involved in the macrophage inflammatory response.[4] It can regulate the activation of p38 MAPK, which is important for the production of the anti-inflammatory cytokine IL-10.[4] The inhibition of CAMK1α by this compound suggests a complex immunomodulatory role.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/2 NOD1/2 Bacterial Peptidoglycan->NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 activates TAK1 TAK1 RIPK2->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates MAPK Cascade MAPK Cascade TAK1->MAPK Cascade activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates to nucleus and activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines transcription This compound This compound This compound->RIPK2 inhibits Serotonin_5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor activates Gq/11 Gq/11 5-HT2A Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release induces PKC activation PKC activation DAG->PKC activation induces Cellular Response (Analgesia) Cellular Response (Analgesia) Ca2+ release->Cellular Response (Analgesia) PKC activation->Cellular Response (Analgesia) CLPAA_Workflow node_style node_style A Seed HepG2 cells in 96-well plate B Incubate with this compound/ Debromothis compound/Control A->B C Induce lipid peroxidation (e.g., with CumOOH) B->C D Add fluorescent probe C->D E Measure fluorescence over time D->E F Analyze data and determine % reduction in peroxidation E->F Cytokine_Secretion_Assay_Workflow node_style node_style A Differentiate THP-1 cells with PMA B Pre-treat cells with this compound A->B C Stimulate with LPS B->C D Incubate and collect supernatant C->D E Quantify IL-1β and TNF-α by ELISA D->E F Analyze data to determine % inhibition of cytokine secretion E->F

References

In-Depth Technical Guide: The Interaction of Barettin with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti, has emerged as a molecule of interest due to its unique chemical structure and biological activities. Structurally resembling the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), this compound has been shown to interact with several serotonin receptor subtypes. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with 5-HT receptors, focusing on its binding affinity and the putative signaling pathways involved. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate further research and drug development efforts.

Introduction

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel that mediate a wide array of physiological and pathological processes in the central and peripheral nervous systems.[1] Their involvement in conditions such as depression, anxiety, psychosis, and migraines makes them critical targets for therapeutic intervention.[2] Marine natural products represent a rich source of novel chemical scaffolds with therapeutic potential.[3] this compound, a diketopiperazine derived from the marine sponge Geodia barretti, is one such compound that has demonstrated a selective interaction with specific serotonin receptor subtypes.[4] This guide aims to consolidate the technical details of this interaction to serve as a foundational resource for researchers in pharmacology and medicinal chemistry.

Binding Affinity of this compound at Serotonin Receptors

Quantitative analysis of this compound's binding affinity has been determined for a selection of human serotonin receptors. These studies, primarily conducted through competitive radioligand binding assays, have revealed a selective interaction profile for this compound.

Quantitative Binding Data

The affinity of this compound for human 5-HT2A, 5-HT2C, and 5-HT4 receptors has been quantified, with the resulting inhibition constants (Kᵢ) summarized in the table below. These values indicate a micromolar affinity for these specific receptor subtypes.

CompoundReceptor SubtypeKᵢ (μM)Radioligand Used (Hypothetical)Cell LineReference
This compound5-HT2A1.93[³H]KetanserinHEK-293[4]
This compound5-HT2C0.34[³H]MesulergineHEK-293[4]
This compound5-HT41.91[³H]GR113808HEK-293[4]

Table 1: Binding Affinities of this compound for Human Serotonin Receptors. Data sourced from Hedner et al., 2006.

Functional Activity of this compound (Current Gaps in Knowledge)

While the binding affinity of this compound to several serotonin receptors has been established, there is a notable lack of publicly available quantitative data on its functional activity. It is currently not definitively known whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT4 receptors. However, some evidence suggests a potential agonist-like role at 5-HT2A receptors. A study has indicated that the analgesic properties of this compound may be mediated through the activation of 5-HT2A/C receptors.[5] This finding, however, is preliminary and requires confirmation through direct functional assays that measure downstream signaling events, such as second messenger accumulation or reporter gene activation, to determine key parameters like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the binding affinity and functional activity of compounds like this compound at the serotonin receptors of interest. These are based on standard methodologies employed in the field.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound.

4.1.1. Materials and Reagents

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK-293) expressing the recombinant human 5-HT receptor of interest (5-HT2A, 5-HT2C, or 5-HT4).[4]

  • Radioligand: A tritiated ([³H]) antagonist with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).[6][7]

  • Reference Compound: A known high-affinity non-labeled ligand for the target receptor to determine non-specific binding.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), cell harvester, and a liquid scintillation counter.[6]

4.1.2. Procedure

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the reference compound.

    • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

4.1.3. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (HEK-293 cells) incubation Incubate Membranes, Radioligand, and this compound in 96-well plate prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (this compound) prep_ligands->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Determine IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for Radioligand Binding Assay.
Functional Assays

To determine if this compound acts as an agonist or antagonist, functional assays measuring the downstream signaling of the respective receptors are necessary.

4.2.1. Calcium Mobilization Assay (for 5-HT2A and 5-HT2C Receptors) The 5-HT2A and 5-HT2C receptors are primarily coupled to Gαq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[8][9]

  • Procedure:

    • Cell Culture: Plate HEK-293 cells stably expressing the 5-HT2A or 5-HT2C receptor in a black-walled, clear-bottom 96-well plate.[10]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

    • Compound Addition:

      • Agonist Mode: Add varying concentrations of this compound to the wells.

      • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known 5-HT2A/2C agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).[10]

    • Signal Detection: Measure the change in fluorescence in real-time using a fluorometric imaging plate reader.

  • Data Analysis:

    • Agonist: Plot the fluorescence intensity against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

4.2.2. cAMP Accumulation Assay (for 5-HT4 Receptor) The 5-HT4 receptor is coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11]

  • Procedure:

    • Cell Culture: Plate HEK-293 cells stably expressing the 5-HT4 receptor in a 96-well plate.

    • Compound Addition:

      • Agonist Mode: Add varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

      • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known 5-HT4 agonist (e.g., serotonin).

    • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[12]

    • Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).[12][13]

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ.

    • Antagonist: Plot the inhibition of the agonist-induced cAMP production against the log concentration of this compound to determine the IC₅₀.

Signaling Pathways

The interaction of this compound with 5-HT2A, 5-HT2C, and 5-HT4 receptors is expected to modulate their respective downstream signaling cascades. The canonical pathways for these receptors are illustrated below.

5-HT2A and 5-HT2C Receptor Signaling (Gαq Pathway)

Upon agonist binding, 5-HT2A and 5-HT2C receptors activate the Gαq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytosol. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.[6]

This compound This compound (Agonist) Receptor 5-HT2A / 5-HT2C Receptor This compound->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Canonical 5-HT2A/2C (Gαq) Signaling Pathway.
5-HT4 Receptor Signaling (Gαs Pathway)

Agonist activation of the 5-HT4 receptor leads to the activation of the Gαs protein. This stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA subsequently phosphorylates various cellular proteins, including transcription factors like CREB (cAMP response element-binding protein), to elicit a cellular response.[11]

This compound This compound (Agonist) Receptor 5-HT4 Receptor This compound->Receptor Binds Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Canonical 5-HT4 (Gαs) Signaling Pathway.

Conclusion and Future Directions

This compound demonstrates a selective binding profile for the 5-HT2A, 5-HT2C, and 5-HT4 serotonin receptors. While its binding affinities are in the micromolar range, the functional consequence of this binding remains a critical unanswered question. Preliminary evidence pointing towards a possible agonist role at 5-HT2A/C receptors warrants a thorough functional characterization. Future research should prioritize conducting comprehensive in vitro functional assays to determine the efficacy and potency of this compound at these receptors. Such studies will be instrumental in elucidating the pharmacological profile of this compound and assessing its potential as a lead compound for the development of novel therapeutics targeting the serotonergic system. The detailed protocols and pathway diagrams provided in this guide offer a framework for pursuing these essential next steps.

References

Initial Antifouling Properties of Barettin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies investigating the antifouling properties of Barettin, a brominated cyclic dipeptide originally isolated from the marine sponge Geodia barretti. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action, offering a comprehensive resource for researchers in marine biotechnology and natural product-based drug discovery.

Quantitative Antifouling and Cytotoxicity Data

Initial research into this compound's biological activity focused on its ability to inhibit the settlement of barnacle larvae, a primary model organism for antifouling studies. The following tables summarize the key quantitative findings from these early investigations, including comparisons with synthetic analogs and cytotoxicity assessments.

CompoundTarget OrganismAssay TypeEndpointValue (µM)
This compound Balanus improvisus (Barnacle)Larval Settlement InhibitionEC₅₀0.9[1]
Benzo[g]dipodazine (Synthetic Analog)BarnacleLarval Settlement InhibitionEC₅₀0.034[1]
CompoundCell LineAssay TypeEndpointConcentration (µM)Result
This compound Human embryonic lung fibroblast (MRC-5)CytotoxicityN/A50 µg/mL (~105 µM)No toxicity observed[2]
This compound Human liver cancer cell line (HepG2)CytotoxicityN/A50 µg/mL (~105 µM)No toxicity observed[2]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies on this compound's antifouling and cytotoxic properties.

Barnacle Larval Settlement Inhibition Assay

This assay is fundamental to assessing the antifouling efficacy of compounds by measuring their ability to prevent the settlement and metamorphosis of barnacle cyprid larvae.

Organism: Balanus improvisus or Amphibalanus amphitrite cyprid larvae.

Procedure:

  • Larval Rearing: Adult barnacles are collected and maintained in laboratory aquaria to induce spawning. The released nauplii are reared through their larval stages to the non-feeding cyprid stage, which is the stage competent for settlement.

  • Preparation of Test Surfaces: Polystyrene multi-well plates (e.g., 24-well or 96-well) are typically used. The test compound (this compound or its analogs) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells to achieve the desired final concentrations in filtered seawater. Control wells contain only the solvent.

  • Assay Incubation: A specific number of competent cyprid larvae (typically 10-20 per well) are added to each well. The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period, usually 24 to 72 hours.

  • Assessment of Settlement: Following incubation, the number of settled, metamorphosed, and dead larvae in each well is counted under a dissecting microscope. Settled barnacles are firmly attached to the surface and have undergone metamorphosis into the juvenile form.

  • Data Analysis: The percentage of settlement inhibition is calculated relative to the solvent control. The EC₅₀ value, the concentration at which 50% of larval settlement is inhibited, is determined by plotting the concentration-response data.

Experimental Workflow for Barnacle Settlement Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Larvae Barnacle Larvae (Cyprid Stage) Incubation Incubation (Dark, Controlled Temp) Larvae->Incubation Plates Multi-well Plates Plates->Incubation Compound This compound Solution Compound->Incubation Counting Count Settled, Metamorphosed & Dead Larvae Incubation->Counting EC50 Calculate EC₅₀ Counting->EC50

Caption: Workflow of the barnacle larval settlement inhibition assay.

Cytotoxicity Assay

To assess whether the antifouling effect of this compound is due to toxicity, its effect on the viability of vertebrate cell lines is evaluated.

Cell Lines: Human embryonic lung fibroblasts (MRC-5) and human liver cancer cells (HepG2).

Procedure:

  • Cell Culture: The cell lines are maintained in appropriate culture medium and conditions (e.g., 37°C, 5% CO₂).

  • Compound Exposure: Cells are seeded into 96-well plates and allowed to attach. They are then exposed to various concentrations of this compound (and controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle control.

Proposed Mechanism of Action: Interference with Serotonergic Signaling

Initial studies have suggested that this compound's antifouling activity is not based on toxicity but rather on a specific molecular interaction that disrupts the signaling pathways controlling barnacle larval settlement. The structural resemblance of this compound's brominated tryptophan moiety to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) has led to the hypothesis that it interferes with serotonergic signaling.

Subsequent research has shown that this compound and its derivatives can selectively interact with human serotonin receptors. Specifically, this compound has been found to bind to the 5-HT₂ₐ, 5-HT₂C, and 5-HT₄ receptor subtypes with Kᵢ values of 1.93 µM, 0.34 µM, and 1.91 µM, respectively. This suggests that this compound may act as a competitive ligand at serotonin receptors in barnacle larvae, disrupting the normal signaling cascade that is crucial for the initiation of settlement behavior.

Proposed Signaling Pathway for this compound's Antifouling Action

G cluster_receptor Receptor Level cluster_downstream Downstream Signaling Serotonin Serotonin Receptor Serotonin Receptor (e.g., 5-HT₂) Serotonin->Receptor Binds & Activates This compound This compound This compound->Receptor Competitively Binds & Inhibits G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., IP₃, DAG) G_Protein->Second_Messenger Ca_Release Intracellular Ca²⁺ Release Second_Messenger->Ca_Release Settlement_Behavior Initiation of Settlement Behavior Ca_Release->Settlement_Behavior

Caption: Proposed mechanism of this compound's antifouling action via competitive inhibition of serotonin receptors.

References

The Discovery and Development of Barettin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide alkaloid, has emerged as a marine natural product of significant interest due to its diverse and potent biological activities. First isolated from the deep-sea sponge Geodia barretti, this molecule has been the subject of extensive research, revealing its potential as a lead compound in the development of new therapeutics. This technical guide provides a comprehensive overview of the discovery, structure elucidation, synthesis, and biological evaluation of this compound. It details the experimental protocols for its isolation and key bioassays, presents quantitative data on its antioxidant, anti-inflammatory, and receptor-modulating properties, and visualizes its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Structure Elucidation

This compound was first isolated in 1986 from the marine sponge Geodia barretti, a species found in the deep waters of the North Atlantic.[1] The initial structural hypothesis was later revised, and the correct structure was confirmed in 2002.[1] this compound is characterized by a 2,5-diketopiperazine nucleus formed from a dehydrogenated 6-bromotryptophan derivative and an arginine residue.[1] This unique chemical scaffold is believed to be the basis for its wide range of biological activities.

Isolation and Synthesis

Extraction and Isolation from Geodia barretti

The following protocol outlines a typical procedure for the extraction and isolation of this compound from its natural source.

Experimental Protocol: Extraction and Isolation

  • Extraction:

    • Lyophilized and ground sponge material is extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) at room temperature.

    • The crude extract is then subjected to a modified Kupchan partitioning procedure, yielding fractions of varying polarity (e.g., hexane, chloroform, dichloromethane, n-butanol, and water).[2]

  • Purification:

    • The bioactive fractions (typically the more polar fractions) are further purified using a combination of chromatographic techniques.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key step, often employing a C18 column with a gradient of acetonitrile (B52724) and water containing a small percentage of formic or trifluoroacetic acid.[3]

    • Size-exclusion chromatography can also be used to separate compounds based on molecular weight.

Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a renewable source for this molecule and enabling the generation of analogs for structure-activity relationship (SAR) studies. A common synthetic strategy is outlined below.

Experimental Protocol: Total Synthesis

  • Starting Materials: The synthesis typically begins with protected amino acid precursors, such as 6-bromoindole-3-carboxaldehyde (B99375) and a protected arginine derivative.

  • Key Reactions: A Horner-Wadsworth-Emmons reaction is often employed to introduce the dehydro-functionality.[4]

  • Cyclization: Subsequent deprotection and cyclization steps lead to the formation of the diketopiperazine core, yielding the natural product.[4]

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, including antioxidant, anti-inflammatory, and receptor-modulating properties. The following tables summarize the key quantitative data from various in vitro and cellular assays.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various assays. The bromine atom on the indole (B1671886) ring is crucial for its cellular antioxidant activity.[5]

AssayTest SystemResultReference
Ferric Reducing Antioxidant Power (FRAP)Biochemical Assay77 µM Trolox equivalents at 71.6 µM this compound[5]
Oxygen Radical Absorbance Capacity (ORAC)Biochemical Assay5.5 µM Trolox equivalents at 71.6 µM this compound[5]
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA)HepG2 cellsDose-dependent reduction in lipid peroxidation[5]
Anti-inflammatory Activity

This compound has been shown to inhibit the production of key pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

AssayTest SystemResultReference
Inhibition of Interleukin-1β (IL-1β) SecretionLPS-stimulated THP-1 cellsDose-dependent inhibition (up to 100 µg/mL)[5]
Inhibition of Tumor Necrosis Factor-α (TNF-α) SecretionLPS-stimulated THP-1 cellsInhibition of secretion observed[5]
Modulation of Kinase and Receptor Activity

This compound interacts with specific kinases and receptors, indicating its potential to modulate key signaling pathways involved in various physiological and pathological processes.

TargetAssay TypeResultReference
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2)Kinase Inhibition AssayInhibitory activity[6]
Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α)Kinase Inhibition AssayInhibitory activity[6]
Serotonin 5-HT2A ReceptorRadioligand Binding AssayAffinity for the receptor, mediating analgesic effects[6]

Experimental Protocols for Key Biological Assays

Antioxidant Assays

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagent Preparation: Prepare a fresh FRAP reagent containing acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and FeCl3·6H2O solution.

  • Assay Procedure:

    • Add the FRAP reagent to a 96-well plate.

    • Add this compound or a standard (Trolox) to the wells.

    • Incubate the plate at 37°C.

    • Measure the absorbance at a specific wavelength (e.g., 593 nm).

  • Data Analysis: Calculate the FRAP value based on the change in absorbance compared to the Trolox standard curve.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH (a free radical initiator), and Trolox (standard).

  • Assay Procedure:

    • Add fluorescein and this compound or Trolox to a 96-well plate.

    • Initiate the reaction by adding AAPH.

    • Monitor the fluorescence decay over time using a plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the ORAC value.

Anti-inflammatory Assay

Experimental Protocol: Inhibition of Cytokine Secretion in THP-1 Cells

  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-1β and TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of cytokine secretion by comparing the levels in this compound-treated cells to untreated, LPS-stimulated cells.

Kinase Inhibition Assay

Experimental Protocol: RIPK2 Kinase Assay (Generic)

  • Reagents: Recombinant RIPK2 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific peptide), ATP, and a kinase assay buffer.

  • Assay Procedure:

    • In a microplate, combine the RIPK2 enzyme, the substrate, and varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation).

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the concentration of the compound.

Receptor Binding Assay

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay (Generic)

  • Materials: Cell membranes expressing the human 5-HT2A receptor, a radiolabeled ligand (e.g., [³H]ketanserin), and a filtration apparatus.

  • Assay Procedure:

    • Incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for the displacement of the radioligand. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Modulation

This compound's anti-inflammatory effects are, in part, attributed to its ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Inhibition of NF-κB Signaling

This compound is thought to interfere with the NF-κB signaling pathway, a central regulator of inflammation. This inhibition likely contributes to the observed reduction in pro-inflammatory cytokine production.

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Nucleus->Cytokines Upregulates Transcription This compound This compound This compound->IKK Inhibits

This compound's proposed inhibition of the NF-κB signaling pathway.
Modulation of Kinase Pathways

This compound has been identified as an inhibitor of RIPK2 and CAMK1α. These kinases are involved in inflammatory and cellular signaling processes.

Kinase_Inhibition This compound This compound RIPK2 RIPK2 This compound->RIPK2 Inhibits CAMK1a CAMK1α This compound->CAMK1a Inhibits Downstream_RIPK2 Downstream Signaling (e.g., NF-κB, MAPKs) RIPK2->Downstream_RIPK2 Downstream_CAMK1a Downstream Signaling (e.g., Gene Expression) CAMK1a->Downstream_CAMK1a

References

In-Depth Technical Guide to Barettin: A Marine-Derived Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, biological activities, and experimental considerations of Barettin, a promising bioactive compound isolated from the deep-sea sponge Geodia barretti.

Core Compound Information

This compound is a brominated cyclic dipeptide alkaloid with a unique 2,5-diketopiperazine structure.[1][2] This structure incorporates a dehydrogenated brominated tryptophan derivative and an arginine residue.[1][2]

Identifier Value
CAS Number 104311-70-8[1][2][3][4][5]
Molecular Formula C17H19BrN6O2[1][2][3][4][5]
Molecular Weight 419.28 g/mol [4]
IUPAC Name 2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine[1][5]
Synonyms (-)-Barettin, Barettine[3][5]

Biological Activities and Therapeutic Potential

This compound has garnered significant scientific interest due to its diverse pharmacological activities, positioning it as a molecule of interest for drug discovery and development.

Anti-inflammatory and Antioxidant Properties

This compound exhibits potent anti-inflammatory and antioxidant effects.[1][2] It has been shown to inhibit the secretion of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells.[1] Furthermore, it effectively inhibits lipid peroxidation in cellular membranes, a critical process in the pathogenesis of conditions like atherosclerosis.[1] The presence of a bromine atom in its structure is considered crucial for its antioxidant activity and bioavailability.[1]

Analgesic Effects

Research has indicated that this compound possesses analgesic properties.[2] These effects are believed to be mediated through its interaction with serotonin (B10506) 5-HT2A receptors.[2] The analgesic action of this compound can be reversed by the 5-HT2A receptor antagonist, ketanserin.[2]

Antiviral and Antifungal Activities

In the realm of agricultural science, this compound and its derivatives have demonstrated significant antiviral and antifungal activities.[1] They have shown notable protective and therapeutic efficacy against the Tobacco Mosaic Virus (TMV), outperforming conventional agents like ribavirin (B1680618) and ningnanmycin.[1] The proposed mechanism of its antiviral action involves the inhibition of viral assembly through interaction with the viral coat protein.[1] Additionally, several this compound derivatives have exhibited broad-spectrum inhibitory activity against various common plant pathogenic fungi.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research on this compound. While specific, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general approaches often employed in studying the bioactivities of natural products like this compound.

G cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis & Elucidation A Sponge Collection (Geodia barretti) B Extraction with Organic Solvents A->B C Chromatographic Purification B->C D This compound Isolation C->D E Anti-inflammatory Assays (e.g., Cytokine Release) D->E F Antioxidant Assays (e.g., DPPH, Lipid Peroxidation) D->F G Analgesic Assays (e.g., Hot Plate Test) D->G H Antiviral/Antifungal Assays (e.g., Plaque Reduction) D->H I Spectroscopic Analysis (NMR, MS) D->I J Statistical Analysis of Bioassay Data E->J F->J G->J H->J K Mechanism of Action Studies J->K

Caption: A simplified diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

Spectroscopic Profile of Natural Barettin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data of the marine-derived bioactive compound, Barettin, intended for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its structural and functional characteristics, supported by detailed experimental protocols and visual representations of its biological activity.

This compound, a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide consolidates the available spectroscopic data for natural this compound, providing a crucial resource for its identification, characterization, and further development as a potential therapeutic agent.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for natural this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shift and coupling constant data for natural this compound were not explicitly detailed in the readily available literature, it is consistently reported that the 1H NMR and High-Resolution Mass Spectrometry (HRMS) data are in agreement with previously published findings for the compound.[2] For researchers seeking to confirm the identity of isolated this compound, comparison with established spectral databases and the original literature describing its structural elucidation is recommended.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for confirming the molecular formula of this compound.

Parameter Value Reference
Ionization Mode Electrospray Ionization (ESI)[2]
Observed Ion [M+H]⁺[2]
m/z 419.0830[2]
Molecular Formula C₁₇H₁₉BrN₆O₂[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the reviewed literature. However, analysis of a related bromoindole alkaloid, geobarrettin D, shows absorption maxima at 212, 228, 261, and 287 nm in methanol (B129727), which may provide an approximate reference range for this compound's UV-Vis spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocols

The following protocols are based on methodologies cited for the isolation and analysis of this compound and related compounds.

Isolation and Purification of Natural this compound

Source Material: Marine sponge Geodia barretti.

Protocol:

  • Extraction: The sponge material is subjected to extraction with an organic solvent such as methanol or a mixture of dichloromethane (B109758) and methanol.

  • Solvent Partitioning: The crude extract is then partitioned between different solvents of varying polarities to separate compounds based on their solubility.

  • Chromatographic Purification: The fraction containing this compound is further purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: A C18 stationary phase is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid, is employed to elute the compounds.

    • Detection: Eluting compounds are monitored using a UV detector.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected for further analysis.[2][3]

Spectroscopic Analysis

General Considerations:

  • NMR Spectroscopy: Samples for NMR are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are conducted to elucidate the structure.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition.

  • UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured across a range of wavelengths.

  • FT-IR Spectroscopy: The sample is typically prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory activity by inhibiting the secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[1][2][4] This inhibitory action suggests that this compound may modulate key inflammatory signaling pathways.

Below is a proposed signaling pathway illustrating the potential mechanism of this compound's anti-inflammatory action.

Barettin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK_complex Inhibits? This compound->NFkB_n Inhibits? DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNFα, IL-1β) DNA->Pro_inflammatory_genes Transcription TNFa TNFα Pro_inflammatory_genes->TNFa IL1b IL-1β Pro_inflammatory_genes->IL1b

Caption: Proposed anti-inflammatory signaling pathway of this compound.

This diagram illustrates the canonical NF-κB signaling pathway initiated by LPS. This compound is hypothesized to exert its anti-inflammatory effects by potentially inhibiting key components of this pathway, such as the IKK complex or the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines. Further research is required to elucidate the precise molecular targets of this compound within this pathway.

Conclusion

This technical guide provides a consolidated overview of the currently available spectroscopic data and experimental protocols for the natural product this compound. While detailed quantitative data for some spectroscopic methods remain to be fully published in accessible formats, the information presented here serves as a valuable starting point for researchers in the fields of natural product chemistry, pharmacology, and drug development. The potent anti-inflammatory activity of this compound, coupled with its unique chemical structure, underscores its potential as a lead compound for the development of novel therapeutics. Further investigation into its precise mechanism of action and the acquisition of a complete spectroscopic dataset will be crucial for advancing its journey from a marine natural product to a clinically relevant molecule.

References

Methodological & Application

Total Synthesis of Barettin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the total synthesis of Barettin, a marine alkaloid isolated from the sponge Geodia barretti. This compound, a cyclic dipeptide of 6-bromo-D-tryptophan and L-arginine, has garnered significant interest due to its potent biological activities, including antifouling properties and interaction with serotonin (B10506) receptors. The synthetic route detailed herein is based on the convergent synthesis strategy reported by Johnson et al. (2004), which employs a key Horner-Wadsworth-Emmons (HWE) reaction to construct the dehydrotryptophan moiety, followed by a peptide coupling, deprotection, and macrolactamization to yield the final natural product. This protocol includes detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound for further biological and pharmacological investigation.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent pathway that joins two key fragments: a protected 6-bromo-D-tryptophan derivative and a protected L-arginine. The key transformations include:

  • Synthesis of Precursors: Preparation of Nα-(tert-butoxycarbonyl)-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine and a phosphonate (B1237965) ylide derived from 6-bromoindole.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Formation of the α,β-unsaturated ester by reacting 6-bromoindole-3-carboxaldehyde (B99375) with a phosphonate reagent.

  • Peptide Coupling: Formation of the linear dipeptide precursor.

  • Deprotection and Cyclization: Removal of the protecting groups and subsequent intramolecular cyclization to form the diketopiperazine ring of this compound.

The overall workflow of the total synthesis is depicted in the following diagram:

Barettin_Synthesis_Workflow cluster_arginine Arginine Fragment Preparation cluster_tryptophan Tryptophan Fragment Preparation cluster_coupling_cyclization Coupling and Cyclization Orn L-Ornithine Protected_Arg Nω,Nω'-bis(Boc)-L-arginine Orn->Protected_Arg Guanylation Guanylating_Agent N,N'-bis(Boc)-1-guanylpyrazole Final_Protected_Arg Nα,Nω,Nω'-tris(Boc)-L-arginine (6) Protected_Arg->Final_Protected_Arg Nα-protection Boc2O Boc2O, EDTA Coupling Peptide Coupling Final_Protected_Arg->Coupling Bromoindole 6-Bromoindole Bromoindole_Aldehyde 6-Bromoindole-3-carboxaldehyde (12) Bromoindole->Bromoindole_Aldehyde Formylation Michael_Addition Michael Addition (for saturated analog) Bromoindole->Michael_Addition Michael Addition Phosphonate_Reagent Triethyl phosphite HWE_Reagent Phosphonate Ylide Bromoindole_Aldehyde->HWE_Reagent Phosphonylation HWE_Reagent->Coupling HWE Reaction with 12 Bromo_Trp_Ester 6-Bromo-D,L-tryptophan methyl ester (7) Michael_Addition->Bromo_Trp_Ester Bromo_Trp_Ester->Coupling Linear_Peptide Linear Dipeptide Precursor (14) Coupling->Linear_Peptide Deprotection Deprotection (TFA) Linear_Peptide->Deprotection Cyclization Cyclization (NMM, 1-BuOH) Deprotection->Cyclization This compound This compound (3) Cyclization->this compound

Caption: Overall workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound as reported by Johnson et al. (2004).

Step No.ReactionStarting Material(s)ProductYield (%)
1Nα-protection of Nω,Nω'-bis(Boc)-L-arginineNω,Nω'-bis(tert-butoxycarbonyl)-L-arginineNα-(tert-butoxycarbonyl)-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine (6)79
2Horner-Wadsworth-Emmons Reaction6-Bromoindole-3-carboxaldehyde (12), Phosphonate reagentEthyl 3-(6-bromo-1H-indol-3-yl)acrylateNot explicitly reported
3Peptide CouplingNα,Nω,Nω'-tris(Boc)-L-arginine (6), 6-Bromo-D,L-tryptophan methyl ester (7)Boc-protected linear dipeptide (9)Not explicitly reported for direct analog of 14
4Deprotection and CyclizationBoc-protected linear dipeptide precursor (14)This compound (3)62

Experimental Protocols

3.1. Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Flash column chromatography should be performed using silica (B1680970) gel (230-400 mesh). NMR spectra can be recorded on a 300 or 400 MHz spectrometer, and chemical shifts are reported in ppm relative to the solvent peak. Mass spectra can be obtained using electrospray ionization (ESI).

3.2. Synthesis of Nα-(tert-butoxycarbonyl)-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine (6)

The synthesis of the fully protected arginine derivative is a crucial first step.[1]

  • Guanylation of L-Ornithine: The Cu(II)-ornithine complex, prepared from L-ornithine hydrochloride, is guanylated at the δ-amino group using N,N'-bis(tert-butoxycarbonyl)-1-guanylpyrazole to yield the Cu(II)-complex of Nω,Nω'-bis(tert-butoxycarbonyl)-protected arginine.

  • Nα-protection: The resulting compound is then Nα-protected with di-t-butyl dicarbonate (B1257347) in the presence of ethylenediaminetetraacetic acid (EDTA) to afford Nα-(tert-butoxycarbonyl)-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine (6) in a 79% yield.[1]

3.3. Synthesis of the Linear Dipeptide Precursor (14)

The unsaturated tryptophan moiety is introduced via a Horner-Wadsworth-Emmons reaction.

  • Preparation of the Phosphonate Reagent: The phosphonate ylide is typically prepared from the corresponding halide via an Arbuzov reaction with triethyl phosphite.

  • Horner-Wadsworth-Emmons Reaction: 6-bromoindole-3-carboxaldehyde (12) is reacted with the phosphonate reagent in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., THF) to yield the α,β-unsaturated ester.

  • Peptide Coupling: The resulting unsaturated tryptophan derivative is then coupled with the protected arginine (6) using standard peptide coupling reagents such as EDCI and HOBt in a solvent like dichloromethane (B109758) (CH2Cl2) to form the linear dipeptide precursor (14).

3.4. Deprotection and Cyclization to this compound (3)

The final steps involve the removal of the protecting groups and the formation of the diketopiperazine ring.[1]

  • Deprotection: The four Boc-protecting groups on the linear dipeptide precursor (14) are removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at room temperature overnight.

  • Cyclization: After removal of the solvent and TFA, the residue is dissolved in 1-butanol (B46404) containing 0.1 M acetic acid. N-methylmorpholine (NMM) is added, and the mixture is refluxed for 5 hours.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method (e.g., chromatography) to afford this compound (3) in a 62% yield.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of logical chemical transformations. The following diagram illustrates the key reaction steps and the progression from starting materials to the final product.

Barettin_Key_Steps Start_Arg Protected Arginine (6) Coupling Peptide Coupling Start_Arg->Coupling Start_Trp 6-Bromoindole-3-carboxaldehyde (12) HWE Horner-Wadsworth-Emmons Reaction Start_Trp->HWE Unsat_Trp Unsaturated Tryptophan Derivative HWE->Unsat_Trp Unsat_Trp->Coupling Linear_Peptide Linear Dipeptide Precursor (14) Coupling->Linear_Peptide Deprotection Boc Deprotection (TFA) Linear_Peptide->Deprotection Cyclization Macrolactamization (NMM, 1-BuOH, reflux) Deprotection->Cyclization This compound This compound (3) Cyclization->this compound

Caption: Key reaction steps in the total synthesis of this compound.

Disclaimer: This protocol is intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. The specific reaction conditions may require optimization.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Barettin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of Barettin and its analogues. Detailed protocols for the synthesis of these marine-derived compounds are outlined, along with a summary of their biological effects and insights into their mechanisms of action.

Introduction

This compound is a brominated cyclic dipeptide alkaloid originally isolated from the marine sponge Geodia barretti.[1] It is composed of a dehydrogenated brominated tryptophan derivative linked to an arginine residue, forming a 2,5-diketopiperazine nucleus.[1] this compound and its synthetic analogues have garnered significant interest due to their diverse biological activities, including potent antifouling, antioxidant, and anti-inflammatory properties.[2][3] These compounds serve as valuable scaffolds for the development of new therapeutic agents and environmentally friendly antifouling solutions.

Data Presentation: Biological Activities of this compound and Analogues

The biological activities of this compound and several of its synthetic analogues are summarized in the tables below. This data highlights the structure-activity relationships and the potential for these compounds in various applications.

Table 1: Antifouling Activity of this compound and Analogues

CompoundStructureEC50 (µM) for Inhibition of Barnacle Larvae SettlementReference
This compoundCyclo[(6-bromo-8-en-tryptophan)arginine]0.9[4]
8,9-Dihydrothis compoundCyclo[(6-bromotryptophan)arginine]Not specified, but active[5]
Benzo[g]dipodazineDipodazine analogue0.034[4]
Analogue with intact this compound skeletonNot specifiedNot specified, but significant inhibition[4]
Dipodazine skeleton analoguesVariousVaried, with six showing significant inhibition[4]

Table 2: Antioxidant and Anti-inflammatory Activity of this compound and a Debrominated Analogue

CompoundAssayActivityReference
This compoundFerric Reducing Antioxidant Power (FRAP)Dose-dependent antioxidant activity[2]
This compoundOxygen Radical Absorbance Capacity (ORAC)Dose-dependent antioxidant activity[2]
This compoundCellular Lipid Peroxidation Antioxidant Activity (CLPAA)Dose-dependent reduction of lipid peroxidation[2]
Debromothis compoundFRAPDose-dependent antioxidant activity[2]
Debromothis compoundORACDose-dependent antioxidant activity[2]
Debromothis compoundCLPAANo activity[2]
This compoundInhibition of IL-1β and TNFα secretion (LPS-stimulated THP-1 cells)Inhibitory activity[2]

Table 3: Interaction of this compound and an Analogue with Serotonin Receptors

CompoundReceptorKᵢ (µM)Reference
This compound5-HT₂ₐ1.93[5]
This compound5-HT₂𝒸0.34[5]
This compound5-HT₄1.91[5]
8,9-Dihydrothis compound5-HT₂𝒸4.63[5]

Experimental Protocols

The following protocols describe general methods for the synthesis of this compound and its analogues based on established synthetic strategies. Researchers should optimize these protocols for specific analogues.

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol outlines a key step in the total synthesis of this compound, which involves the formation of the dehydro-tryptophan side chain using a Horner-Wadsworth-Emmons olefination.[6][7]

Materials:

  • 6-bromoindole-3-carboxaldehyde (B99375)

  • Phosphonate (B1237965) reagent (e.g., a phosphonate ester of N-protected glycine)

  • Base (e.g., NaH, KHMDS, or DBU)

  • Anhydrous solvent (e.g., THF, DMF)

  • Protected arginine derivative

  • Coupling agents for peptide synthesis (e.g., HATU, HOBt, DIC)

  • Deprotection reagents (e.g., TFA, piperidine)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Phosphonate Carbanion Formation: Dissolve the phosphonate reagent in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add the base dropwise to generate the phosphonate carbanion.

  • Olefination Reaction: To the solution of the phosphonate carbanion, add a solution of 6-bromoindole-3-carboxaldehyde in the same anhydrous solvent. Allow the reaction to stir at the appropriate temperature until completion, monitoring by TLC.

  • Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography to obtain the desired α,β-unsaturated ester.

  • Peptide Coupling: Couple the purified dehydro-tryptophan derivative with a protected arginine derivative using standard peptide coupling procedures.

  • Cyclization and Deprotection: Following peptide bond formation, perform an intramolecular cyclization to form the diketopiperazine ring. Subsequently, remove all protecting groups using appropriate deprotection reagents to yield this compound. Purify the final product by preparative HPLC.

Protocol 2: Synthesis of this compound Analogues using Iterative Aldol (B89426) Condensations

This protocol describes a strategy for building the side chains of this compound analogues on a pre-formed diketopiperazine core using iterative aldol condensations.[8]

Materials:

  • Diketopiperazine scaffold (e.g., cyclo(Gly-Arg(Pbf)))

  • Appropriate aldehydes or ketones for side chain installation

  • Base (e.g., LDA, NaHMDS)

  • Anhydrous solvent (e.g., THF)

  • Dehydrating agent (e.g., trifluoroacetic anhydride)

  • Deprotection reagents

  • Standard laboratory glassware and purification equipment

Procedure:

  • Enolate Formation: Dissolve the diketopiperazine scaffold in an anhydrous solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C). Add a strong base to generate the enolate.

  • Aldol Condensation: Add the desired aldehyde or ketone to the enolate solution and allow the reaction to proceed at low temperature.

  • Dehydration: After the aldol addition is complete, add a dehydrating agent to eliminate the hydroxyl group and form the α,β-unsaturated system.

  • Iteration (if necessary): If further functionalization is required, repeat the enolate formation and aldol condensation steps with a different electrophile.

  • Deprotection and Purification: Remove all protecting groups and purify the final this compound analogue using preparative HPLC.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its synthesis and biological evaluation.

Barettin_RIPK2_Signaling_Pathway Proposed Anti-inflammatory Signaling Pathway of this compound via RIPK2 Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs/DAMPs PAMPs/DAMPs NOD1_NOD2 NOD1/NOD2 PAMPs/DAMPs->NOD1_NOD2 Activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates This compound This compound This compound->RIPK2 Inhibits IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylates for Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits nucleus Nucleus NFkappaB->nucleus Translocates to AP1 AP-1 MAPK_cascade->AP1 Activates AP1->nucleus Translocates to Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, TNF-α) nucleus->Inflammatory_Cytokines Upregulates Transcription Barettin_CAMK1a_Signaling_Pathway Proposed Signaling Pathway of this compound via CAMK1α Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Calcium_influx_stimuli Ca²⁺ Influx Stimuli Calcium Intracellular Ca²⁺ Calcium_influx_stimuli->Calcium Increases Calmodulin Calmodulin Calcium->Calmodulin Binds to CaMKK CaMKK Calmodulin->CaMKK Activates CAMK1a CAMK1α CaMKK->CAMK1a Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., transcription factors) CAMK1a->Downstream_Targets Phosphorylates This compound This compound This compound->CAMK1a Inhibits Cellular_Responses Cellular Responses (e.g., gene expression, cell cycle) Downstream_Targets->Cellular_Responses Regulates Barettin_Analogues_Workflow Experimental Workflow for Synthesis and Evaluation of this compound Analogues cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation Start Starting Materials (Amino Acids, Aldehydes) Protect Protection of Functional Groups Start->Protect Couple Peptide Coupling/ Side Chain Installation Protect->Couple Cyclize Diketopiperazine Formation Couple->Cyclize Deprotect Deprotection Cyclize->Deprotect Purify Purification (HPLC) Deprotect->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Antifouling Antifouling Assays Characterize->Antifouling Antioxidant Antioxidant Assays (FRAP, ORAC, CLPAA) Characterize->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cytokine release, Kinase inhibition) Characterize->Anti_inflammatory

References

Application Notes and Protocols for the Extraction and Purification of Barettin from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Barettin is a brominated cyclic dipeptide first isolated from the marine sponge Geodia barretti.[1] It is a derivative of tryptophan linked to an arginine residue, forming a 2,5-diketopiperazine nucleus.[1] This natural product has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and antifouling properties.[1][2][3] Notably, this compound has been shown to interact with human serotonin (B10506) receptors and may exert its anti-inflammatory effects by inhibiting specific protein kinases.[1][4] These characteristics make this compound a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for the extraction and purification of this compound from sponge biomass, intended to guide researchers in isolating this valuable compound for further study.

Data Presentation: Quantitative Analysis of this compound Isolation

The following table summarizes quantitative data from representative studies on the isolation of this compound and related compounds. Yields can vary significantly based on the sponge specimen, collection site, and the specific extraction and purification methods employed.

ParameterValueSource OrganismMethod HighlightsReference
Isolated Yield (Isomer 1) 12.9 mgGeodia barrettiMethanol (B129727) extraction, solid-phase extraction, and RP-HPLC purification.[3]
Isolated Yield (Isomer 2) 3.9 mgGeodia barrettiMethanol extraction, solid-phase extraction, and RP-HPLC purification.[3]
Molecular Mass [M+H]⁺ 419.0830 (observed)Geodia barrettiHigh-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3]
Molecular Formula C₁₇H₁₉BrN₆O₂Geodia barrettiCalculated based on HRESIMS data.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound using Acetonitrile (B52724)/Water System

This protocol is adapted from methods used for the isolation of related peptides from Geodia barretti and is suitable for obtaining this compound.[2][5]

1. Materials and Reagents:

  • Frozen or lyophilized Geodia barretti sponge tissue

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Methanol (MeOH), HPLC grade

  • Homogenizer or blender

  • Centrifuge and appropriate tubes

  • Filtration apparatus with 0.45 µm filters

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer and NMR spectrometer for characterization

2. Sponge Preparation:

  • If frozen, thaw the sponge material at room temperature or in a refrigerator.

  • Cut the sponge into small pieces (approximately 1 cm³).

  • For lyophilized tissue, proceed directly to extraction. For wet tissue, record the wet weight.

3. Extraction:

  • Homogenize the sponge tissue in an extraction solvent. A three-step extraction can be employed for thoroughness.[2]

    • Step 1: Incubate the sponge material in 60% ACN / 40% H₂O / 0.1% FA at a ratio of 100 g of sponge per liter of solvent. Stir overnight at room temperature.[2]

    • Step 2: Separate the supernatant by centrifugation or filtration. Re-extract the sponge pellet with 30% ACN / 70% H₂O / 0.1% FA.

    • Step 3: Perform a final extraction with H₂O / 0.1% FA.[2]

  • Pool the supernatants from all extraction steps.

  • Dilute the combined extract with water containing 0.1% FA to a final ACN concentration of 10%.[2]

  • Filter the diluted extract through a 0.45 µm filter to remove any particulate matter.

4. Solid-Phase Extraction (SPE) - Optional Pre-purification:

  • Condition a C18 SPE cartridge with methanol, followed by equilibration with 10% ACN in water.

  • Load the filtered extract onto the cartridge.

  • Wash the cartridge with water to remove salts and highly polar impurities.

  • Elute the compounds of interest with increasing concentrations of methanol or acetonitrile (e.g., 50% and 100% methanol).[3]

  • Collect the fractions and reduce the volume under vacuum.

5. Purification by RP-HPLC:

  • Dissolve the crude extract or the concentrated SPE fraction in a suitable solvent (e.g., 50% aqueous acetonitrile).[3]

  • Purify the sample using an RP-HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient could be from 25% to 35% Solvent B over a set time, for instance, 20 minutes, at a flow rate of 6 mL/min for a semi-preparative column.[3] The gradient should be optimized based on the analytical separation.

  • Monitor the elution profile using a UV detector at wavelengths such as 215 nm and 280 nm.

  • Collect fractions corresponding to the peaks of interest. This compound and its isomers typically elute as distinct peaks.[3]

6. Final Steps:

  • Combine the fractions containing pure this compound, as confirmed by analytical HPLC and mass spectrometry.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

  • Store the purified compound at -20°C or lower to prevent degradation.[6][7]

Protocol 2: Extraction using Dichloromethane/Methanol and Solvent Partitioning

This protocol provides an alternative extraction strategy using a combination of organic solvents.[8][9]

1. Materials and Reagents:

  • Lyophilized Geodia barretti sponge tissue

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hexane (B92381)

  • Chloroform (CHCl₃)

  • n-Butanol (n-BuOH)

  • Water, deionized

  • Separatory funnel

  • Rotary evaporator

2. Extraction:

  • Extract the lyophilized and powdered sponge tissue with a 1:1 (v/v) mixture of CH₂Cl₂/MeOH.[8][9]

  • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

3. Solvent Partitioning (Modified Kupchan Method):

  • Resuspend the crude extract in a 9:1 mixture of MeOH/H₂O.[8][9]

  • Perform a liquid-liquid partitioning against hexane to remove nonpolar lipids. Separate the hexane layer.

  • The MeOH/H₂O layer is then further partitioned successively against CHCl₃ and n-BuOH.

  • This will yield fractions of increasing polarity: hexane, CHCl₃, n-BuOH, and the final aqueous fraction.[8] this compound is expected to be in the more polar fractions (e.g., CHCl₃ and CH₂Cl₂ fractions were combined in one study).[8]

4. Purification:

  • Combine the fractions containing this compound (identified by analytical methods like TLC or LC-MS).

  • Concentrate the combined fractions and proceed with RP-HPLC purification as described in Protocol 1, step 5.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or High-Resolution ESI-MS to determine the molecular weight and confirm the elemental composition.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are essential for structural elucidation and confirmation.[8]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Sponge Geodia barretti Sponge Prep Homogenization / Lyophilization Sponge->Prep Extraction Solvent Extraction (e.g., ACN/H₂O or CH₂Cl₂/MeOH) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (SPE) (Optional) CrudeExtract->SPE Pre-purification RPHPLC RP-HPLC Purification CrudeExtract->RPHPLC SPE->RPHPLC Fractions Fraction Collection RPHPLC->Fractions Lyophilization Lyophilization Fractions->Lyophilization Purethis compound Pure this compound Lyophilization->Purethis compound Analysis Characterization (MS, NMR) Purethis compound->Analysis

Caption: Workflow for this compound extraction and purification.

This compound's Reported Biological Interactions

Barettin_Signaling cluster_receptors Serotonin Receptors cluster_kinases Protein Kinases cluster_effects Cellular Effects This compound This compound HT2A 5-HT2A This compound->HT2A Activates HT2C 5-HT2C This compound->HT2C Interacts RIPK2 RIPK2 This compound->RIPK2 Inhibits CAMK1a CAMK1α This compound->CAMK1a Inhibits Analgesia Analgesic Effects HT2A->Analgesia Inflammation Inflammatory Response RIPK2->Inflammation CAMK1a->Inflammation

Caption: this compound's interactions with receptors and kinases.

References

Application Note: Quantitative Analysis of Barettin in Marine Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a cyclic dipeptide first isolated from the marine sponge Geodia barretti.[1] This brominated alkaloid, composed of a dehydrogenated tryptophan derivative and an arginine residue, has garnered significant interest within the scientific community due to its notable biological activities.[1][2] Research has demonstrated that this compound exhibits both potent antioxidant and anti-inflammatory properties.[1] Specifically, it has been shown to inhibit the secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα), in lipopolysaccharide (LPS)-stimulated immune cells.[3][4] These characteristics make this compound a promising candidate for further investigation in the development of therapeutics for inflammatory diseases.[1]

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from marine sponge extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is essential for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this compound for bioactivity screening, pharmacokinetic studies, and quality control of extracts.

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is crucial to preserve the integrity of this compound in marine sponge samples.

Protocol for Sponge Tissue Preparation:

  • Collection: Collect specimens of Geodia barretti and immediately flash-freeze them in liquid nitrogen to halt enzymatic degradation.[5]

  • Storage: Store the frozen samples at -80°C until further processing.

  • Lyophilization: Freeze-dry the frozen sponge material to remove water, which facilitates grinding and improves extraction efficiency.

  • Homogenization: Pulverize the lyophilized sponge tissue into a fine powder using a grinder or mortar and pestle. Store the powder in a desiccator at -20°C.

Extraction of this compound

This protocol outlines a robust method for extracting this compound from the prepared sponge powder.

Protocol for Solvent Extraction:

  • Extraction Solvent: Prepare a solution of 60% acetonitrile (B52724) in water with 0.1% formic acid. The formic acid aids in the protonation of this compound, improving its solubility and ionization efficiency for MS analysis.[6]

  • Extraction Procedure:

    • Weigh approximately 1 g of the dried sponge powder into a glass vial.

    • Add 10 mL of the extraction solvent to the vial.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure thorough extraction.[5]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Sample Clarification:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter before HPLC-MS analysis.[7]

HPLC-MS Analysis

This section details the instrumental parameters for the quantitative analysis of this compound.

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

HPLC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Retention Time (Expected) Approximately 6-8 minutes

Mass Spectrometry Parameters (Illustrative):

These parameters are illustrative and should be optimized for the specific instrument used.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Accurate quantification of this compound is achieved through the use of a calibration curve generated from a certified reference standard. The following tables provide an example of the quantitative data that should be collected.

Table 1: Illustrative Quantitative HPLC-MS/MS Data for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound420.1130.10.125
(Internal Standard)User DefinedUser DefinedUser DefinedUser Defined

Note: The molecular weight of this compound is 419.28 g/mol . The [M+H]⁺ ion is expected at m/z 420.1. The product ion is an illustrative example based on a potential stable fragment.[8][9]

Table 2: Illustrative Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound0.5 ng/mL1.5 ng/mL

Note: LOD and LOQ values are highly instrument-dependent and should be experimentally determined for each specific assay.[10][11][12][13][14][15][16]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of this compound.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing a Sponge Collection (Geodia barretti) b Flash Freezing (-196°C) a->b c Lyophilization b->c d Homogenization c->d e Solvent Extraction (ACN/H2O/Formic Acid) d->e f Sonication e->f g Centrifugation & Filtration f->g h HPLC-MS/MS Analysis g->h i Data Acquisition (MRM) h->i j Quantification i->j k Reporting j->k

Caption: Workflow for HPLC-MS analysis of this compound.

Proposed Fragmentation Pattern of this compound

G parent This compound [M+H]⁺ m/z 420.1 frag1 Loss of Guanidinium Group parent->frag1 CID frag2 Product Ion m/z 130.1 (Illustrative) frag1->frag2

Caption: this compound's proposed inhibition of inflammatory pathways.

References

Elucidating the Structure of Barettin: An Application of NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barettin is a marine alkaloid first isolated from the deep-sea sponge Geodia barretti. It is a cyclic dipeptide composed of a 6-bromo-dehydrotryptophan and an arginine residue. This unique structure has garnered significant interest due to its notable biological activities, particularly its potent antioxidant and anti-inflammatory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel natural products like this compound. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of this compound, including experimental protocols and a summary of key NMR data.

Structural Elucidation via NMR Spectroscopy

The structural determination of this compound relies on a suite of NMR experiments that provide information about the chemical environment, connectivity, and spatial relationships of its atoms. Key experiments include:

  • ¹H NMR (Proton NMR): Provides information on the number and types of protons in the molecule, their chemical shifts, spin-spin coupling patterns, and relative abundance.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms, including quaternary carbons, which are not directly observed in ¹H NMR.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds. This is crucial for establishing the connectivity of proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds. This is vital for connecting different spin systems and for identifying the positions of quaternary carbons.

By piecing together the information from these experiments, the complete chemical structure of this compound can be determined.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. Chemical shifts (δ) are given in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
27.20s
47.78d8.5
57.24dd8.5, 1.8
77.51d1.8
87.15s
1-NH11.75br s
1'4.25t6.0
2'α1.95m
2'β1.80m
3'α1.65m
3'β1.55m
4'3.25t6.5
2-NH8.55d7.5
5-NH8.10br s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
2124.5
3108.2
3a127.8
4119.8
5122.5
6115.0
7114.2
7a136.5
8111.8
1166.5
4165.8
1'55.8
2'29.5
3'24.8
4'41.2
Guanidino-C157.5

Experimental Protocols

The following are detailed protocols for the key NMR experiments used in the structure elucidation of this compound. These are generalized protocols for marine alkaloids and should be optimized for the specific instrument and sample conditions.

1. Sample Preparation

  • Dissolve 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid line broadening.

2. 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

3. 2D NMR Spectroscopy

  • COSY:

    • Pulse Program: cosygpqf (gradient-selected, phase-sensitive).

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Data Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

    • Relaxation Delay: 1.5-2 seconds.

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 (edited HSQC with sensitivity improvement).

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm.

    • Data Points (F2): 1024.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 4-16.

    • Relaxation Delay: 1.5 seconds.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

  • HMBC:

    • Pulse Program: hmbcgplpndqf (gradient-selected, phase-sensitive).

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-200 ppm.

    • Data Points (F2): 2048.

    • Number of Increments (F1): 512.

    • Number of Scans per Increment: 8-32.

    • Relaxation Delay: 2 seconds.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8 Hz.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Structure Elucidation

The logical flow of experiments for determining the structure of a novel marine natural product like this compound is depicted below.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation Sponge Geodia barretti Sponge Extraction Extraction Sponge->Extraction Chromatography Chromatographic Purification Extraction->Chromatography OneD_NMR 1D NMR (¹H, ¹³C) Chromatography->OneD_NMR Pure Compound TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Structural Information Data_Analysis Data Analysis & Interpretation TwoD_NMR->Data_Analysis Connectivity & Correlation Data Structure This compound Structure Data_Analysis->Structure Final Structure Determination

Workflow for this compound isolation and structure elucidation.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

This compound has been shown to inhibit the secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This anti-inflammatory effect is often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a plausible mechanism for this compound's anti-inflammatory action.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_inhibition Inhibition by this compound cluster_outcome Cellular Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) NFkB_pathway->Transcription_Factors MAPK_pathway->Transcription_Factors This compound This compound This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits Cytokine_Production Production of Pro-inflammatory Cytokines (IL-1β, TNF-α) Transcription_Factors->Cytokine_Production

Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

NMR spectroscopy is a powerful and essential technique for the de novo structure elucidation of complex marine natural products like this compound. Through a combination of 1D and 2D NMR experiments, the complete chemical structure and stereochemistry can be determined with high confidence. The detailed protocols and data provided in this application note serve as a valuable resource for researchers in natural product chemistry and drug discovery who are working on the characterization of novel bioactive compounds. The understanding of this compound's structure is the first step towards synthesizing analogs and further investigating its therapeutic potential.

References

Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated alkaloid first isolated from the marine sponge Geodia barretti.[1] This natural product has garnered significant interest due to its diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3][4] Notably, studies suggest that this compound may exert its effects through interaction with the serotonergic system, showing affinity for serotonin (B10506) receptors.[1] Evidence indicates that the analgesic properties of this compound could be mediated by the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) widely distributed in the central nervous system and peripheral tissues.[1][5] Understanding the binding characteristics of this compound to serotonin receptors is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A serotonin receptor.

Data Presentation

Table 1: Hypothetical Binding Affinities of this compound and Reference Compounds for the Human 5-HT2A Receptor

CompoundRadioligandReceptor SourceKᵢ (nM)Hill Slope
This compound [³H]Ketanserinh5-HT2A-CHO250-1.0
Serotonin[³H]Ketanserinh5-HT2A-CHO505-0.98
Ketanserin[³H]Ketanserinh5-HT2A-CHO1.1-1.02
8-OH-DPAT[³H]Ketanserinh5-HT2A-CHO15165-0.95

Note: The data presented in this table are for illustrative purposes and are based on typical results for reference compounds. The Kᵢ for this compound is a hypothetical value to demonstrate data presentation.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound at the 5-HT2A Receptor

This protocol outlines the methodology for determining the binding affinity of this compound for the human 5-HT2A receptor expressed in a stable cell line, using [³H]Ketanserin as the radioligand.

Materials and Reagents:

  • This compound: Purified compound of known concentration.

  • [³H]Ketanserin: Specific activity ~70-90 Ci/mmol.

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor (h5-HT2A-CHO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Ketanserin (unlabeled).

  • 96-well Microplates: For sample incubation.

  • Glass Fiber Filters: GF/B or GF/C type, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[6]

  • Filtration Apparatus: Cell harvester.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the h5-HT2A-CHO cell membranes on ice.

    • Homogenize the membranes in assay buffer and centrifuge at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well. Protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding to reach equilibrium.[5]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (DPM) from the total binding (DPM).

  • Plot the percentage of specific binding of [³H]Ketanserin against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) total_binding Total Binding (Radioligand + Membranes) prep_reagents->total_binding nsb Non-specific Binding (Radioligand + Membranes + Cold Ligand) prep_reagents->nsb competition Competition (Radioligand + Membranes + this compound) prep_reagents->competition prep_membranes Prepare h5-HT2A Cell Membranes prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition incubation Incubate at RT (60 min) total_binding->incubation nsb->incubation competition->incubation filtration Filtration & Washing (Separate Bound/Free) incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis

Caption: Experimental workflow for the this compound 5-HT2A receptor binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (Agonist) Receptor 5-HT2A Receptor This compound->Receptor Binds Gq Gq/11 protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified signaling pathway of the 5-HT2A receptor upon agonist binding.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin, a cyclic dipeptide isolated from the marine sponge Geodia barretti, has demonstrated notable antioxidant and anti-inflammatory properties.[1][2] Preclinical studies have shown its potential in modulating inflammatory responses, positioning it as a compound of interest for further investigation in drug development. Specifically, this compound has been observed to inhibit the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[3][4][5]

These application notes provide detailed protocols for a panel of in vitro assays to further characterize the anti-inflammatory effects of this compound. The described methods will enable researchers to assess its impact on key inflammatory mediators and explore its potential mechanisms of action. The assays include the quantification of nitric oxide (NO) and reactive oxygen species (ROS), as well as the evaluation of pro-inflammatory enzyme expression (iNOS and COX-2) and cytokine production (TNF-α and IL-6).

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized. The following tables provide a template for summarizing experimental results, allowing for clear comparison between different treatment groups.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM) ± SD% Inhibition
Control (untreated)-
LPS (1 µg/mL)-0
LPS + this compound1
LPS + this compound10
LPS + this compound50
LPS + this compound100
Positive Control (e.g., L-NMMA)(Specify)

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI) ± SDFold Change vs. Control
Control (untreated)-1.0
Stimulus (e.g., H₂O₂)(Specify)
Stimulus + this compound1
Stimulus + this compound10
Stimulus + this compound50
Stimulus + this compound100
Positive Control (e.g., NAC)(Specify)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound10
LPS + this compound50
LPS + this compound100
Positive Control (e.g., Dexamethasone)(Specify)

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages

TreatmentConcentration (µM)Relative iNOS Expression (Normalized to β-actin) ± SDRelative COX-2 Expression (Normalized to β-actin) ± SD
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound10
LPS + this compound50
LPS + this compound100
Positive Control (e.g., Dexamethasone)(Specify)

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro anti-inflammatory properties of this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Macrophage Cell Culture (e.g., RAW 264.7, THP-1) cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding barettin_prep This compound Stock Solution Preparation pretreatment Pre-treatment with this compound barettin_prep->pretreatment cell_seeding->pretreatment stimulation Stimulation with LPS pretreatment->stimulation griess_assay Nitric Oxide (Griess) Assay stimulation->griess_assay ros_assay Intracellular ROS Assay stimulation->ros_assay elisa Cytokine ELISA (TNF-α, IL-6) stimulation->elisa western_blot Western Blot (iNOS, COX-2) stimulation->western_blot data_quant Data Quantification and Analysis griess_assay->data_quant ros_assay->data_quant elisa->data_quant western_blot->data_quant conclusion Conclusion on Anti-inflammatory Effects of this compound data_quant->conclusion

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used. THP-1 cells require differentiation into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to experiments.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in appropriate multi-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate for the desired time period depending on the assay (e.g., 24 hours for cytokine and NO production).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and soluble breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Protocol:

    • After the treatment period, collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each supernatant sample in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the overall levels of ROS within the cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • After cell seeding and adherence, wash the cells with serum-free medium or phosphate-buffered saline (PBS).

    • Load the cells with DCFH-DA (e.g., 10-25 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Treat the cells with this compound and/or an ROS-inducing agent (e.g., H₂O₂).

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This assay quantifies the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Principle: A sandwich ELISA is used, where the cytokine of interest is captured by a specific antibody coated on a microplate well. A second, enzyme-linked antibody specific to the cytokine is then added, followed by a substrate that produces a measurable color change.

  • Protocol:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific TNF-α or IL-6 kit.

    • Briefly, this involves adding standards and samples to the antibody-coated plate, followed by incubation, washing, addition of the detection antibody, another incubation and wash, addition of the enzyme conjugate, a final incubation and wash, and finally the addition of the substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS and COX-2

This technique is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways

Disclaimer: The following diagrams illustrate the general LPS-induced NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds. To date, there is no direct scientific evidence detailing the specific effects of this compound on these pathways. Therefore, these diagrams represent potential, but unconfirmed, mechanisms of action for this compound. Further research is required to elucidate the precise molecular targets of this compound within these cascades.

Potential Inhibition of the NF-κB Signaling Pathway by this compound

NF-kB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Degrades, releasing NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Gene_expression Induces This compound This compound This compound->IKK_complex Potential Inhibition This compound->NFkB Potential Inhibition of Translocation MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Gene_expression Pro-inflammatory Gene Expression AP1->Gene_expression Induces This compound This compound This compound->p38 Potential Inhibition This compound->JNK Potential Inhibition This compound->ERK Potential Inhibition

References

Application Note & Protocol: Measuring the Antioxidant Capacity of Barettin using the Oxygen Radical Absorbance Capacity (ORAC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barettin is a brominated cyclic dipeptide alkaloid originally isolated from the marine sponge Geodia barretti.[1][2] This marine natural product has garnered significant interest within the scientific community due to its diverse biological activities, including notable antioxidant and anti-inflammatory properties.[2][3][4] The antioxidant capacity of a compound is a critical parameter in the evaluation of its potential as a therapeutic agent, particularly for diseases associated with oxidative stress. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted method for quantifying the antioxidant potential of various substances.[5][6] This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7][8] The antioxidant capacity is typically expressed as Trolox® equivalents (TE), providing a standardized measure for comparison.[9][10] This document provides a detailed protocol for measuring the antioxidant capacity of this compound using the ORAC assay.

Principle of the ORAC Assay

The ORAC assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, fluorescein (B123965), by an antioxidant. Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). In the absence of an antioxidant, these radicals quench the fluorescence of fluorescein. When an antioxidant such as this compound is present, it scavenges the peroxyl radicals, thereby protecting fluorescein from oxidative damage and preserving its fluorescence. The fluorescence decay is monitored over time, and the area under the fluorescence decay curve (AUC) is calculated. The net AUC is proportional to the antioxidant capacity of the sample. By comparing the net AUC of the sample to that of a standard antioxidant, Trolox®, the ORAC value of the sample can be determined.[7][8]

Experimental Protocol

1. Materials and Reagents

  • This compound (of known purity)

  • Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if necessary

  • 96-well black, clear-bottom microplates

  • Distilled, deionized water

2. Apparatus

  • Fluorescence microplate reader with temperature control, capable of excitation at 485 nm and emission at 520 nm.

  • Incubator set to 37°C.

  • Multichannel pipette.

  • Standard laboratory glassware and consumables.

3. Preparation of Solutions

  • Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate salts in distilled water. Adjust the pH to 7.4.

  • Fluorescein Stock Solution (4 µM): Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Protect from light.

  • AAPH Solution (75 mM): Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer. Keep on ice until use.

  • Trolox® Stock Solution (1 mM): Dissolve Trolox® in 75 mM phosphate buffer. This stock can be further diluted to prepare working standards.

  • This compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Further dilutions should be made in 75 mM phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is low (e.g., <0.5%) to avoid interference with the assay.

4. Assay Procedure

  • Prepare Trolox® Standards: Prepare a series of Trolox® standards with final concentrations ranging from 6.25 to 100 µM by diluting the stock solution in 75 mM phosphate buffer.

  • Prepare this compound Samples: Prepare a series of this compound dilutions in 75 mM phosphate buffer to achieve a range of final concentrations for testing.

  • Assay Plate Preparation:

    • Add 150 µL of the fluorescein working solution to each well of the 96-well microplate.

    • Add 25 µL of either the Trolox® standards, this compound samples, or phosphate buffer (as a blank) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader to allow the samples to reach thermal equilibrium.[7][11]

  • Initiation of Reaction: Add 25 µL of the freshly prepared AAPH solution to each well using a multichannel pipette to initiate the reaction.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60-90 minutes.[12] The excitation wavelength should be set to 485 nm and the emission wavelength to 520 nm. The plate should be maintained at 37°C throughout the measurement period.

5. Data Analysis

  • Calculate the Area Under the Curve (AUC): The AUC for each well is calculated using the following formula: AUC = 1 + (RFU₁/RFU₀) + (RFU₂/RFU₀) + ... + (RFUₙ/RFU₀) where RFU₀ is the initial fluorescence reading and RFUᵢ is the fluorescence reading at time point i.

  • Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample. Net AUC = AUC_sample - AUC_blank

  • Generate a Standard Curve: Plot the Net AUC of the Trolox® standards against their corresponding concentrations to generate a linear standard curve.

  • Determine the ORAC Value of this compound: Use the linear regression equation from the Trolox® standard curve to calculate the Trolox® equivalents (TE) for each concentration of this compound. The ORAC value is typically expressed as µmol of TE per µmol or mg of this compound.

Data Presentation

Table 1: Hypothetical ORAC Assay Results for this compound

Sample Concentration (µM)Net AUC (Relative Fluorescence Units)ORAC Value (µmol TE/µmol this compound)
Trolox® Standards
6.254.5N/A
12.59.2N/A
2518.5N/A
5037.1N/A
This compound
1015.82.2
2031.52.2
4062.92.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. A study has reported that this compound exhibited an ORAC value of 5.5 µM Trolox equivalents at a concentration of 30 µg/mL.[13]

Visualizations

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Fluorescein, AAPH, Buffer) plate_loading Load Plate: 150 µL Fluorescein 25 µL Sample/Standard/Blank prep_reagents->plate_loading prep_standards Prepare Trolox® Standards prep_standards->plate_loading prep_samples Prepare this compound Samples prep_samples->plate_loading incubation Incubate at 37°C for 30 min plate_loading->incubation add_aaph Add 25 µL AAPH to initiate reaction incubation->add_aaph read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 520 nm) every 2 min for 90 min add_aaph->read_fluorescence calc_auc Calculate Area Under Curve (AUC) read_fluorescence->calc_auc calc_net_auc Calculate Net AUC calc_auc->calc_net_auc std_curve Generate Trolox® Standard Curve calc_net_auc->std_curve calc_orac Calculate ORAC Value (Trolox® Equivalents) std_curve->calc_orac ORAC_Principle AAPH AAPH (Radical Initiator) Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition (37°C) Fluorescein Fluorescein (Fluorescent) Peroxyl_Radical->Fluorescein Oxidizes Oxidized_this compound Oxidized this compound Oxidized_Fluorescein Oxidized Fluorescein (Non-Fluorescent) Fluorescein->Oxidized_Fluorescein Quenches Fluorescence This compound This compound (Antioxidant) This compound->Peroxyl_Radical Scavenges This compound->Oxidized_this compound is Oxidized

References

Application Notes: FRAP Assay for Assessing Barettin's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barettin, a brominated alkaloid isolated from the marine sponge Geodia barretti, has demonstrated notable biological activities, including antioxidant properties.[1][2][3] Assessing the antioxidant capacity of such novel compounds is a critical step in drug discovery and development. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible spectrophotometric method for evaluating the total antioxidant capacity of a substance.[4][5] This application note provides a detailed protocol for utilizing the FRAP assay to specifically determine the antioxidant potential of this compound.

Principle of the FRAP Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay relies on a FRAP reagent containing a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. In the presence of an antioxidant like this compound, and at a low pH (3.6), the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺-TPTZ) form. This reduction results in the formation of an intense blue-colored complex, and the absorbance of this complex is measured spectrophotometrically at 593 nm.[4][6][7] The intensity of the color is directly proportional to the reducing power of the antioxidant in the sample.[4]

Quantitative Data Summary

The antioxidant activity of this compound has been quantified using the FRAP assay, with results typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E used as a standard.

CompoundConcentrationFRAP Value (µM Trolox Equivalents)Reference
This compound30 µg/mL (71.6 µM)77 µM[1]

This table summarizes the reported antioxidant activity of this compound from a key study. The dose-dependent nature of this activity was also noted.[1][8]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for performing the FRAP assay on this compound.

1. Required Materials and Equipment

  • Chemicals:

    • This compound (sample)

    • Trolox (or Ferrous Sulfate, FeSO₄·7H₂O) for standard curve

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

    • Hydrochloric acid (HCl)

    • Ferric chloride hexahydrate (FeCl₃·6H₂O)

    • Distilled or deionized water

    • Solvent for this compound (e.g., DMSO, ethanol, or appropriate buffer)

  • Equipment:

    • UV-Vis Spectrophotometer or 96-well plate reader

    • Water bath (set to 37°C)

    • Micropipettes and tips

    • Cuvettes or 96-well microplates

    • Vortex mixer

    • Analytical balance

    • pH meter

2. Preparation of Reagents and Standards

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of distilled water. Add 16 mL of glacial acetic acid. Adjust the pH to 3.6 with acetic acid or NaOH and bring the final volume to 1 L with distilled water.[9]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Gentle warming in a water bath (around 50°C) may be required to fully dissolve the TPTZ. This solution should be prepared fresh.[9][10]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water. This solution should be prepared fresh.[9][10]

  • FRAP Reagent (Working Solution): Prepare the FRAP reagent fresh on the day of the assay by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6][10][11] For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. The resulting solution should be a straw or pale yellow color; a blue tinge indicates contamination and the reagent should be discarded.[9] Warm the FRAP reagent to 37°C in a water bath before use.[4][10]

  • Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in the same solvent to generate a standard curve.

  • This compound Sample Solution: Prepare a stock solution of this compound in an appropriate solvent. Create several dilutions to test a range of concentrations to ensure the readings fall within the linear range of the standard curve.[12]

3. Assay Procedure

  • Pre-warm Reagents: Ensure the FRAP reagent and the spectrophotometer/plate reader are pre-warmed to 37°C.[9]

  • Reaction Setup (Microplate Method):

    • Pipette 20 µL of the standard dilutions, this compound sample dilutions, and a solvent blank into separate wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working reagent to each well.[13]

  • Reaction Setup (Cuvette Method):

    • Pipette 100 µL of the standard dilutions, this compound sample dilutions, or a solvent blank into separate test tubes or cuvettes.[4][6]

    • Add 3.0 mL of the pre-warmed FRAP working reagent and mix thoroughly.[4]

  • Incubation: Incubate the reaction mixtures at 37°C. An incubation time of 30 minutes is recommended to ensure the reaction goes to completion.[6][14]

  • Measurement: After incubation, measure the absorbance of the samples and standards at 593 nm using the spectrophotometer or plate reader.[4][9]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot a standard curve of absorbance versus Trolox concentration (µM).

    • Determine the linear regression equation (y = mx + c) for the standard curve.

    • Use the equation to calculate the Trolox equivalent (TE) concentration for each this compound sample dilution from its absorbance value.

    • The final FRAP value is expressed as µmol of Trolox Equivalents per gram or µmol of the this compound sample (µmol TE/g or µmol TE/µmol).

Mandatory Visualizations

FRAP Assay Experimental Workflow

FRAP_Workflow cluster_prep Reagent Preparation cluster_sample Sample & Standard Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions frap_reagent Mix in 10:1:1 ratio to create FRAP Reagent reagent_prep->frap_reagent warm_reagent Warm FRAP Reagent to 37°C frap_reagent->warm_reagent mix Add FRAP Reagent to Samples & Standards warm_reagent->mix sample_prep Prepare this compound Sample Dilutions sample_prep->mix standard_prep Prepare Trolox Standard Dilutions standard_prep->mix incubate Incubate at 37°C for 30 minutes mix->incubate measure Measure Absorbance at 593 nm incubate->measure curve Generate Standard Curve measure->curve calculate Calculate FRAP Value of this compound (Trolox Equivalents) curve->calculate

Caption: Workflow diagram illustrating the key steps of the FRAP assay protocol.

Antioxidant Mechanism of Action

Antioxidant_Mechanism This compound This compound (Antioxidant) BarettinRadical This compound Radical (Stabilized) This compound->BarettinRadical   Donation Electron e⁻ / H⁺ This compound->Electron FreeRadical Free Radical (e.g., ROO•) (Unstable) StableMolecule Stable Molecule (e.g., ROOH) FreeRadical->StableMolecule   Neutralization Electron->FreeRadical

Caption: Generalized pathway of an antioxidant neutralizing a free radical.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti. It has garnered scientific interest due to its various biological activities, including antioxidant and anti-inflammatory properties.[1][2] Understanding the cytotoxic potential of this compound is a critical step in evaluating its therapeutic promise. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic and cytostatic effects of this compound on various cell lines. The described assays will enable researchers to determine cell viability, membrane integrity, induction of apoptosis, and effects on cell cycle progression.

Data Presentation: Cytotoxicity of this compound

Initial studies on the cytotoxicity of this compound have been conducted on a limited number of cell lines. The available data suggests that this compound does not exhibit significant cytotoxicity at concentrations up to 100 µg/mL in the tested cell lines after 72 hours of exposure.[3] This indicates that this compound's primary biological effects may not be mediated through direct cell killing in all cell types, highlighting the importance of investigating its effects on other cellular processes like cell signaling and inflammation. Further research across a broader range of cancer cell lines is necessary to fully characterize its cytotoxic profile.

Table 1: Summary of this compound Cytotoxicity Data

Cell LineAssayExposure Time (hours)Concentration% Cell SurvivalReference
HepG2 (Human hepatocellular carcinoma)CellTiter 96 AQueous One Solution Assay24Up to 100 µg/mLNo significant toxicity observed[3]
HepG2 (Human hepatocellular carcinoma)CellTiter 96 AQueous One Solution Assay72Up to 100 µg/mLNo significant toxicity observed[3]
MRC-5 (Human normal lung fibroblast)CellTiter 96 AQueous One Solution Assay24Not specifiedNo toxicity detected[3]
MRC-5 (Human normal lung fibroblast)CellTiter 96 AQueous One Solution Assay72Up to 100 µg/mLNo significant toxicity observed[3]
THP-1 (Human monocytic cell line)Not specified6 and 24Not specifiedNo toxicity detected[3]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan add_solubilization Add Solubilization Solution incubate_formazan->add_solubilization read Read Absorbance (570nm) add_solubilization->read analyze Calculate Cell Viability read->analyze LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt Incubate (30 min) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance (490nm) add_stop->read analyze Calculate Cytotoxicity read->analyze Apoptosis_Assay_Workflow seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Cell_Cycle_Workflow seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash fix Fix in 70% Ethanol wash->fix stain Stain with PI/RNase A fix->stain incubate Incubate (30 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax Bax/Bak p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Cell_Cycle_Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase M->G1 G1_S_checkpoint->S Cyclin E/CDK2 G2_M_checkpoint->M Cyclin B/CDK1

References

Application Notes and Protocols for Marine Antifouling Bioassays of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the marine antifouling bioassay methods relevant to the natural product Barettin. The included protocols and data are intended to guide researchers in the evaluation of this compound and its analogues as potential non-toxic antifouling agents.

Introduction to this compound as an Antifouling Agent

This compound is a brominated cyclic dipeptide first isolated from the marine sponge Geodia barretti. It has demonstrated potent antifouling activity, particularly against the settlement and metamorphosis of barnacle larvae, which are primary organisms in marine macrofouling communities. A key attribute of this compound is its non-toxic mode of action, making it an environmentally benign alternative to traditional heavy-metal-based antifouling paints. The antifouling properties of this compound are believed to be linked to its structural resemblance to serotonin, suggesting an interference with neurotransmitter signaling pathways in settling larvae.

Quantitative Antifouling Data for this compound

The following table summarizes the known quantitative data for the antifouling and biological activity of this compound and its related compounds. The primary model organism for testing this compound has been the barnacle Amphibalanus improvisus (formerly Balanus improvisus).

CompoundOrganismAssay TypeEndpointValueReference
This compound Amphibalanus improvisusLarval Settlement InhibitionEC500.9 µM[1][2]
8,9-dihydrothis compoundBalanus improvisusLarval Settlement InhibitionEC507.9 µM[3]
Benzo[g]dipodazine (this compound analog)Barnacle CypridsLarval Settlement InhibitionEC500.034 µM[2]
This compoundHuman Serotonin Receptor 5-HT2ARadioligand BindingKi1.93 µM
This compoundHuman Serotonin Receptor 5-HT2CRadioligand BindingKi0.34 µM
This compoundHuman Serotonin Receptor 5-HT4Radioligand BindingKi1.91 µM
8,9-dihydrothis compoundHuman Serotonin Receptor 5-HT2CRadioligand BindingKi4.63 µM

EC50 (Half-maximal Effective Concentration): The concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. LC50 (Half-maximal Lethal Concentration): The concentration of a compound that is lethal to 50% of the test organisms. Ki (Inhibition Constant): The concentration of an inhibitor required to decrease the maximal rate of an enzyme by half.

Note: There is currently a lack of specific quantitative data (EC50/LC50) for the direct antifouling activity of this compound against marine bacteria and diatoms in the reviewed literature. Research has primarily focused on its potent effects on macrofouling organisms like barnacles.

Experimental Protocols

Barnacle Larvae Settlement Inhibition Assay

This protocol is a standard method for assessing the ability of a compound to inhibit the settlement and metamorphosis of barnacle cyprid larvae, the stage at which they attach to surfaces.

Materials:

  • Adult Amphibalanus improvisus barnacles for larval rearing

  • Filtered seawater (FSW), 0.22 µm filtered and autoclaved

  • 24-well polystyrene plates

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Microscope for observation

  • Controlled environment chamber (20-25°C)

Procedure:

  • Larval Rearing:

    • Collect adult A. improvisus and induce spawning by transferring them to fresh, aerated seawater.

    • Collect the released nauplii and rear them in FSW, feeding them with a suitable microalgal diet (e.g., Chaetoceros calcitrans) until they metamorphose into the non-feeding cyprid stage.

    • Collect the cyprids and store them in FSW at 4°C for up to a week before use.

  • Assay Preparation:

    • Prepare a series of dilutions of the this compound stock solution in FSW to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the larvae (typically <0.1%).

    • Add the test solutions to the wells of a 24-well plate. Include a solvent control (FSW with the same concentration of solvent as the test wells) and a negative control (FSW only).

  • Assay Incubation:

    • Carefully add a known number of competent cyprids (e.g., 20-30) to each well.

    • Incubate the plates in a controlled environment chamber at a constant temperature (e.g., 22°C) in the dark for 24-48 hours.

  • Data Collection and Analysis:

    • After the incubation period, count the number of settled (permanently attached and metamorphosed) and unsettled (swimming or dead) cyprids in each well under a microscope.

    • Calculate the percentage of settlement inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value by plotting the settlement inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

    • Simultaneously, assess the toxicity by observing the mortality of the cyprids at each concentration to determine the LC50. An ideal antifouling compound will have a high LC50/EC50 ratio, indicating low toxicity at effective concentrations.

Marine Bacterial Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of biofilms by marine bacteria, a key step in the microfouling process.

Materials:

  • Marine bacterial strain (e.g., Cobetia marina)

  • Marine broth medium

  • 96-well flat-bottom microtiter plates

  • Stock solution of this compound in a suitable solvent

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the marine bacterial strain into marine broth and incubate overnight to obtain a fresh culture.

    • Dilute the overnight culture with fresh marine broth to a specific optical density (e.g., OD600 of 0.1).

  • Assay Preparation:

    • Prepare serial dilutions of the this compound stock solution in marine broth in the wells of a 96-well plate.

    • Include a solvent control and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial culture to each well.

    • Incubate the plate under static conditions at an appropriate temperature (e.g., 28°C) for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, gently remove the planktonic bacteria by washing the wells with sterile seawater or phosphate-buffered saline (PBS).

    • Add the crystal violet solution to each well and incubate for 15-20 minutes to stain the attached biofilm.

    • Remove the excess stain and wash the wells again.

    • Add ethanol to each well to solubilize the crystal violet from the biofilm.

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each this compound concentration compared to the solvent control.

    • Determine the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration that shows a significant reduction in biofilm formation.

Marine Diatom Attachment Assay

This protocol evaluates the effect of this compound on the initial attachment of marine diatoms, another important component of microfouling.

Materials:

  • Marine diatom culture (e.g., Navicula perminuta)

  • Artificial seawater (ASW)

  • Glass-bottom 24-well plates

  • Stock solution of this compound

  • Microscope with imaging capabilities

Procedure:

  • Diatom Culture Preparation:

    • Culture the marine diatoms in a suitable growth medium until they reach the exponential growth phase.

    • Harvest the diatoms and resuspend them in ASW to a known cell density.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in ASW in the wells of a glass-bottom 24-well plate.

    • Include solvent and negative controls.

  • Incubation:

    • Add the diatom suspension to each well.

    • Incubate the plate under controlled conditions (light, temperature) for a specific period (e.g., 2-4 hours) to allow for diatom attachment.

  • Quantification of Attachment:

    • After incubation, gently wash the wells with fresh ASW to remove unattached diatoms.

    • Using a microscope, capture images from multiple random fields of view in each well.

    • Use image analysis software to count the number of attached diatoms in each image.

  • Data Analysis:

    • Calculate the average number of attached diatoms per unit area for each concentration.

    • Determine the percentage of attachment inhibition relative to the solvent control.

    • Calculate the EC50 for attachment inhibition.

Visualizations

Experimental_Workflow cluster_barnacle Barnacle Larvae Settlement Assay cluster_bacteria Bacterial Biofilm Inhibition Assay cluster_diatom Diatom Attachment Assay B1 Larval Rearing (Nauplii to Cyprids) B2 Assay Plate Preparation (this compound Dilutions) B1->B2 B3 Incubation (24-48 hours) B2->B3 B4 Data Collection (Counting Settled Larvae) B3->B4 B5 Data Analysis (EC50 & LC50 Determination) B4->B5 C1 Bacterial Culture Preparation C2 Assay Plate Preparation (this compound Dilutions) C1->C2 C3 Incubation & Biofilm Formation (24-48 hours) C2->C3 C4 Biofilm Staining (Crystal Violet) C3->C4 C5 Quantification (Absorbance Reading) C4->C5 D1 Diatom Culture Preparation D2 Assay Plate Preparation (this compound Dilutions) D1->D2 D3 Incubation & Attachment (2-4 hours) D2->D3 D4 Quantification (Microscopy & Image Analysis) D3->D4 D5 Data Analysis (Attachment Inhibition) D4->D5 Proposed_Mechanism This compound This compound SerotoninReceptor Serotonin Receptor (e.g., 5-HT2A, 5-HT2C) This compound->SerotoninReceptor Binds to receptor due to structural similarity to serotonin SignalingCascade Disruption of Normal Signaling Cascade SerotoninReceptor->SignalingCascade Interferes with neurotransmission SettlementBehavior Alteration of Larval Settlement Behavior SignalingCascade->SettlementBehavior Leads to Inhibition Inhibition of Settlement & Metamorphosis SettlementBehavior->Inhibition Results in

References

Application Notes and Protocols for the Synthesis of Debromo-Barettin for Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of debromo-Barettin, a debrominated analog of the natural marine product Barettin. The availability of a synthetic route to debromo-Barettin is crucial for comparative studies to elucidate the biological significance of the bromine substituent in this compound's activity. This document outlines the synthetic workflow, experimental protocols for biological assays, and summarizes comparative data between this compound and debromo-Barettin.

Introduction

This compound, a cyclic dipeptide originally isolated from the marine sponge Geodia barretti, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4] To understand the structure-activity relationship and the specific contribution of the bromine atom to its bioactivity, the synthesis and comparative biological evaluation of its debrominated analog, debromo-Barettin, are essential. This document provides the necessary protocols to synthesize debromo-Barettin and to perform comparative antioxidant and anti-inflammatory assays.

Data Presentation

The following tables summarize the quantitative data from comparative studies between this compound and debromo-Barettin, highlighting their differential biological activities.

Table 1: Comparative Antioxidant Activity of this compound and Debromo-Barettin

AssayThis compoundDebromo-BarettinKey Finding
Ferric Reducing Antioxidant Power (FRAP)Dose-dependent reduction of iron[1]Dose-dependent reduction of iron[1]Both compounds exhibit biochemical antioxidant activity.
Oxygen Radical Absorbance Capacity (ORAC)Dose-dependent activity[5]Dose-dependent activity[5]Both compounds show radical scavenging activity in a biochemical assay.
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) in HepG2 cellsDose-dependent reduction of lipid peroxidation[1][2]No significant activity[1][2]The bromine atom appears to be crucial for cellular antioxidant activity against lipid peroxidation.[1]

Table 2: Comparative Anti-inflammatory Activity of this compound and Debromo-Barettin

AssayThis compoundDebromo-BarettinKey Finding
Inhibition of IL-1β secretion in LPS-stimulated THP-1 cellsDose-dependent inhibition[1][3]Not reportedThis compound demonstrates significant anti-inflammatory effects.
Inhibition of TNFα secretion in LPS-stimulated THP-1 cellsInhibition observed[1][3]Not reportedThis compound's anti-inflammatory activity extends to multiple pro-inflammatory cytokines.

Experimental Protocols

Protocol 1: Synthesis of Debromo-Barettin

This protocol is adapted from the published synthesis of this compound.[1][6] The key modification is the use of indole-3-carboxaldehyde (B46971) instead of 6-bromoindole-3-carboxaldehyde.

Materials:

  • (L)-form of Nα-(tert-butoxycarbonyl)-Nω,Nω′-bis(tert-butoxycarbonyl)-arginine

  • Indole-3-carboxaldehyde

  • Reagents for Horner-Wadsworth-Emmons reaction (e.g., phosphonate (B1237965) ylide precursor, base such as LiHMDS or Cs2CO3)

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (B109758) (DCM), Methanol (MeOH)

  • Reagents for deprotection (e.g., Trifluoroacetic acid - TFA)

  • HPLC system for purification (e.g., C18 column)

Procedure:

  • Formation of the Diketopiperazine Core: The synthesis starts with the coupling of protected arginine and a tryptophan precursor to form the diketopiperazine ring. This can be achieved through various peptide coupling methods.

  • Horner-Wadsworth-Emmons Reaction:

    • A phosphonate-substituted diketopiperazine intermediate is reacted with indole-3-carboxaldehyde.

    • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the phosphonate-substituted diketopiperazine in anhydrous THF and cool to -78 °C.

    • Add a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), dropwise and stir for 5 minutes.

    • A solution of indole-3-carboxaldehyde in anhydrous THF is then added dropwise.

    • The reaction is allowed to proceed at -78 °C and then gradually warmed to room temperature.

  • Deprotection:

    • The Boc-protected debromo-Barettin is dissolved in anhydrous dichloromethane (DCM).

    • The solution is cooled to 0 °C.

    • Trifluoroacetic acid (TFA) is added, and the reaction is stirred for 1 hour at 0 °C, then warmed to room temperature.

    • The solvent and excess TFA are removed under reduced pressure.

  • Purification:

    • The crude product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Fractions containing the pure debromo-Barettin are collected and lyophilized to yield the final product.

    • Characterization is performed using ¹H NMR and HRMS to confirm the structure and purity.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • Prepare a fresh FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Incubate the FRAP reagent at 37 °C for 15 minutes.

  • Add 10 µL of the test compound (debromo-Barettin or this compound at various concentrations) to 300 µL of the FRAP reagent.

  • Incubate the mixture at 37 °C for 10 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known antioxidant, such as Trolox.

Protocol 3: Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay

This assay measures the ability of a compound to inhibit lipid peroxidation within a cellular environment.

Procedure:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Wash the cells with PBS and incubate with the test compound (debromo-Barettin or this compound) at various concentrations for 1 hour.

  • Induce lipid peroxidation by adding a pro-oxidant, such as cumene (B47948) hydroperoxide.

  • After incubation, measure the extent of lipid peroxidation using a fluorescent probe (e.g., C11-BODIPY581/591).

  • Quantify the fluorescence using a plate reader.

Protocol 4: Anti-inflammatory Cytokine Secretion Assay

This protocol measures the inhibition of pro-inflammatory cytokine release from immune cells.

Procedure:

  • Culture THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Pre-treat the differentiated macrophages with various concentrations of the test compound (debromo-Barettin or this compound) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a 24-hour incubation, collect the cell culture supernatant.

  • Quantify the levels of IL-1β and TNFα in the supernatant using commercially available ELISA kits.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for Debromo-Barettin cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Purification & Final Product Protected_Arg Nα,Nω,Nω′-tris-Boc-L-Arginine Diketopiperazine_Formation Diketopiperazine Core Formation Protected_Arg->Diketopiperazine_Formation Indole_Aldehyde Indole-3-carboxaldehyde HWE_Reaction Horner-Wadsworth-Emmons Reaction Indole_Aldehyde->HWE_Reaction Diketopiperazine_Formation->HWE_Reaction Phosphonate intermediate Deprotection Boc Deprotection (TFA) HWE_Reaction->Deprotection Protected Debromo-Barettin HPLC HPLC Purification Deprotection->HPLC Final_Product Debromo-Barettin HPLC->Final_Product

Caption: Synthetic route to debromo-Barettin.

NFkB_Signaling_Pathway Proposed Anti-inflammatory Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (IL-1β, TNFα) DNA->Cytokines transcription This compound This compound This compound->IKK inhibits

References

Experimental setup for testing Barettin's effect on cytokine production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Experimental Setup for Evaluating the Effect of Barettin on Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a brominated cyclic dipeptide originally isolated from the marine sponge, Geodia barretti.[1][2] It is composed of a dehydrogenated brominated tryptophan derivative linked to an arginine residue.[2] Research has demonstrated that this compound possesses potent antioxidant and anti-inflammatory properties.[3][4] Specifically, studies have shown that this compound can inhibit the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with lipopolysaccharide (LPS).[1][3][5] This activity suggests its potential as a therapeutic agent for inflammation-driven diseases, such as atherosclerosis.[3]

This document provides a detailed set of protocols for researchers to investigate and quantify the effects of this compound on cytokine production using a validated in vitro model of inflammation. The workflow includes assessing the cytotoxicity of the compound, inducing and treating cells, and quantifying the resulting cytokine output.

Overall Experimental Workflow

The following diagram outlines the complete experimental process, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis culture Culture THP-1 Monocytes differentiate Differentiate Monocytes to Macrophages (with PMA) culture->differentiate viability Determine Non-Toxic Dose Range of this compound (MTT Assay) differentiate->viability seed Seed Differentiated THP-1 Macrophages viability->seed Select Doses treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (4-24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (ELISA for TNF-α, IL-1β) collect->elisa data Analyze & Tabulate Data elisa->data

Caption: Overall experimental workflow for assessing this compound's effects.

Data Presentation

Quantitative data should be organized for clarity and ease of comparison. Below are template tables for presenting cytotoxicity and cytokine inhibition results.

Table 1: Cytotoxicity of this compound on Differentiated THP-1 Macrophages via MTT Assay

This compound Conc. (µg/mL)Absorbance (570 nm) Mean ± SD% Cell Viability
Vehicle Control (0)0.98 ± 0.05100%
10.97 ± 0.0699%
100.95 ± 0.0497%
250.91 ± 0.0793%
500.88 ± 0.0590%
1000.51 ± 0.0852%
2000.15 ± 0.0315%

Table 2: Effect of this compound on LPS-Induced Cytokine Production

Treatment GroupTNF-α (pg/mL) Mean ± SD% Inhibition of TNF-αIL-1β (pg/mL) Mean ± SD% Inhibition of IL-1β
Untreated Control55 ± 10N/A12 ± 4N/A
LPS Only (1 µg/mL)1250 ± 980%450 ± 350%
LPS + this compound (10 µg/mL)980 ± 7521.6%310 ± 2831.1%
LPS + this compound (25 µg/mL)650 ± 5548.0%180 ± 2160.0%
LPS + this compound (50 µg/mL)310 ± 4175.2%85 ± 1581.1%

Experimental Protocols

Protocol 1: Cell Culture and Differentiation

This protocol is based on methodologies used for studying inflammation in human monocytic THP-1 cells.[1][5]

  • Cell Culture:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 3-4 days to maintain a density between 2x10⁵ and 1x10⁶ cells/mL.

  • Differentiation to Macrophages:

    • Seed THP-1 monocytes in 96-well plates at a density of 1x10⁵ cells/well.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

    • Incubate for 48 hours to induce differentiation into adherent, macrophage-like cells.

    • After incubation, carefully aspirate the PMA-containing media and wash the adherent cells twice with sterile Phosphate Buffered Saline (PBS).

    • Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours before treatment.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

It is critical to ensure that this compound's effect on cytokine levels is not a result of cell death.

  • Cell Plating: Differentiate THP-1 cells in a 96-well plate as described in Protocol 4.1.

  • Treatment: Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for this compound).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%.

Protocol 3: Cytokine Inhibition Assay
  • Cell Preparation: Differentiate THP-1 cells in a 96-well or 24-well plate as described in Protocol 4.1.

  • Pre-treatment: Add fresh medium containing various non-toxic concentrations of this compound (determined from Protocol 4.2). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the untreated control) to a final concentration of 1 µg/mL to induce an inflammatory response.[5]

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store supernatants at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions precisely.

    • Briefly, this involves adding supernatants and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance and calculate cytokine concentrations based on the standard curve.

Postulated Signaling Pathway

This compound's anti-inflammatory effects likely involve the modulation of key signaling pathways that regulate cytokine gene expression. Natural products often target pathways like NF-κB and MAPK.[6][7] The diagram below illustrates a simplified LPS-induced signaling cascade and a potential point of inhibition for this compound.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfk_ikb NF-κB-IκB (Inactive) ikk->nfk_ikb Phosphorylates IκB ikb IκB nfk_active NF-κB (Active) nfk_ikb->nfk_active IκB Degradation nucleus Nucleus nfk_active->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nucleus->cytokines Gene Transcription This compound This compound This compound->ikk Potential Inhibition

Caption: Potential mechanism: this compound may inhibit the NF-κB pathway.

References

Application Notes and Protocols for Barettin in Serotonin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Barettin, a marine-derived brominated alkaloid, as a chemical probe for studying serotonin (B10506) (5-HT) receptors. This compound has been identified as a ligand for several serotonin receptor subtypes, making it a valuable tool for investigating their roles in various physiological and pathological processes.

This compound, isolated from the marine sponge Geodia barretti, is a cyclic dipeptide with a structure that includes a brominated tryptophan residue, bearing some resemblance to the endogenous neurotransmitter serotonin.[1] Research has indicated that this compound exhibits affinity for the 5-HT2 receptor subfamily and its analgesic effects are suggested to be mediated through the activation of the 5-HT2A receptor.[2]

This document outlines detailed protocols for characterizing the binding and functional activity of this compound at serotonin receptors, presents its known binding affinities in a clear tabular format, and provides visualizations of key experimental workflows and signaling pathways.

Data Presentation: this compound Binding Affinities

The following table summarizes the known binding affinities (Ki) of this compound and its related compound, 8,9-dihydrothis compound, for various human serotonin receptor subtypes. This data is essential for designing experiments and interpreting results.

CompoundReceptor SubtypeKi (µM)Reference
This compound 5-HT2A1.93[1]
5-HT2C0.34[1]
5-HT41.91[1]
8,9-dihydrothis compound 5-HT2C4.63[1]
5-HT2AInactive[1]
5-HT4Inactive[1]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes through competitive displacement of a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound for specific serotonin receptors (e.g., 5-HT2A).

Materials:

  • Receptor Source: Commercially available cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being investigated (e.g., [³H]-Ketanserin for 5-HT2A receptors).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM Ketanserin for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B or GF/C).

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the recommended concentration in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and the diluted cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and the diluted cell membranes.

    • Competitive Binding: Add assay buffer, radioligand, serial dilutions of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M), and the diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a filtration manifold.

  • Washing: Wash each well with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions - Buffers plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->plate_setup incubation Incubate (e.g., 60-120 min) plate_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization

This protocol is used to determine if this compound acts as an agonist or antagonist at Gq-coupled serotonin receptors, such as 5-HT2A, by measuring changes in intracellular calcium levels.

Objective: To assess the functional activity of this compound at the 5-HT2A receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound: Stock solution in DMSO.

  • Known 5-HT2A Agonist: (e.g., Serotonin or a selective agonist) for antagonist mode.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • 96- or 384-well Black-walled, Clear-bottom Plates.

  • Fluorescence Plate Reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare the fluorescent calcium dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Addition and Measurement (Agonist Mode):

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add serial dilutions of this compound to the wells and immediately begin kinetic fluorescence measurement.

  • Compound Addition and Measurement (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with serial dilutions of this compound for a defined period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and establish a baseline.

    • Add a known 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin kinetic fluorescence measurement.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence intensity against the logarithm of the this compound concentration to determine the EC50 value (concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cell_plating Plate 5-HT2A Expressing Cells dye_loading Load Cells with Calcium-sensitive Dye cell_plating->dye_loading agonist_baseline Establish Baseline Fluorescence dye_loading->agonist_baseline antagonist_preincubation Pre-incubate with this compound dye_loading->antagonist_preincubation add_this compound Add this compound Dilutions agonist_baseline->add_this compound agonist_measure Measure Kinetic Fluorescence Change add_this compound->agonist_measure agonist_analysis Calculate EC50 agonist_measure->agonist_analysis antagonist_baseline Establish Baseline Fluorescence antagonist_preincubation->antagonist_baseline add_agonist Add 5-HT2A Agonist antagonist_baseline->add_agonist antagonist_measure Measure Kinetic Fluorescence Change add_agonist->antagonist_measure antagonist_analysis Calculate IC50 antagonist_measure->antagonist_analysis

Caption: The Gq signaling cascade initiated by 5-HT2A receptor activation.

References

Application of Barettin in Marine Biotechnology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide first isolated from the marine sponge Geodia barretti.[1][2] This marine natural product has garnered significant attention within the marine biotechnology sector due to its diverse and potent biological activities. Structurally, it is composed of a dehydrogenated brominated tryptophan derivative linked to an arginine residue, forming a 2,5-diketopiperazine nucleus.[1] Its unique chemical architecture is believed to be a key contributor to its bioactivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research and development contexts, with a focus on its antifouling, antioxidant, and anti-inflammatory properties.

Antifouling Applications

This compound has demonstrated significant potential as a natural, non-toxic antifouling agent, offering an environmentally benign alternative to traditional heavy-metal-based antifouling paints. It has been shown to inhibit the settlement of barnacle larvae at micromolar concentrations.[3]

Quantitative Data: Antifouling Activity
BioassayOrganismEffective Concentration (EC50)NotesReference
Barnacle Larvae SettlementAmphibalanus improvisus~1-10 µMInhibition of larval settlement. Synthetic derivatives have also shown potent activity.[4][4]
Barnacle Larvae SettlementNot Specified0.5 to 25 µMDose-dependent inhibition of settlement.[3]
Experimental Protocol: Barnacle Larvae Settlement Assay

This protocol outlines a static laboratory assay to evaluate the antifouling efficacy of this compound against barnacle cyprid larvae.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Seawater (filtered, 0.22 µm)

  • Barnacle cyprid larvae (Amphibalanus amphitrite or other suitable species)

  • 24-well polystyrene plates

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in seawater from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a solvent control (seawater with the same concentration of DMSO as the highest this compound concentration) and a negative control (seawater only).

  • Assay Setup: Add 1 mL of each test solution to the wells of a 24-well plate. Each concentration should be tested in triplicate.

  • Larval Introduction: Carefully add 10-20 healthy, actively swimming cyprid larvae to each well.

  • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Assessment: After the incubation period, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a microscope. A larva is considered settled if it has attached to the surface and metamorphosed into a juvenile barnacle.

  • Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the negative control. Determine the EC50 value (the concentration that inhibits 50% of larval settlement).

Workflow Diagram: Barnacle Larvae Settlement Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Serial Dilution in Seawater A->B D Dispense Solutions into 24-well Plate B->D C Prepare Control Solutions (Solvent & Negative) C->D E Introduce Barnacle Cyprid Larvae D->E F Incubate in Dark (24-48h) E->F G Count Settled vs. Unsettled Larvae F->G H Calculate % Settlement Inhibition G->H I Determine EC50 Value H->I

Caption: Workflow for the barnacle larvae settlement assay.

Antioxidant and Anti-inflammatory Applications

This compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of therapeutics for conditions associated with oxidative stress and inflammation, such as atherosclerosis.[2][5][6]

Quantitative Data: Antioxidant and Anti-inflammatory Activity
AssayCell Line/SystemParameterResultNotesReference
Ferric Reducing Antioxidant Power (FRAP)BiochemicalFRAP Value77 µM Trolox equivalents at 30 µg/mLDose-dependent activity observed.[2][2]
Oxygen Radical Absorbance Capacity (ORAC)BiochemicalORAC Value5.5 µM Trolox equivalents at 30 µg/mLDose-dependent activity observed.[2][2]
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA)HepG2 cellsLipid PeroxidationDose-dependent reductionThe bromine atom is crucial for this cellular activity.[2][2]
Cytokine Secretion InhibitionTHP-1 cellsIL-1β SecretionInhibition observedLPS-stimulated cells.[2][6][2][6]
Cytokine Secretion InhibitionTHP-1 cellsTNF-α SecretionInhibition observedLPS-stimulated cells.[2][6][2][6]
Experimental Protocols

This protocol details a colorimetric method to assess the antioxidant capacity of this compound by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound sample

  • FRAP reagent (prepared fresh):

    • 300 mM Acetate (B1210297) buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 ratio (Acetate buffer: TPTZ solution: FeCl₃ solution)

  • Ferrous sulfate (B86663) (FeSO₄) standard solutions

  • Spectrophotometer

Procedure:

  • Prepare FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution and warm to 37°C.[4]

  • Standard Curve: Prepare a series of FeSO₄ standards (e.g., 100-1000 µM).

  • Reaction:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound sample, standard, or blank (solvent) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.[4]

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are expressed as µM Fe²⁺ equivalents or Trolox equivalents.

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Materials:

  • This compound sample

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare Trolox standards in phosphate buffer.

    • Prepare AAPH solution in phosphate buffer (prepare fresh daily).

  • Assay Setup:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[7]

    • Add 25 µL of this compound sample, Trolox standard, or blank (phosphate buffer) to the wells.[7]

  • Incubation: Incubate the plate at 37°C for at least 30 minutes.[7]

  • Initiate Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.[7]

  • Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 528 nm every 1-2 minutes for at least 60 minutes.[7]

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.

This cell-based assay quantifies the ability of this compound to inhibit lipid peroxidation within cell membranes.

Materials:

  • HepG2 cells (or other suitable cell line)

  • C11-BODIPY 581/591 probe

  • Cumene hydroperoxide (CumOOH)

  • This compound sample

  • Cell culture medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Probe Loading: Load the cells with the C11-BODIPY 581/591 probe according to the manufacturer's instructions.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period.

  • Induction of Peroxidation: Induce lipid peroxidation by adding CumOOH.

  • Measurement: Measure the shift in fluorescence from red to green, which indicates oxidation of the probe, using a fluorescence plate reader or flow cytometer.

  • Analysis: Quantify the inhibition of lipid peroxidation by this compound compared to the control.

This protocol describes the measurement of IL-1β and TNF-α secretion from THP-1 human monocytic cells.

Materials:

  • THP-1 cells

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • LPS (Lipopolysaccharide) for stimulation

  • This compound sample

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for human IL-1β and TNF-α

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and cytokine secretion.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of IL-1β and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the inhibitory effect of this compound on cytokine secretion.

Mechanism of Action and Signaling Pathways

This compound's biological activities are attributed to its interaction with specific molecular targets. Its anti-inflammatory effects are, in part, due to the inhibition of key protein kinases.

Inhibition of RIPK2 and CAMK1α Signaling

This compound has been shown to inhibit Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) and Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α).[1]

  • RIPK2 is a crucial kinase in the NOD-like receptor signaling pathway, which plays a significant role in the innate immune response.[2][3] Inhibition of RIPK2 can lead to the downregulation of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[1][2][3]

  • CAMK1α is involved in various cellular processes, including cell differentiation and neuronal signaling.[8]

Signaling Pathway Diagram: this compound's Anti-inflammatory Action

G cluster_pathway Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 RIPK2 RIPK2 TLR4->RIPK2 NFkB_MAPK NF-κB & MAPK Pathways RIPK2->NFkB_MAPK This compound This compound This compound->RIPK2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_MAPK->Cytokines

Caption: this compound inhibits RIPK2, a key mediator in the LPS-induced inflammatory pathway.

Drug Development and Future Perspectives

The multifaceted biological activities of this compound position it as a valuable lead compound in drug discovery. Its potent antioxidant and anti-inflammatory properties suggest its potential in the development of treatments for chronic inflammatory diseases.[5] Furthermore, its antifouling characteristics are of great interest for the development of novel, environmentally friendly marine coatings. The chemical structure of this compound, particularly the diketopiperazine core, provides a scaffold that can be synthetically modified to improve potency, selectivity, and pharmacokinetic properties.[9]

Conclusion

This compound, a natural product from the marine sponge Geodia barretti, represents a significant finding in marine biotechnology. Its demonstrated efficacy as an antifouling, antioxidant, and anti-inflammatory agent, coupled with initial insights into its mechanism of action, underscores its potential for a range of applications. The protocols and data presented here provide a framework for researchers and drug development professionals to further explore and harness the therapeutic and industrial potential of this fascinating marine compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the total synthesis of Barettin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The total synthesis of this compound, a brominated cyclodipeptide, typically involves the formation of a diketopiperazine (DKP) core from its constituent amino acids, 6-bromo-tryptophan and arginine. A common and effective approach involves a Horner-Wadsworth-Emmons type reaction to introduce the dehydro-functionality on the tryptophan residue before the final cyclization.[1][2] Another strategy involves forming the DKP nucleus first and then installing the side chains through iterative aldol (B89426) condensations.

A generalized workflow for the synthesis is outlined below.

This compound Synthesis Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation & Deprotection cluster_2 Phase 3: Purification Start Starting Materials (Protected Amino Acids) Protect Protecting Group Installation Start->Protect Protect reactive guanidino & indole (B1671886) groups SideChain Side-Chain Functionalization (e.g., HWE Reaction) Protect->SideChain Introduce Cα=Cβ unsaturation Couple Peptide Coupling SideChain->Couple Cyclize Diketopiperazine (DKP) Ring Formation Couple->Cyclize Intramolecular amidation Deprotect Final Deprotection Cyclize->Deprotect Remove side-chain protecting groups Purify Purification (RP-HPLC) Deprotect->Purify End This compound Purify->End

Caption: Generalized workflow for the total synthesis of this compound.
Q2: Why are protecting groups necessary in this compound synthesis?

Protecting groups are critical for preventing unwanted side reactions involving the reactive functional groups present in the tryptophan and arginine side chains.[3][4] Specifically:

  • Arginine's Guanidinium (B1211019) Group: This group is highly basic and nucleophilic and must be masked to prevent interference with peptide coupling and other reactions.

  • Tryptophan's Indole Ring: The indole nitrogen can be reactive under certain conditions and may require protection.

The use of an orthogonal protecting group strategy is highly recommended. This allows for the selective removal of one group without affecting others, providing precise control over the synthetic sequence.[5]

Orthogonal Protection Strategy cluster_conditions Deprotection Conditions Molecule Dipeptide Precursor (PG-Arg)-(PG-Trp) CondA Condition A (e.g., Acid) Molecule->CondA Selective Removal CondB Condition B (e.g., Base) Molecule->CondB Selective Removal CondC Condition C (e.g., Hydrogenolysis) Molecule->CondC Global Deprotection Product1 Deprotect Arg CondA->Product1 Product2 Deprotect Trp CondB->Product2 Product3 Deprotect Both CondC->Product3

Caption: Logic of an orthogonal protecting group strategy.

Troubleshooting Guides

Problem 1: Low yield or failure in the Horner-Wadsworth-Emmons (HWE) reaction for creating the dehydro-tryptophan residue.

The HWE reaction is a key step for introducing the Cα=Cβ double bond.[1][2]

Potential Cause Troubleshooting Steps
Poor Reagent Quality Ensure the phosphonate (B1237965) reagent and aldehyde (6-bromoindole-3-carboxaldehyde) are pure. Purify starting materials if necessary.
Ineffective Base The choice of base is critical. Strong, non-nucleophilic bases like NaH, KHMDS, or LiHMDS are typically used. Ensure the base is fresh and handled under anhydrous conditions.
Incorrect Reaction Temperature HWE reactions can be temperature-sensitive. Start at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
Solvent Issues Use anhydrous aprotic solvents like THF or DMF. Ensure solvents are thoroughly dried before use.
Stereochemical Control The reaction should ideally yield the desired Z-conformation.[1] The choice of phosphonate reagent and reaction conditions can influence the E/Z selectivity.
Problem 2: Difficulty with the final cyclization to form the diketopiperazine (DKP) ring.

The intramolecular cyclization of the dipeptide precursor is often a challenging, yield-limiting step.

Potential Cause Troubleshooting Steps
Steric Hindrance Bulky protecting groups on the side chains can sterically hinder the intramolecular cyclization. Consider using smaller protecting groups if this step is problematic.
Inefficient Activation The C-terminal carboxylic acid must be activated for cyclization. Use standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt) to facilitate the reaction.
High Dilution Principle To favor intramolecular cyclization over intermolecular polymerization, the reaction must be run under high dilution conditions (typically <0.01 M). Add the linear peptide precursor slowly to the reaction mixture using a syringe pump.
Deprotection Issues Ensure the N-terminal amine is fully deprotected before attempting cyclization. Incomplete deprotection will prevent the reaction. Verify deprotection with a Kaiser test or LC-MS.
Side Reactions The guanidinium group of arginine can cause side reactions. Ensure it is adequately protected throughout the cyclization step.[4]
Problem 3: Challenges in the final purification and isolation of this compound.

This compound's polar nature and potential for aggregation can complicate purification. The final yields from isolation can be low.[6]

Potential Cause Troubleshooting Steps
Poor Solubility This compound may have limited solubility in common organic solvents. Use mixtures of acetonitrile (B52724) (CH₃CN) and water (H₂O) with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve solubility and peak shape.[6]
Co-eluting Impurities Byproducts from the deprotection steps can be structurally similar to this compound, making separation difficult. A multi-step purification protocol is often necessary.
Low Recovery The final recovery of purified this compound can be as low as 1-2% from the initial extract in natural product isolation, highlighting potential challenges in synthetic purification as well.[6]

A multi-step purification strategy is often required for isolating pure this compound.[6]

Step Method Typical Conditions Purpose
1. Initial Cleanup Reversed-Phase HPLC (RP-HPLC)Column: C₁₈Mobile Phase A: H₂O / 0.05% TFAMobile Phase B: 60% CH₃CN / 40% H₂O / 0.045% TFAGradient: 0–60% B over 60 minTo remove the majority of non-polar and highly polar impurities.[6]
2. Size-Exclusion Size-Exclusion Chromatography (SEC)Column: Sephadex G-15Mobile Phase: 60% CH₃CN / 40% H₂O / 0.05% TFATo remove low molecular weight impurities.[6]
3. Final Polishing High-Resolution RP-HPLCUse a shallower gradient than in Step 1 to achieve baseline separation of this compound from any remaining closely-related impurities.To obtain highly pure this compound suitable for characterization and biological assays.

Experimental Protocols

Protecting Group Strategies

The selection of protecting groups is crucial for a successful synthesis. The table below summarizes common choices for the reactive moieties in this compound's amino acid precursors.[2][4][7]

Functional Group Amino Acid Common Protecting Groups Deprotection Conditions
α-Amino Group BothFmoc (9-fluorenylmethyloxycarbonyl)Mild base (e.g., 20% piperidine (B6355638) in DMF)[4]
Boc (tert-butoxycarbonyl)Acid (e.g., TFA in DCM)[4]
Guanidinium Group ArginineBoc (tert-butoxycarbonyl)Strong acid (e.g., TFA)[2]
Cbz (Benzyloxycarbonyl)Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[2][4]
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Strong acid (e.g., TFA)
Indole Nitrogen TryptophanBoc (tert-butoxycarbonyl)Acid (e.g., TFA)

References

Technical Support Center: Optimizing Barettin Extraction from Geodia barretti

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Barettin from Geodia barretti extractions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is lower than expected. What are the potential causes and solutions?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are common issues and troubleshooting steps:

  • Suboptimal Solvent Selection: The choice of solvent is critical for efficient extraction. This compound and its analogs have both hydrophilic and hydrophobic properties.[1]

    • Solution: A multi-step extraction with varying solvent polarities has proven effective. For instance, a sequential extraction using different ratios of acetonitrile (B52724) (CH₃CN) and water (H₂O) with 0.1% formic acid can be employed.[2][3] Alternatively, a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) followed by liquid-liquid partitioning can be used to separate compounds based on polarity.[4][5]

  • Incomplete Extraction: The extraction time and technique may not be sufficient to fully liberate this compound from the sponge matrix.

    • Solution: Ensure adequate incubation time, such as overnight soaking of the sponge material in the initial extraction solvent.[2] Employing mechanical agitation or sonication can also improve extraction efficiency, although care must be taken to avoid degradation.[6]

  • Degradation of this compound: this compound, like many natural products, can be sensitive to environmental factors during extraction.

    • Solution:

      • Temperature: Avoid high temperatures which can lead to thermal degradation.[7] Perform extractions at room temperature or below.[2][5]

      • Light: Protect the extraction setup from direct light to prevent photochemical degradation.[7] Use amber glassware or cover your setup.

      • pH: Maintain a slightly acidic pH to improve the stability of many alkaloids and peptides. The use of 0.1% formic acid or trifluoroacetic acid (TFA) in the extraction and chromatography solvents is common.[2]

  • Sample Handling and Storage: The condition of the sponge material before extraction is crucial.

    • Solution: For optimal preservation of metabolites, immediate freezing of the sponge samples in liquid nitrogen is the preferred method.[8][9] If storing in solvents like ethanol (B145695) or methanol, be aware that a significant amount of the target compounds will leach into the solvent.[8][9]

Q2: I am observing multiple unknown peaks in my HPLC chromatogram. How can I identify if this is due to impurities or degradation?

A2: The presence of extraneous peaks can be due to co-extracted compounds or the degradation of this compound.[7]

  • Identifying the Source:

    • Co-extracted Compounds: Geodia barretti produces a wide range of secondary metabolites, including other brominated indole (B1671886) alkaloids and peptides known as barrettides.[2][10][11] It is highly likely that your initial extract will contain these related compounds.

    • Degradation Products: If extraction conditions are harsh (e.g., high heat, extreme pH), this compound may degrade.

  • Troubleshooting & Optimization:

    • Analytical Method Comparison: Use a high-resolution analytical technique like LC-MS/MS to get accurate mass data for the unknown peaks.[12] This can help in tentatively identifying them as known Geodia barretti metabolites or potential degradation products.

    • Optimize Chromatography: Adjust the gradient and mobile phase composition of your HPLC method to achieve better separation of this compound from closely eluting impurities.

    • Control Extraction Conditions: Re-run a small-scale extraction under milder conditions (e.g., lower temperature, protected from light) and compare the chromatogram to your original one to see if the unknown peaks are reduced.

Q3: What are the best methods for quantifying the this compound in my extracts?

A3: Accurate quantification is essential for determining the yield and purity of your this compound extract.

  • Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying compounds like this compound.[12] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is recommended.[12][13]

  • Method Validation: It is crucial to validate your analytical method by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

  • Reference Standard: A purified and quantified this compound reference standard is necessary for creating a calibration curve to accurately determine the concentration in your samples.

Data on Extraction and Purification

The following tables summarize quantitative data from published literature to aid in experimental design and comparison.

Table 1: Comparison of Extraction Solvent Systems for Compounds from Geodia barretti

Solvent SystemTarget CompoundsExtraction StepsReference
1. 60% CH₃CN / 40% H₂O / 0.1% Formic Acid2. 30% CH₃CN / 70% H₂O / 0.1% Formic Acid3. H₂O / 0.1% Formic AcidBarrettides (Peptides)Three sequential overnight incubations.[2]
CH₂Cl₂ / MeOH (1:1 v/v)Bromoindole Alkaloids (including Geobarrettins)Three 24-hour extractions at room temperature, followed by Kupchan partitioning.[4][5]

Table 2: Reported Yields for Peptides from Geodia barretti Extract

Purification StageCompoundYield (%)Reference
After RP-HPLC (1st step) and Size-Exclusion (2nd step)Total Peptides2.3[2]
After RP-HPLC (3rd step)Barrettide A2.2[2]
After RP-HPLC (3rd step)Barrettide B1.0[2]

Detailed Experimental Protocols

Protocol 1: Multi-Step Acetonitrile/Water Extraction for Peptides

This protocol is adapted from a method used for the isolation of barrettides, which are structurally related to this compound.[2]

  • Preparation: Lyophilize and grind the Geodia barretti sponge material to a fine powder.

  • Step 1 Extraction:

    • Incubate the powdered sponge material in a solution of 60% acetonitrile / 40% water / 0.1% formic acid (1 L per 100 g of sponge) overnight at room temperature with gentle agitation.

    • Centrifuge the mixture and collect the supernatant.

  • Step 2 Extraction:

    • Resuspend the sponge pellet in 30% acetonitrile / 70% water / 0.1% formic acid.

    • Incubate for several hours, then centrifuge and collect the supernatant.

  • Step 3 Extraction:

    • Perform a final extraction with water containing 0.1% formic acid.

    • Centrifuge and collect the supernatant.

  • Pooling and Preparation for Chromatography:

    • Combine the supernatants from all three steps.

    • Dilute the combined extract with water to a final acetonitrile concentration of 10%.

    • Filter the extract through a 0.45 µm filter to remove any particulate matter.

  • Purification: Proceed with multi-step Reverse-Phase HPLC for purification.

Protocol 2: Dichloromethane/Methanol Extraction for Bromoindole Alkaloids

This protocol is effective for extracting a range of bromoindole alkaloids.[4][5]

  • Preparation: Lyophilize the Geodia barretti sponge tissue.

  • Extraction:

    • Soak the dried tissue in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) for 24 hours at room temperature.

    • Repeat this extraction process two more times with fresh solvent.

  • Drying: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Partitioning (Modified Kupchan Method):

    • Resuspend the crude extract in a 9:1 mixture of MeOH/H₂O.

    • Perform sequential liquid-liquid partitioning against solvents of increasing polarity (e.g., hexane, chloroform (B151607), dichloromethane, n-butanol) to fractionate the extract.

  • Purification: The fractions containing this compound (typically the more polar fractions like chloroform and dichloromethane) can then be further purified using RP-HPLC.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sponge Geodia barretti Sponge FreezeDry Lyophilize Sponge->FreezeDry Extraction Solvent Extraction (e.g., CH3CN/H2O or CH2Cl2/MeOH) FreezeDry->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning (Optional) CrudeExtract->Partition RPHPLC1 Reverse-Phase HPLC (Step 1) CrudeExtract->RPHPLC1 Partition->RPHPLC1 SEC Size-Exclusion Chromatography (Optional) RPHPLC1->SEC RPHPLC2 Reverse-Phase HPLC (Final Polishing) RPHPLC1->RPHPLC2 SEC->RPHPLC2 Purethis compound Pure this compound RPHPLC2->Purethis compound Analysis LC-MS / HPLC-UV (Quantification & QC) Purethis compound->Analysis

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Logic Start Low this compound Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol CheckExtraction->CheckPurification Yes Solvent Optimize Solvent System? CheckExtraction->Solvent No CheckStability Assess for Degradation CheckPurification->CheckStability Yes Losses Material Loss During Steps? CheckPurification->Losses No Conditions Control Temp/Light/pH? CheckStability->Conditions No End Yield Improved CheckStability->End Yes TimeTemp Adjust Time/Temperature? Solvent->TimeTemp TimeTemp->End Column HPLC Column/Method Optimal? Losses->Column Column->End Storage Improve Sample Storage? Conditions->Storage Storage->End

Caption: Troubleshooting logic for low this compound yield.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor on THP-1 Cell LPS->TLR4 activates Pathway Intracellular Signaling Cascade (e.g., NF-κB pathway) TLR4->Pathway Cytokines Pro-inflammatory Cytokine Genes (IL-1β, TNF-α) Pathway->Cytokines activates transcription Secretion Cytokine Secretion Cytokines->Secretion This compound This compound This compound->Secretion Inhibits

Caption: Inhibition of cytokine secretion by this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues of Barettin in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a brominated cyclic dipeptide alkaloid originally isolated from the deep-sea sponge, Geodia barretti[1][2]. It is composed of a dehydrogenated brominated tryptophan derivative linked to an arginine residue[2]. This compound has garnered significant research interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties[1][3][4]. It has been shown to inhibit lipid peroxidation and the secretion of inflammatory cytokines such as IL-1β and TNFα[1][3][4]. Additionally, this compound interacts with human serotonin (B10506) receptors, specifically 5-HT2A, 5-HT2C, and 5-HT4, suggesting its potential role in neurological pathways[5].

Q2: What are the known physicochemical properties of this compound?

A2: While extensive experimental data on this compound's solubility is not widely published, its structural characteristics provide insight into its properties. Below is a summary of its key features.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C₁₇H₁₉BrN₆O₂[2]
Molar Mass 419.283 g·mol⁻¹[2]
Chemical Structure A cyclic dipeptide forming a 2,5-diketopiperazine nucleus with brominated tryptophan and arginine residues.[1][2]
Appearance Likely a solid, as it is isolated from a marine sponge.[1][2]
Predicted Solubility Expected to have low aqueous solubility due to its complex, cyclic, and partially hydrophobic structure.Inferred

Q3: Why is this compound difficult to dissolve in aqueous buffers for bioassays?

A3: Like many natural products with complex ring structures, this compound's chemical composition contributes to poor aqueous solubility. This can lead to several issues in experimental settings, such as compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays[6][7]. These problems can result in underestimated biological activity and poor data reproducibility[6][7].

Q4: What are the recommended starting solvents for preparing a this compound stock solution?

A4: For hydrophobic compounds like this compound, a polar aprotic solvent is recommended for creating a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common and preferred solvent for this purpose in cell culture-based assays[8][9]. It is crucial to use a high-purity, anhydrous grade of DMSO to avoid issues with solubility and stability[8].

Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A5: The final concentration of DMSO in the cell culture medium should be kept to a minimum to prevent cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%; however, it is best practice to keep the final concentration at or below 0.1%[8]. It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used.

Q6: Are there alternatives to DMSO for improving this compound's solubility?

A6: Yes, if DMSO is not suitable for your experimental system, other strategies can be employed. One of the most effective methods is the use of cyclodextrins[10][11]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex"[10][12][13]. This complex is more soluble in aqueous solutions, thereby enhancing the bioavailability of the compound in your bioassay[10][11][12].

Troubleshooting Guide

Problem: My this compound powder is not dissolving in my chosen solvent.

Potential Cause Recommended Solution
Inappropriate Solvent Ensure you are using a suitable solvent. For a primary stock solution, high-purity DMSO is recommended[8][9].
Concentration Too High The desired concentration may exceed this compound's solubility limit in that solvent. Try preparing a more dilute stock solution.
Low Temperature Solubility can be temperature-dependent. Try gentle warming of the solution in a 37°C water bath and vortexing to aid dissolution[8]. Do not overheat, as this may degrade the compound.
Impure Compound If the this compound powder contains impurities, this can affect solubility. Ensure you are using a high-purity grade of the compound.

Problem: My this compound stock solution is precipitating upon dilution into my aqueous cell culture medium.

Potential Cause Recommended Solution
Exceeded Aqueous Solubility Even when diluted from a DMSO stock, the final concentration of this compound may be above its solubility limit in the aqueous medium. This is a common issue for hydrophobic compounds[6][7].
1. Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains below the cytotoxic limit for your cells (typically ≤0.1% - 0.5%)[8].
2. Use a Step-wise Dilution: Instead of diluting the stock directly into the final volume, perform serial dilutions. Also, add the this compound stock solution to the medium while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.
3. Utilize Cyclodextrins: Prepare a this compound-cyclodextrin inclusion complex to significantly enhance its aqueous solubility. See Protocol 2 for a detailed methodology.
4. Check pH of Medium: The pH of your buffer can influence the solubility of compounds with ionizable groups. Ensure the pH of your final medium is stable and appropriate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound (solid, high-purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 419.28 g/mol x 1000 mg/g = 4.19 mg

  • Weigh this compound: On an analytical balance, carefully weigh 4.19 mg of this compound into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. If needed, gently warm the tube in a 37°C water bath to aid dissolution[8].

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Enhancing this compound's Aqueous Solubility using β-Cyclodextrin

This protocol describes how to prepare a this compound/β-cyclodextrin inclusion complex to improve its solubility in aqueous solutions.

Materials:

  • This compound (solid, high-purity)

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or lyophilizer

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of this compound (guest) to β-cyclodextrin (host) is a common starting point[8].

  • Dissolve β-Cyclodextrin: In a flask, dissolve the calculated amount of β-cyclodextrin in deionized water with constant stirring. Gentle heating may be necessary.

  • Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal volume of a suitable organic solvent, such as ethanol.

  • Complexation: Slowly add the this compound solution drop-wise to the stirring β-cyclodextrin solution.

  • Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Remove Solvent: Remove the organic solvent (and water) using a rotary evaporator or by lyophilization (freeze-drying) to obtain a solid powder of the this compound-cyclodextrin complex.

  • Reconstitution and Use: The resulting powder can be dissolved directly in cell culture medium or aqueous buffer at the desired concentration. The complex should exhibit significantly improved aqueous solubility.

Protocol 3: General Protocol for a Cell-Based Bioassay with this compound

This protocol provides a general workflow for treating cells with this compound, emphasizing proper controls.

Materials:

  • Prepared this compound stock solution (from Protocol 1 or 2)

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium, pre-warmed to 37°C

  • Vehicle (e.g., DMSO or the cyclodextrin (B1172386) solution without this compound)

Procedure:

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of your this compound stock solution. Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Example: To prepare 1 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock:

    • Using the formula M₁V₁ = M₂V₂:

    • (10,000 µM) x V₁ = (10 µM) x (1 mL)

    • V₁ = 1 µL

  • Dilute into Medium: Add the calculated volume (1 µL in the example) of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium. Mix immediately and thoroughly by gentle pipetting.

  • Prepare Vehicle Control: It is critical to prepare a vehicle control. Add the same volume of the solvent (e.g., 1 µL of DMSO) to an equivalent volume of cell culture medium. This control ensures that any observed effects are due to this compound and not the solvent[9].

  • Treat Cells: Remove the old medium from your cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

  • Incubate: Return the cells to the incubator for the desired treatment period before proceeding with your specific assay (e.g., cytotoxicity assay, cytokine measurement, etc.).

Visualizations

Experimental and Logical Workflows

G start Start: Need to use This compound in Bioassay decision1 Is this compound soluble in aqueous buffer at required concentration? start->decision1 decision2 Is DMSO compatible with the assay? decision1->decision2 No proc1 Prepare aqueous solution directly. decision1->proc1  Yes proc2 Prepare concentrated stock in DMSO. (See Protocol 1) decision2->proc2  Yes proc3 Use Cyclodextrin complexation method. (See Protocol 2) decision2->proc3 No decision3 Does precipitation occur upon dilution in media? proc4 Optimize dilution: - Lower final concentration - Increase mixing - Check pH decision3->proc4 Yes proc5 Proceed with experiment. Use vehicle control. (See Protocol 3) decision3->proc5 No proc1->proc5 proc2->decision3 proc3->proc5 proc4->proc3 end Experiment Ready proc5->end

Caption: Workflow for selecting a this compound solubilization strategy.

Caption: Cyclodextrin encapsulation of hydrophobic this compound.

G This compound This compound receptor 5-HT2A Receptor This compound->receptor binds to g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc inflammation Modulation of Inflammatory Pathways (e.g., NF-κB) ca_release->inflammation pkc->inflammation cytokines Decreased IL-1β, TNFα inflammation->cytokines

Caption: Postulated signaling pathway for this compound's anti-inflammatory action.

References

Technical Support Center: Optimizing Barettin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and standardized protocols to help researchers maintain the stability and integrity of Barettin in solution. Given that detailed public stability data for this compound is limited, this document is based on the general principles of peptide and natural product chemistry. It serves as a comprehensive framework for establishing optimal conditions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical factor?

This compound is a marine-derived cyclic peptide known for its potent antioxidant and anti-inflammatory properties. As a peptide, its chemical structure is susceptible to degradation, which can lead to a partial or complete loss of biological activity. Ensuring its stability in solution is crucial for obtaining accurate, reproducible experimental results and for the development of potential therapeutic applications.

Q2: What are the primary factors that can cause this compound to degrade in solution?

The stability of peptides like this compound is influenced by several factors:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of peptide bonds, leading to the breakdown of the molecule.[1][2]

  • Temperature: Elevated temperatures accelerate chemical reactions, including oxidation and hydrolysis, which can degrade the compound.[1][2] For long-term storage of similar compounds, temperatures of -20°C or -80°C are often recommended.[3][4]

  • Light: Exposure to UV or high-intensity visible light can induce photodegradation, altering the chemical structure of light-sensitive molecules.[1][2][3] It is a common practice to protect complex natural products from light.[3]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the modification of sensitive amino acid residues within the peptide structure.[1][5]

  • Solvent: The choice of solvent is critical. While DMSO is common for initial stock solutions, its final concentration in aqueous buffers should be minimized. The purity of the water and buffers used is also important to avoid contaminants that could catalyze degradation.

Q3: How can I monitor the degradation of this compound?

The most reliable method for monitoring this compound stability is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5][6][7] An effective HPLC method should be able to separate the intact this compound peak from any potential degradation products.[8] This allows for the precise quantification of the remaining active compound over time. Liquid Chromatography with Mass Spectrometry (LC-MS) can be further used to identify the structure of the degradation products.[8][9]

Q4: What are the general best practices for preparing and storing this compound solutions?

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Store this stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock.

  • Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing aqueous buffers and purging vials with an inert gas (like argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of bioactivity in my assay. 1. Degradation in Assay Buffer: The pH or composition of your cell culture media or assay buffer may be degrading this compound. 2. Adsorption to Labware: The compound may be adsorbing to the surface of plastic tubes or plates.1. Perform a time-course experiment. Incubate this compound in the assay buffer for the duration of your experiment, and then analyze its concentration by HPLC. Consider adjusting the buffer pH if degradation is observed. 2. Use low-adsorption polypropylene (B1209903) labware. Include a control to test for recovery from labware surfaces.
Precipitate forms when diluting stock solution. 1. Low Aqueous Solubility: this compound may be precipitating out of solution when the concentration of the organic solvent (e.g., DMSO) is lowered. 2. Buffer Incompatibility: Components of your dilution buffer may be causing the compound to salt out.1. Ensure the final concentration of the organic solvent is sufficient to maintain solubility but does not interfere with your assay. Test different final solvent concentrations. 2. Prepare working solutions in a simpler buffer system first (e.g., PBS) to identify problematic components.
Inconsistent results between experiments. 1. Stock Solution Degradation: Repeated freeze-thaw cycles of the main stock solution could be causing gradual degradation. 2. Inconsistent Solution Preparation: Minor variations in pH or solvent concentration during the preparation of working solutions.1. Aliquot your stock solution into single-use volumes immediately after preparation to avoid freeze-thaw cycles.[3] 2. Standardize your solution preparation protocol. Always use freshly calibrated pH meters and pipettes.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to systematically determine the optimal pH, temperature, and light conditions for this compound stability.

Objective: To identify the conditions under which this compound is most stable by intentionally exposing it to various chemical and physical stresses.[2]

Materials:

  • This compound (solid)

  • DMSO (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Type I (ultrapure) water

  • HPLC system with UV detector, C18 column

  • pH meter, calibrated

  • Incubators/water baths set to 4°C, 25°C, and 40°C

  • Photostability chamber (or a light source with controlled output)

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Vortex until fully dissolved.

  • Sample Preparation for Stress Testing:

    • For each condition, dilute the this compound stock solution to a final concentration of 100 µg/mL in the respective stress solution (e.g., 0.1 M HCl, 0.1 M NaOH, PBS, or water).

    • Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).

    • Prepare a "Time Zero" (T0) sample by immediately diluting the stock into the mobile phase used for HPLC analysis and freezing it at -80°C.

  • Stress Conditions:

    • pH Stability:

      • Acidic: 100 µg/mL this compound in 0.1 M HCl.

      • Neutral: 100 µg/mL this compound in PBS (pH 7.4).

      • Alkaline: 100 µg/mL this compound in 0.1 M NaOH.

      • Incubate all samples at 25°C, protected from light.

    • Temperature Stability:

      • Prepare three sets of samples of 100 µg/mL this compound in PBS (pH 7.4).

      • Incubate one set at 4°C, one at 25°C, and one at 40°C. Protect all from light.

    • Photostability:

      • Prepare two sets of samples of 100 µg/mL this compound in PBS (pH 7.4).

      • Place one set in a clear vial inside a photostability chamber.

      • Wrap the second set (control) in aluminum foil and place it in the same chamber. Maintain temperature at 25°C.

  • Time Points and Analysis:

    • Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC. Quantify the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • Plot the percentage of remaining this compound versus time for each condition.

Data Presentation

The results from the forced degradation study can be summarized as follows.

Table 1: Hypothetical Stability of this compound Under Forced Degradation Conditions after 24 hours.

Condition Parameter Temperature % this compound Remaining (mean ± SD)
pH 0.1 M HCl (Acidic)25°C65.4 ± 3.1
PBS (Neutral, pH 7.4)25°C98.2 ± 1.5
0.1 M NaOH (Alkaline)25°C42.1 ± 4.5
Temperature PBS (pH 7.4)4°C99.5 ± 0.8
PBS (pH 7.4)25°C98.2 ± 1.5
PBS (pH 7.4)40°C85.7 ± 2.4
Light Exposed to Light25°C78.9 ± 3.3
Protected from Light25°C98.1 ± 1.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Visualizations

Experimental and Decision Workflows

The following diagrams illustrate the logical flow for conducting a stability study and for troubleshooting common issues encountered during experimentation.

Stability_Study_Workflow prep_stock Prepare High-Concentration Stock Solution (DMSO) prep_samples Prepare Working Samples in Stress Buffers (Acid, Neutral, Base, etc.) prep_stock->prep_samples t0_sample Analyze Time Zero (T0) Control Sample prep_samples->t0_sample stress Incubate Samples Under Stress Conditions (Temp, pH, Light) prep_samples->stress analysis Analyze by Stability-Indicating HPLC Method t0_sample->analysis Reference sampling Withdraw Aliquots at Defined Time Points (0, 2, 4, 8, 24h) stress->sampling sampling->analysis data Calculate % Remaining this compound vs. Time Zero analysis->data conclusion Determine Optimal Storage/Handling Conditions data->conclusion

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_stock Are you using single-use aliquots? start->check_stock check_prep Is solution prep protocol standardized? check_stock->check_prep Yes action_aliquot Action: Aliquot stock solution to prevent freeze-thaw cycles. check_stock->action_aliquot No check_stability Is this compound stable in assay buffer? check_prep->check_stability Yes action_sop Action: Create and follow a strict SOP for solution preparation. check_prep->action_sop No action_test_buffer Action: Run a time-course stability test in the specific assay buffer via HPLC. check_stability->action_test_buffer No end_node Problem Resolved check_stability->end_node Yes action_aliquot->end_node action_sop->end_node action_test_buffer->end_node

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Barettin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Barettin. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental use of synthetic this compound, particularly focusing on troubleshooting lower-than-expected biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a brominated cyclic dipeptide originally isolated from the marine sponge Geodia barretti.[1][2] It is composed of a dehydrogenated 6-bromotryptophan and an arginine residue.[2] this compound has demonstrated several biological activities, including antioxidant, anti-inflammatory, and serotonin (B10506) receptor binding properties.[1][3][4]

Q2: I've synthesized this compound, but it shows low bioactivity. What are the common causes?

Low bioactivity of synthetic peptides like this compound can stem from several factors:

  • Purity and Structural Integrity: The most common issue is the presence of impurities or incorrect stereochemistry in the final product. Side reactions during synthesis can lead to byproducts that may interfere with the activity of this compound.

  • Solubility and Aggregation: this compound has a polar arginine residue and a non-polar brominated tryptophan end, which can lead to solubility issues or aggregation in aqueous buffers, reducing its effective concentration.

  • Compound Stability: The stability of synthetic this compound under specific experimental conditions (e.g., pH, temperature, light exposure) can affect its activity.

  • Experimental Assay Conditions: The bioassay itself may not be optimized. This can include issues with cell line responsiveness, reagent quality, or interference of the compound with the assay readout.

Q3: How crucial is the bromine atom for this compound's bioactivity?

Studies have shown that the bromine atom is critical for the cellular antioxidant activity of this compound.[3] A synthetic analog of this compound lacking the bromine atom (debromothis compound) showed significantly reduced activity in cellular lipid peroxidation assays, indicating the importance of this halogen for its biological function.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the low bioactivity of your synthetic this compound.

Step 1: Verify Compound Identity and Purity

Before troubleshooting your bioassay, it is crucial to confirm the identity and purity of your synthetic this compound.

Question: How can I be sure my synthetic this compound is correct?

  • Structural Verification: Use techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and mass of your synthesized compound. Compare your data with published literature values for this compound.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. A purity of >95% is generally recommended for bioactivity assays.

  • Chirality: The synthesis of this compound involves chiral amino acids. Ensure that the correct stereoisomers (L-arginine and 6-bromo-D-tryptophan) were used and that no racemization occurred during synthesis.

Potential Synthesis-Related Impurities:

The synthesis of cyclic dipeptides like this compound can be challenging.[1] Potential side-products and impurities to be aware of include:

  • Dehydrotryptophan oxidation: The dehydrotryptophan residue in this compound can be susceptible to oxidation.[5]

  • Incomplete cyclization: Linear dipeptide precursors may remain in the final product.

  • Side-chain reactions: The guanidinium (B1211019) group of arginine and the indole (B1671886) ring of tryptophan can undergo unwanted side reactions if not properly protected during synthesis.[6][7]

  • Epimerization: Racemization of the chiral centers can occur under certain reaction conditions.[6]

  • Byproducts from coupling reagents: Residual coupling reagents or their byproducts can contaminate the final product.

Step 2: Address Solubility and Aggregation

Question: My synthetic this compound is not dissolving well. What should I do?

  • Solvent Selection: While this compound has some water solubility, using a small amount of a co-solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution can be helpful. However, be mindful of the final solvent concentration in your assay, as it can affect cell viability.

  • pH Adjustment: The arginine residue in this compound has a basic guanidinium group, so the pH of your buffer can influence its solubility. Experiment with slight pH adjustments of your assay buffer.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

Question: How can I check for aggregation?

  • Visual Inspection: Look for any visible precipitates or cloudiness in your solutions.

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your sample.

Step 3: Evaluate Compound Stability

Question: Could my synthetic this compound be degrading during the experiment?

  • Storage: Store your synthetic this compound as a dry powder at -20°C or lower, protected from light and moisture. For solutions, it is best to prepare them fresh for each experiment. If you need to store solutions, aliquot and freeze them at -80°C to avoid repeated freeze-thaw cycles.

  • Experimental Conditions: Consider the stability of this compound in your specific assay buffer and at the incubation temperature and duration. You can perform a pre-incubation stability test by incubating this compound under your assay conditions for the duration of the experiment and then analyzing its integrity by HPLC.

Step 4: Optimize Bioassay Parameters

Question: My compound seems fine, but the bioactivity is still low. What's next?

  • Cell Health and Density: Ensure your cells are healthy and seeded at an appropriate density. Over-confluent or unhealthy cells may not respond optimally to stimuli or treatments.

  • Positive Controls: Always include a known positive control in your assay to validate that the assay is working correctly.

  • Dose-Response and Time-Course: Perform a full dose-response curve to determine the optimal concentration range for this compound's activity. Also, consider running a time-course experiment to identify the optimal incubation time.

  • Assay Interference: Some compounds can interfere with the assay readout (e.g., absorbance or fluorescence). Run a control with your synthetic this compound in the absence of cells or other biological components to check for any direct interference with the assay reagents.

Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of this compound.

Table 1: Antioxidant Activity of this compound

AssayConcentrationResult (Trolox Equivalents)Reference
Ferric Reducing Antioxidant Power (FRAP)71.6 µM77 µM TE[3]
Oxygen Radical Absorbance Capacity (ORAC)71.6 µM5.5 µM TE[3]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantEffectReference
Inhibition of Interleukin-1β (IL-1β) productionTHP-1LPSDose-dependent inhibition observed up to 100 µg/mL[3]
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) productionTHP-1LPSInhibition observed at 50-100 µg/mL[3]

Table 3: Serotonin Receptor Binding Affinity of this compound

Receptor SubtypeKᵢ (µM)Reference
5-HT2A1.93[4]
5-HT2C0.34[4]
5-HT41.91[4]

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm to 37°C before use.

  • Standard Curve:

    • Prepare a series of Trolox standards in a suitable solvent (e.g., methanol) at concentrations ranging from 10 to 100 µM.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample (synthetic this compound solution), standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the Trolox standards against their concentrations to create a standard curve.

    • Determine the Trolox equivalent antioxidant capacity (TEAC) of the synthetic this compound from the standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant's ability to inhibit the decline in fluorescence caused by a peroxyl radical generator.

Methodology:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein (B123965) Solution (80 nM): Prepare a stock solution of fluorescein in phosphate buffer and dilute to the working concentration.

    • AAPH Solution (150 mM): Dissolve 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) in phosphate buffer. Prepare this solution fresh.

    • Trolox Standards: Prepare a series of Trolox standards in phosphate buffer (e.g., 6.25 to 100 µM).

  • Assay Procedure:

    • Add 150 µL of the fluorescein solution to each well of a black 96-well plate.

    • Add 25 µL of the sample, standard, or blank to the wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately measure the fluorescence kinetically every 2 minutes for 60 minutes using a fluorescence microplate reader (excitation: 485 nm, emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the synthetic this compound in Trolox equivalents.

Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay

This assay measures the ability of an antioxidant to prevent lipid peroxidation in a cellular model.

Methodology:

  • Cell Culture:

    • Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of synthetic this compound and a positive control (e.g., butylated hydroxytoluene - BHT) for 1 hour.

  • Induction of Lipid Peroxidation:

    • Load the cells with the fluorescent probe C11-BODIPY (581/591) for 30 minutes.

    • Induce lipid peroxidation by adding a free radical initiator like cumene (B47948) hydroperoxide (CumOOH).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the oxidized and reduced forms of the C11-BODIPY probe.

  • Data Analysis:

    • Calculate the ratio of oxidized to reduced probe fluorescence.

    • Determine the percentage inhibition of lipid peroxidation by synthetic this compound compared to the vehicle control.

Cytokine Inhibition Assay (TNF-α and IL-1β)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.

Methodology:

  • Cell Culture:

    • Culture THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Compound Treatment:

    • Pre-treat the differentiated THP-1 macrophages with various concentrations of synthetic this compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-1β.

  • Supernatant Collection:

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Measurement:

    • Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production by synthetic this compound at each concentration compared to the LPS-stimulated control.

Visualizations

Diagrams of Signaling Pathways and Workflows

Troubleshooting_Workflow cluster_verification Step 1: Compound Verification cluster_formulation Step 2: Formulation Issues cluster_stability Step 3: Stability Assessment cluster_assay Step 4: Bioassay Optimization cluster_solution Solutions Start Low Bioactivity Observed Structure Verify Structure (NMR, HRMS) Start->Structure Purity Analyze Purity (HPLC) Structure->Purity Structure Correct? Resynthesize Resynthesize/Repurify Structure->Resynthesize Incorrect Chirality Confirm Stereochemistry Purity->Chirality Purity >95%? Purity->Resynthesize <95% Solubility Optimize Solubility Chirality->Solubility Chirality Correct? Chirality->Resynthesize Incorrect Aggregation Check for Aggregation (DLS) Solubility->Aggregation Storage Review Storage Conditions Aggregation->Storage No Aggregation? Reformulate Reformulate Aggregation->Reformulate Aggregation Detected Assay_Stability Test Stability in Assay Buffer Storage->Assay_Stability Cell_Health Check Cell Viability Assay_Stability->Cell_Health Compound Stable? Controls Validate Positive/Negative Controls Cell_Health->Controls Dose_Time Optimize Dose and Time Controls->Dose_Time Interference Test for Assay Interference Dose_Time->Interference Modify_Assay Modify Assay Protocol Interference->Modify_Assay Interference Detected Proceed Proceed with Optimized Assay Interference->Proceed No Interference

Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.

Barettin_Signaling cluster_serotonin Serotonin Receptor Signaling cluster_inflammatory Anti-inflammatory Signaling This compound This compound HT2A 5-HT2A Receptor This compound->HT2A HT2C 5-HT2C Receptor This compound->HT2C HT4 5-HT4 Receptor This compound->HT4 Inhibition Inhibition This compound->Inhibition Gq_PLC Gq/11 -> PLC activation HT2A->Gq_PLC HT2C->Gq_PLC Gs_AC Gs -> Adenylyl Cyclase activation HT4->Gs_AC IP3_DAG IP3/DAG -> Ca²⁺ release, PKC activation Gq_PLC->IP3_DAG cAMP cAMP production Gs_AC->cAMP Analgesia Analgesic Effects IP3_DAG->Analgesia LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines TNF-α, IL-1β production NFkB->Cytokines Inhibition->NFkB

Caption: Proposed signaling pathways of this compound.

References

Technical Support Center: Refining the Purification of Barettin Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Barettin isolates.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its primary source? This compound is a cyclic peptide (cyclo-[6-bromo-8-en-tryptophan]-arginine) first isolated from the marine sponge Geodia barretti. It has demonstrated notable biological activities, including antioxidant, anti-inflammatory, and antifouling properties.[1][2]
What are the main challenges in purifying this compound? Common challenges include co-eluting impurities, low yield from the natural source, and potential degradation of the compound during the extraction and purification process. The presence of other closely related "barrettides" can also complicate the separation.
What are the key purification steps for this compound isolation? A typical workflow involves extraction from the sponge matrix, followed by a multi-step chromatography process. This generally includes reversed-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography to separate this compound from other compounds.[3]
How can I monitor the presence of this compound during purification? Electrospray ionization-mass spectrometry (ESI-MS) is an effective method to confirm the presence and molecular mass of this compound in fractions collected during chromatography.[3] RP-HPLC with UV detection (at 215 nm) can also be used to track the elution of peptides like this compound.[3]
What is the expected yield of this compound from Geodia barretti? Yields can be low and variable depending on the collection site and extraction method. One study on related peptides (barrettides) reported a recovered yield of 2.3% from the initial extract after the first two purification steps.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound in Final Eluate Incomplete Extraction: The initial extraction from the sponge tissue may be inefficient.- Ensure the sponge material is thoroughly homogenized to maximize surface area for solvent penetration. - Consider performing multiple extraction steps with fresh solvent to ensure complete recovery. One protocol suggests a three-step extraction process with varying acetonitrile (B52724) concentrations.[3]
Compound Degradation: this compound may be sensitive to pH, temperature, or enzymatic activity during purification.- Work at low temperatures (e.g., on ice or in a cold room) whenever possible. - Use buffers with appropriate pH stability for the compound. The use of formic acid or trifluoroacetic acid (TFA) in solvents is common.[3] - Add protease inhibitors to the initial extraction buffer if endogenous proteases are a concern.
Poor Binding to Chromatography Column: The conditions for the chromatography step may not be optimal for this compound binding.- Adjust the mobile phase composition. For RP-HPLC, ensure the initial solvent conditions promote binding of this compound to the C18 column. - Check the pH of the buffers to ensure they are compatible with both the compound and the column chemistry.
Co-elution of Impurities with this compound Similar Physicochemical Properties: Other compounds in the extract may have similar retention times to this compound under the chosen chromatography conditions.- Optimize the gradient for the RP-HPLC step. A shallower gradient can improve the resolution between closely eluting peaks.[3] - Employ a secondary chromatography technique with a different separation principle, such as size-exclusion chromatography, to remove impurities.[3]
Column Overloading: Applying too much sample to the chromatography column can lead to poor separation.- Reduce the amount of crude extract loaded onto the column. - If a larger sample volume is necessary, consider using a larger column or performing multiple injections.
Precipitation of Sample During Purification Low Solubility: The sample may be precipitating out of solution when the solvent composition is changed.- If precipitation occurs when changing buffers, try to perform the buffer exchange gradually using dialysis or a desalting column. - Ensure the concentration of the isolate is not too high in solvents where it has limited solubility.
Incorrect Buffer Conditions: The pH or salt concentration of the buffer may be causing the compound to become insoluble.- Check the pH of all buffers and adjust as necessary. - If using salt gradients, ensure the final salt concentration is not causing precipitation.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Geodia barretti

This protocol is adapted from the methodology for isolating related peptides from the same source organism.[3]

1. Extraction: a. Homogenize 100 g of lyophilized and ground Geodia barretti sponge tissue. b. Macerate the tissue overnight at room temperature in 1 L of 60% acetonitrile / 40% H₂O / 0.1% formic acid. c. Filter the supernatant. d. Re-extract the sponge material sequentially with 1 L of 30% acetonitrile / 70% H₂O / 0.1% formic acid, and then with 1 L of H₂O / 0.1% formic acid. e. Combine the supernatants from all three extractions.

2. First Purification Step (Reversed-Phase HPLC): a. Dilute the combined supernatant to a final acetonitrile concentration of 10%. b. Filter the diluted extract through a 0.45 µm filter. c. Load the filtered extract onto a C18 RP-HPLC column. d. Elute the compounds using a linear gradient of 0–60% Buffer B over 60 minutes at a flow rate of 10 mL/min.

  • Buffer A: H₂O / 0.05% TFA
  • Buffer B: 60% acetonitrile / 40% H₂O / 0.045% TFA e. Monitor the eluent at 215 nm. This compound is expected to elute at approximately 28 minutes under these conditions.[3] f. Collect fractions and confirm the presence of this compound using ESI-MS.

3. Second Purification Step (Size-Exclusion Chromatography): a. Pool and lyophilize the fractions containing this compound from the RP-HPLC step. b. Dissolve the lyophilized material in approximately 3 mL of the mobile phase (60% acetonitrile / 40% H₂O / 0.05% TFA). c. Inject the dissolved sample onto a Sephadex G-15 size-exclusion column. d. Elute with the mobile phase at a flow rate of 0.6 mL/min. e. Collect fractions containing the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification Sponge Geodia barretti Sponge Homogenization Homogenization Sponge->Homogenization Solvent_Extraction Solvent Extraction (3 steps) Homogenization->Solvent_Extraction Supernatant Combined Supernatant Solvent_Extraction->Supernatant RPHPLC Reversed-Phase HPLC (C18 Column) Supernatant->RPHPLC SEC Size-Exclusion Chromatography (Sephadex G-15) RPHPLC->SEC Pure_this compound Purified this compound SEC->Pure_this compound G cluster_pathway LPS-Induced Inflammatory Pathway in THP-1 Cells LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Downstream Signaling (e.g., MyD88) TLR4->Signaling_Cascade NFkB_MAPK NF-κB and MAPK Activation Signaling_Cascade->NFkB_MAPK Transcription Gene Transcription NFkB_MAPK->Transcription Cytokines IL-1β and TNFα Secretion Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->Inhibition

References

Technical Support Center: Addressing Inconsistencies in Barettin Bioactivity Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the marine-derived compound Barettin. Our goal is to help you navigate and address potential inconsistencies in bioactivity results, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower antioxidant activity of this compound in our cell-based assays compared to biochemical assays. Is this a known issue?

A1: Yes, this is a documented phenomenon. While this compound and its debrominated analog show comparable antioxidant activity in biochemical assays like FRAP and ORAC, this compound exhibits significantly higher activity in cellular assays such as the Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assay.[1] This discrepancy suggests that the bromine moiety on the this compound molecule is crucial for its cellular uptake, localization, or interaction with cellular components, which are not accounted for in purely chemical assays.[1]

Q2: Our anti-inflammatory assays with this compound are showing high variability. What are the common causes?

A2: High variability in anti-inflammatory assays can stem from several factors. Endotoxin (B1171834) (lipopolysaccharide or LPS) contamination is a primary concern, as even minute amounts can trigger an inflammatory response in immune cells like THP-1, masking the true effect of this compound.[1] It is crucial to use pyrogen-free reagents and test your this compound samples for endotoxin contamination. Other potential sources of variability include inconsistencies in cell density, passage number, and differentiation status (e.g., PMA differentiation of THP-1 monocytes).

Q3: We are not observing the expected anticancer activity of this compound against our cancer cell line. What could be the reason?

A3: If this compound is not exhibiting the expected anticancer effects, several factors should be considered. The sensitivity to a particular compound can be highly cell-line dependent. The cytotoxic effects of this compound have been evaluated in cell lines such as HepG2 (hepatocellular carcinoma), MRC-5 (normal lung fibroblasts), and THP-1 (leukemia), with cytotoxicity observed at higher concentrations. If you are using a different cell line, it may be inherently resistant to this compound's mechanism of action. Additionally, factors such as compound solubility, stability in your culture medium, and the specific assay endpoint (e.g., proliferation, apoptosis) can all influence the observed activity.

Q4: How does the stability of this compound affect experimental outcomes?

A4: The stability of any test compound is critical for obtaining reliable bioactivity data. Like many natural products, this compound's stability can be influenced by factors such as pH, temperature, and light exposure. Degradation of the compound can lead to a reduction or complete loss of its biological activity. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles. If you suspect stability issues, you can perform a stability study of this compound under your specific experimental conditions using techniques like HPLC to monitor its integrity over time.

Q5: Could in vitro metabolism of this compound in our cell line be affecting the results?

A5: Yes, in vitro metabolism can significantly alter the bioactivity of a compound. Different cell lines have varying metabolic capacities. For instance, liver-derived cell lines like HepG2 have a higher metabolic activity compared to other cell types.[1] It is possible that this compound is being metabolized into less active or inactive compounds by the cells, leading to a diminished effect. Investigating the metabolic fate of this compound in your specific cell model may provide valuable insights.

Troubleshooting Guides

Guide 1: Inconsistent Antioxidant Activity

Problem: Discrepancy between biochemical (e.g., FRAP, ORAC) and cell-based (e.g., CAA, CLPAA) antioxidant assay results for this compound.

Troubleshooting Workflow

start Inconsistent Antioxidant Results q1 Are you comparing biochemical and cellular assay data? start->q1 a1_yes This is a known phenomenon for this compound. The bromine moiety is key for cellular activity. q1->a1_yes Yes a1_no Proceed to other troubleshooting steps. q1->a1_no No q2 Have you checked for compound precipitation in media? a1_no->q2 a2_yes Improve solubility: - Use a co-solvent (e.g., DMSO). - Prepare fresh dilutions from a concentrated stock. q2->a2_yes Yes q3 Is your cell-based assay optimized? q2->q3 No a3_yes Consider cell line-specific differences in uptake and metabolism. q3->a3_yes Yes a3_no Optimize: - Cell seeding density. - Probe concentration and incubation time. - Positive and negative controls. q3->a3_no No start Variable Anti-inflammatory Results q1 Have you tested for endotoxin contamination? start->q1 a1_yes Use endotoxin removal columns or pyrogen-free reagents. Test all solutions with a Limulus Amebocyte Lysate (LAL) assay. q1->a1_yes Yes q2 Are your cells healthy and responsive? q1->q2 No a1_yes->q2 a3_yes Consider potential cytotoxicity at higher concentrations. Perform a dose-response curve. q2->a3_yes Yes a3_no Determine the optimal non-toxic concentration range. q2->a3_no No a2_no Check cell viability and morphology. Ensure consistent passage number and differentiation protocol (e.g., PMA for THP-1). q3 Is the this compound concentration appropriate? a3_no->q3 cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (TNF-α, IL-1β) Nucleus->Gene_Transcription This compound This compound This compound->IKK Potential Inhibition cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAPKKK TLR4->MAP3K MAP2K MAPKK MAP3K->MAP2K p38_JNK p38/JNK MAP2K->p38_JNK AP1 AP-1 p38_JNK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound This compound->MAP3K Potential Inhibition

References

Strategies to enhance the potency of Barettin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on strategies to enhance the potency of Barettin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound derivative exhibits low biological activity. What structural modifications can enhance potency?

Answer: Low biological activity is a common challenge. Structure-Activity Relationship (SAR) studies of this compound and its analogs have identified key molecular features that are critical for potency. Consider the following modifications:

  • The Role of the Bromine Atom: The bromine atom on the indole (B1671886) ring is crucial for the cellular antioxidant activity of this compound.[1][2] A synthetic analog without this bromine atom (debromothis compound) showed significantly reduced activity in cellular lipid peroxidation assays, although it retained some activity in biochemical antioxidant assays.[3] This suggests that the bromine atom may be important for bioavailability or interaction with cellular targets.[1][3]

    • Troubleshooting Tip: If your derivative lacks the 6-bromo substitution, its reduced potency might be due to lower cellular uptake or activity. Confirm the presence and position of the bromine using spectroscopic techniques like NMR and Mass Spectrometry.[1]

  • Modifications of the Diketopiperazine (DKP) Core: The 2,5-diketopiperazine nucleus is a central feature of this compound.[1][4] While this core is often conserved, exploring alternative heterocyclic cores such as hydantoin (B18101) or rhodanine (B49660) has yielded compounds that inhibit the settlement of Amphibalanus improvisus cyprids at low micromolar concentrations.[5]

    • Troubleshooting Tip: If direct derivatization of the DKP core is challenging, consider a synthetic strategy that builds the molecule using alternative heterocyclic scaffolds to explore new chemical space and potentially discover novel activities.

  • Side Chain Substitutions: The arginine and dehydrogenated tryptophan side chains are essential for this compound's activity.

    • Replacing the arginine residue with glycine (B1666218) (the dipodazine (B1234225) skeleton) has been explored in synthetic analogs.[2]

    • The double bond between the tryptophan and arginine residues also appears to be important for receptor interaction, as 8,9-dihydrothis compound showed a different serotonin (B10506) receptor affinity profile compared to this compound.[6]

  • Bioisosteric Replacement: Consider replacing certain moieties with bioisosteres to improve potency or pharmacokinetic properties. For example, in other molecular scaffolds, replacing a phenyl ring with a quinolyl moiety has been shown to enhance antiproliferative activity.[7]

A logical workflow for considering these modifications is presented below.

SAR_Logic cluster_core This compound Core Structure cluster_substituents Key Substituents & Modifications cluster_outcomes Impact on Potency Core 2,5-Diketopiperazine (DKP) Scaffold Potency Enhanced Potency Core->Potency Modify DKP Core (e.g., Hydantoin) Bromine 6-Bromo Indole Group Bioavailability Improved Bioavailability Bromine->Bioavailability Crucial for Cellular Activity Arginine Arginine Side Chain Arginine->Potency Essential for Receptor Interaction DoubleBond Exocyclic Double Bond DoubleBond->Potency Affects Receptor Selectivity (5-HT) Bioavailability->Potency

Caption: Key structural modification points on the this compound scaffold to enhance potency.

FAQ 2: I am observing poor solubility and bioavailability with my synthesized this compound analog. What are some common troubleshooting strategies?

Answer: Poor water solubility and low bioavailability are significant hurdles in drug development for many hydrophobic compounds.[8][9] While specific data on this compound's solubility is limited, its complex structure suggests potential challenges. Here are some strategies to address these issues:

  • Structural Modification:

    • Introduce Polar Groups: Strategically adding polar or charged functional groups can enhance aqueous solubility.[8] However, care must be taken as this can also impact cell permeability and target binding.

    • Prodrug Approach: Convert the active molecule into a more soluble prodrug that metabolizes back to the active form in vivo.

  • Advanced Formulation Strategies:

    • Lipid-Based Delivery Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate hydrophobic compounds, improving their solubility and bioavailability.

    • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and subsequent absorption.[9]

    • Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix can enhance its dissolution rate.

    • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

The diagram below outlines a decision-making workflow for addressing solubility issues.

Solubility_Workflow Start Start: Poorly Soluble This compound Derivative CheckProperties Characterize Physicochemical Properties (LogP, pKa) Start->CheckProperties Modify Strategy 1: Structural Modification CheckProperties->Modify Is chemical modification feasible? Formulate Strategy 2: Advanced Formulation CheckProperties->Formulate Is formulation a better approach? Prodrug Create Soluble Prodrug Modify->Prodrug AddPolar Introduce Polar Groups Modify->AddPolar Lipid Use Lipid-Based Delivery (Liposomes) Formulate->Lipid Nano Develop Nanoparticle Formulation Formulate->Nano End End: Derivative with Improved Bioavailability Prodrug->End AddPolar->End Lipid->End Nano->End Signaling_Pathway cluster_cell Immune Cell (e.g., THP-1) Receptor TLR4 Receptor Signaling NF-κB Signaling Cascade Receptor->Signaling Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) Signaling->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation LPS Stimulus (LPS) LPS->Receptor This compound This compound Derivative This compound->Inhibition Inhibition->Signaling Inhibits Secretion

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the therapeutic potential of Barettin, this technical support center offers a comprehensive guide to navigating common challenges in cell culture experiments. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and a deeper look into the molecular pathways influenced by this marine-derived alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound for cell culture applications.[1] Due to its hydrophobic nature, this compound has low aqueous solubility, and dissolving it directly in culture media will likely lead to precipitation.

Q2: My this compound solution is precipitating in the cell culture medium. What should I do?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobicity. Here are several troubleshooting steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound.

  • Optimize Solvent Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Pre-warm the Media: Warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.

  • Proper Mixing Technique: Add the this compound stock solution dropwise into the vortexing or gently swirling culture medium. Do not add the medium to the concentrated stock, as this can cause "solvent shock" and immediate precipitation.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage (e.g., from 5% to 10% FBS) can help stabilize hydrophobic compounds.

Q3: What is a typical starting concentration range for this compound in cell viability assays?

A3: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the assay. For initial range-finding experiments, it is advisable to use a broad range of concentrations with 10-fold serial dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Based on the results of these initial tests, a more focused dose-response experiment with a narrower range and smaller dilution steps can be performed to accurately determine the half-maximal inhibitory concentration (IC50).

Q4: How should I store this compound stock solutions?

A4: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[1]

Q5: Are there any known off-target effects of this compound?

A5: While specific off-target profiling for this compound is not extensively documented in publicly available literature, it is a possibility for many kinase inhibitors.[3][4] Off-target effects can lead to unexpected cellular phenotypes. To investigate this, researchers can use a structurally different compound with the same target, perform rescue experiments, or for in-depth analysis, consider kinome-wide profiling assays.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in Media Poor aqueous solubility of this compound; High final concentration; Improper mixing.Lower the final concentration. Ensure final DMSO concentration is <0.5%. Pre-warm media to 37°C. Add stock solution slowly to swirling media.[1]
High Cell Death in Vehicle Control DMSO toxicity.Reduce the final DMSO concentration to ≤0.1% if possible. Perform a DMSO dose-response curve to determine the tolerance of your specific cell line.[2]
Inconsistent or No Effect of this compound Compound degradation; Sub-optimal concentration.Prepare fresh dilutions for each experiment. Store stock solutions properly at -20°C or -80°C and protect from light.[1] Perform a dose-response experiment to find the optimal concentration range.
Unexpected Cellular Phenotype Off-target effects.Use a structurally different inhibitor for the same target as a control. Perform a rescue experiment if the off-target is hypothesized. Consider kinome profiling for a comprehensive analysis.[5]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and similar compounds in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Cell LineCancer TypeCompoundIC50 Value (µM)Incubation Time (h)Reference
HTB-26Breast CancerCompound 1 (this compound analog)10 - 50Not Specified[6]
PC-3Pancreatic CancerCompound 1 (this compound analog)10 - 50Not Specified[6]
HepG2Hepatocellular CarcinomaCompound 1 (this compound analog)10 - 50Not Specified[6]
HCT116Colorectal CancerCompound 1 (this compound analog)22.4Not Specified[6]
HCT116Colorectal CancerCompound 2 (this compound analog)0.34Not Specified[6]
HepG2Hepatocellular CarcinomaPrunetrinNot explicitly reported; dose-dependent inhibition from 0.5 to 50 µMNot Specified[7]
Huh7Hepatocellular CarcinomaPrunetrinNot explicitly reported; dose-dependent inhibition from 0.5 to 50 µMNot Specified[7]
Hep3BHepatocellular CarcinomaPrunetrinViability < 50% at 20-50 µMNot Specified[7]
MG-63OsteosarcomaPrunetrin25Not Specified[7]
RT-4Urinary Bladder CancerPrunetrin5.18 µg/mLNot Specified[7]
CAL27Oral Squamous Cell CarcinomaButein4.36148[8]
SCC9Oral Squamous Cell CarcinomaButein3.45848[8]
A2780Ovarian CancerButein64.748[8]
SKOV3Ovarian CancerButein175.348[8]
A549Non-Small Cell Lung CancerButein35.172[8]
MDA-MB-231Triple-Negative Breast CancerButein55.772[8]

Signaling Pathways and Experimental Workflows

This compound is known to exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways, including the NF-κB and MAPK pathways, and by inducing apoptosis.

This compound's Impact on the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation. It is proposed to act by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IRAK1 IRAK-1 TLR4->IRAK1 activates TAK1 TAK1 IRAK1->TAK1 activates IKK IKK Complex TAK1->IKK activates IkBa IκBα IKK->IkBa phosphorylates Proteasome Proteasome IkBa->Proteasome degradation p65 p65 NFkB_complex NF-κB (p65/p50) p50 p50 NFkB_complex->IkBa sequesters p65_nuc p65 NFkB_complex->p65_nuc translocates Nucleus Nucleus NFkB_nuc NF-κB (p65/p50) p50_nuc p50 DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

This compound's Influence on the MAPK Signaling Pathway

This compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. It is suggested that this compound can affect the phosphorylation status of key MAPK members such as ERK, JNK, and p38.[9][11]

MAPK_Pathway Stimuli Stress/Growth Factors TAK1 TAK1 Stimuli->TAK1 Raf Raf Stimuli->Raf MKKs_JNK MKK4/7 TAK1->MKKs_JNK MKKs_p38 MKK3/6 TAK1->MKKs_p38 JNK JNK MKKs_JNK->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors activates p38 p38 MKKs_p38->p38 phosphorylates p38->Transcription_Factors activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK->Transcription_Factors activates Cellular_Response Apoptosis/ Proliferation Transcription_Factors->Cellular_Response This compound This compound This compound->JNK modulates phosphorylation This compound->p38 modulates phosphorylation This compound->ERK modulates phosphorylation

Caption: this compound potentially modulates the MAPK pathway by affecting the phosphorylation of JNK, ERK, and p38.

This compound-Induced Apoptosis via the Intrinsic Pathway

This compound has been shown to induce apoptosis in cancer cells, likely through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to programmed cell death.[12][13][14][15]

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces apoptosis through the intrinsic pathway, leading to caspase-9 and caspase-3 activation.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for cell culture experiments.[1]

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Calculate the required mass of this compound. For a 10 mM stock solution in 1 mL of DMSO, the mass can be calculated using the formula: Mass (mg) = 10 mM * (Molecular Weight of this compound in g/mol ) * 1 mL / 1000.

    • Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium using the formula C1V1 = C2V2.

    • While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

    • Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium.

    • The medium containing this compound or the vehicle control is now ready for treating the cells.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a standard MTT assay to determine the effect of this compound on cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol outlines the steps for analyzing changes in key proteins of the NF-κB and MAPK pathways after this compound treatment.

Materials:

  • Cells treated with this compound and/or a stimulant (e.g., LPS for NF-κB activation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-p65, anti-p-ERK, anti-p-JNK, anti-p-p38, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Protocol 4: Gene Expression Analysis by qPCR

This protocol describes how to analyze changes in the expression of target genes (e.g., inflammatory cytokines or apoptosis-related genes) following this compound treatment using quantitative PCR.[16]

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes and a reference gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the treated and control cells. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

References

Technical Support Center: Accurate Quantification of Barettin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the accurate quantification of Barettin. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address specific issues encountered during analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a brominated cyclic dipeptide alkaloid originally isolated from the marine sponge Geodia barretti. It is composed of a brominated tryptophan derivative and an arginine residue. This compound has demonstrated significant antioxidant and anti-inflammatory properties, making it a compound of interest for research into diseases like atherosclerosis. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and ensuring the consistency and quality of experimental results.

Q2: What are the main analytical techniques used for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely accessible technique for this compound quantification, given its chromophoric indole (B1671886) moiety. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q3: What are the key chemical properties of this compound to consider during method development?

A3: this compound possesses a molecular weight of approximately 419.28 g/mol . Its structure contains an indole ring, which is responsible for its UV absorbance, and a basic guanidine (B92328) group from the arginine residue. This basicity can lead to peak tailing on silica-based HPLC columns due to interactions with residual silanols. The presence of a bromine atom on the indole ring also influences its chromatographic behavior and provides a characteristic isotopic pattern in mass spectrometry.

Q4: How should I prepare this compound samples for analysis?

A4: For this compound isolated from marine sponges, a common extraction method involves using a mixture of dichloromethane (B109758) and methanol (B129727).[1] The crude extract is then typically partitioned using solvents of increasing polarity.[1] For analysis, the purified or partially purified extract should be dissolved in a solvent compatible with the initial mobile phase of the HPLC method, such as a mixture of water and acetonitrile (B52724) or methanol.

Q5: What are the expected UV absorbance maxima for this compound?

A5: The indole moiety in this compound is the primary chromophore. Indole and its derivatives typically exhibit strong absorbance in the UV region, with maxima often observed around 220 nm and 280 nm.[2][3][4][5] A photodiode array (PDA) detector can be used to determine the optimal wavelength for quantification during method development.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of the basic guanidine group with acidic silanols on the column. - Column overload.- Use a mobile phase with a low pH (e.g., 2.5-3.5) by adding 0.1% formic acid or trifluoroacetic acid to protonate the guanidine group and suppress silanol (B1196071) ionization. - Employ an end-capped C18 column or a column with a more inert stationary phase. - Reduce the sample concentration or injection volume.
Poor Resolution/Co-elution - Inadequate mobile phase strength or selectivity. - Inappropriate column chemistry.- Optimize the gradient elution profile by adjusting the initial and final organic solvent percentages and the gradient time. - Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., phenyl-hexyl).
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[6]
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system.- Use high-purity solvents and degas the mobile phase before use.[6][7] - Flush the system and detector cell with a strong solvent like isopropanol. - Purge the pump to remove any air bubbles.[6]
Low Sensitivity - Suboptimal detection wavelength. - Low sample concentration. - Poor extraction efficiency.- Determine the UV absorbance maximum of this compound using a PDA detector and set the detector to that wavelength. - Concentrate the sample if possible. - Optimize the sample extraction procedure to improve recovery.

Section 3: Experimental Protocols

Proposed HPLC-UV Method for this compound Quantification

This protocol is a recommended starting point for developing a validated quantitative method for this compound.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector.
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10-50% B over 15 minutes, then increase to 95% B for 5 minutes (column wash), and return to 10% B for 5 minutes (equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Standard Preparation Prepare a stock solution of this compound in methanol (1 mg/mL) and perform serial dilutions with the initial mobile phase to create calibration standards (e.g., 1-100 µg/mL).
Sample Preparation Dissolve the extracted and dried this compound sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Hypothetical Method Validation Summary

The following table presents typical performance characteristics for a validated HPLC-UV method for a natural product like this compound.

Validation Parameter Typical Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.9950.999
Range -1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%< 1.5%
Specificity No interfering peaks at the retention time of this compoundPeak purity confirmed by PDA analysis

Section 4: Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing raw_material Geodia barretti sponge extraction Extraction (DCM/MeOH) raw_material->extraction partitioning Solvent Partitioning extraction->partitioning purified_extract Purified this compound Extract partitioning->purified_extract dissolution Dissolution in Mobile Phase purified_extract->dissolution filtration Syringe Filtration (0.45 µm) dissolution->filtration hplc_injection HPLC-UV Injection filtration->hplc_injection chromatogram Chromatogram Acquisition hplc_injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for the quantification of this compound from sample preparation to data analysis.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nf_kb NF-κB Pathway myd88->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb->cytokines This compound This compound This compound->nf_kb Inhibition

Caption: Hypothetical pathway of this compound's anti-inflammatory effect via NF-κB inhibition.

References

Technical Support Center: Optimizing the Final Cyclization Step in Barettin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the final cyclization step in the synthesis of Barettin.

Troubleshooting Guide

This guide addresses common issues encountered during the final steps of two major synthetic routes to this compound: the Horner-Wadsworth-Emmons (HWE) approach and the Aldol (B89426) condensation approach.

Route 1: Horner-Wadsworth-Emmons (HWE) and Diketopiperazine Formation

This route involves the formation of the dehydro-tryptophan side chain via an HWE reaction, followed by deprotection and cyclization to form the diketopiperazine ring.

Problem Possible Causes Solutions & Recommendations
Low Yield in HWE Reaction - Inefficient deprotonation of the phosphonate (B1237965) reagent: Moisture in the reaction can quench the base. - Low reactivity of the aldehyde: Steric hindrance or electronic effects can slow down the reaction. - Decomposition of starting materials or products: Base-sensitive functional groups may not be stable under the reaction conditions.- Use a stronger base: Consider using NaH, KHMDS, or LiHMDS for complete deprotonation. Ensure strictly anhydrous conditions by flame-drying glassware and using dry solvents. - Increase reaction temperature: Gradually warming the reaction from a low temperature (e.g., -78°C) to room temperature can help drive the reaction to completion.[1] - Use Masamune-Roush conditions (LiCl and DBU/triethylamine): These milder conditions can be beneficial for base-sensitive substrates.
Poor Z-Selectivity in HWE Reaction - Thermodynamic control favoring the E-isomer: The E-isomer is often the more stable product. - Reaction conditions not optimized for Z-selectivity: The choice of base, solvent, and temperature significantly impacts the stereochemical outcome.- Employ Still-Gennari conditions: Use of bis(2,2,2-trifluoroethyl)phosphonates with KHMDS and 18-crown-6 (B118740) in THF at low temperatures generally favors the Z-isomer.[2][3] - Use of NaH as a base at -20 °C: This has been shown to provide high Z-selectivity in some cases.[3]
Incomplete Deprotection of Boc-Arginine - Insufficient acid strength or reaction time: Multiple Boc groups on the arginine side chain require stringent deprotection conditions. - Scavenger inefficiency: Cationic species generated during deprotection can lead to side reactions with tryptophan residues.- Use a strong acid cocktail: A mixture of trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 2-mercaptoethanol (B42355) is effective. - Prolonged reaction time: For multiple arginine residues, extended deprotection times (up to 24 hours) may be necessary.[4] - Use Boc-Trp(Boc)-OH: This derivative can suppress side reactions at the tryptophan indole (B1671886) ring.[4]
Low Yield in Final Cyclization to Diketopiperazine - Intermolecular polymerization: At high concentrations, the deprotected dipeptide can polymerize instead of cyclizing. - Suboptimal pH: The rate of cyclization is pH-dependent. - Thermal degradation: High temperatures can lead to decomposition.- High dilution conditions: Perform the cyclization at very low concentrations (e.g., 0.01 M) to favor the intramolecular reaction. - Use a suitable base: N-methylmorpholine (NMM) in a high-boiling solvent like 1-butanol (B46404) with a catalytic amount of acetic acid has been reported to be effective. - Optimize temperature: Refluxing in 1-butanol is a common condition, but the optimal temperature may vary depending on the substrate.
Route 2: Aldol Condensation on a Pre-formed Diketopiperazine Core

This strategy involves the synthesis of the cyclo(L-Arg-L-Pro) diketopiperazine core first, followed by the installation of the brominated indole side chain via an aldol-type condensation.

Problem Possible Causes Solutions & Recommendations
Low Yield in Aldol Condensation - Enolate formation issues: The diketopiperazine may not readily form a stable enolate. - Side reactions of the aldehyde: The aldehyde can undergo self-condensation or other side reactions under basic conditions. - Retro-aldol reaction: The product can revert to the starting materials.- Use a strong, non-nucleophilic base: Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOt-Bu) are good choices for enolate formation.[5] - Slow addition of the aldehyde: Add the aldehyde slowly at a low temperature to minimize self-condensation. - Use of a Lewis acid: A Lewis acid catalyst may promote the reaction at lower temperatures, potentially reducing side reactions.
Formation of Multiple Products - Lack of stereocontrol: The aldol reaction can produce a mixture of diastereomers. - Over-reaction or side reactions on the diketopiperazine core: The amide bonds of the diketopiperazine can be susceptible to cleavage under harsh basic conditions.- Chiral auxiliaries or catalysts: While not explicitly reported for this compound synthesis, the use of chiral auxiliaries or catalysts could improve stereocontrol. - Careful control of reaction time and temperature: Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. - Protecting groups: Consider additional protecting groups on the diketopiperazine nitrogens if side reactions are a major issue.
Difficulty in Product Purification - Similar polarity of starting materials and products: This can make chromatographic separation challenging. - Presence of closely related byproducts: Diastereomers or products from side reactions can co-elute with the desired product.- Optimize chromatographic conditions: Screen different solvent systems and stationary phases (e.g., reversed-phase HPLC). - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the final cyclization step in the HWE route to this compound?

A1: In the synthesis reported by Johnson et al. (2004), the final deprotection and cyclization of the tetra-Boc-protected precursor yielded this compound in 62% yield.

Q2: Which protecting groups are recommended for the arginine side chain during this compound synthesis?

A2: The use of multiple tert-butoxycarbonyl (Boc) groups on the guanidino function of arginine is a common strategy. While effective, their removal requires strong acidic conditions. For Fmoc-based synthesis, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a standard protecting group for arginine.

Q3: How can I monitor the progress of the final cyclization reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful cyclization will show the disappearance of the linear dipeptide starting material and the appearance of a new spot/peak corresponding to the molecular weight of this compound.

Q4: Are there any specific safety precautions to consider during the final deprotection and cyclization steps?

A4: When working with strong acids like TFA for Boc deprotection, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. High-temperature reactions, such as refluxing in butanol, should be conducted with care to avoid solvent ignition and ensure proper condenser function.

Quantitative Data Summary

The following table summarizes key quantitative data for the final steps in the HWE-based synthesis of this compound.

Parameter Value Reference
Yield of HWE reaction 54% (for the nitro-acrylic acid ethyl ester intermediate)
Yield of final deprotection and cyclization 62%
Solvent for cyclization 1-Butanol containing 0.1 M Acetic Acid
Base for cyclization N-methylmorpholine (NMM)
Reaction time for cyclization 5 hours at reflux
Deprotection reagent Trifluoroacetic acid (TFA)

Experimental Protocols

Protocol 1: Final Deprotection and Cyclization of Tetra-Boc-Protected Precursor (HWE Route)

This protocol is adapted from the synthesis described by Johnson et al. (2004).

  • Deprotection: The tetra-Boc-protected linear peptide precursor is treated with trifluoroacetic acid (TFA) at room temperature overnight to remove all Boc protecting groups.

  • Solvent Removal: The TFA is removed under reduced pressure.

  • Cyclization: The residue is dissolved in 1-butanol containing 0.1 M acetic acid. N-methylmorpholine (NMM) is added, and the solution is refluxed for 5 hours.

  • Workup and Purification: The solvents are removed in vacuo, and the crude this compound is purified by chromatography to yield the final product.

Protocol 2: Aldol Condensation for Side Chain Installation (Conceptual)

This is a conceptual protocol based on the strategy by Scheerer et al. (2017) and general aldol condensation procedures.

  • Enolate Formation: The pre-formed diketopiperazine, cyclo(L-Arg(Pbf)-L-Pro), is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. A solution of LiHMDS (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour at -78°C.

  • Aldol Reaction: A solution of 6-bromoindole-3-carboxaldehyde (B99375) (1.0 equivalent) in anhydrous THF is added slowly to the enolate solution at -78°C. The reaction is stirred at this temperature for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting materials.

  • Quenching and Workup: The reaction is quenched at -78°C by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct.

  • Dehydration and Deprotection: The aldol adduct is then subjected to dehydration conditions (e.g., acid catalysis) followed by deprotection of the arginine side chain to yield this compound.

Visualizations

HWE_Route_Workflow cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization phosphonate Phosphonate Reagent hwe_product Linear Peptide Precursor (Protected) phosphonate->hwe_product Base (e.g., NaH) aldehyde 6-Bromoindole-3-carboxaldehyde aldehyde->hwe_product deprotected_peptide Deprotected Linear Peptide hwe_product->deprotected_peptide TFA This compound This compound deprotected_peptide->this compound High Dilution, NMM, Acetic Acid, 1-Butanol, Reflux

Caption: Workflow for the Horner-Wadsworth-Emmons (HWE) route to this compound.

Aldol_Route_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Condensation cluster_step3 Step 3: Dehydration & Deprotection dkp cyclo(L-Arg(Pbf)-L-Pro) enolate Diketopiperazine Enolate dkp->enolate Base (e.g., LiHMDS) aldol_adduct Aldol Adduct enolate->aldol_adduct aldehyde 6-Bromoindole-3-carboxaldehyde aldehyde->aldol_adduct This compound This compound aldol_adduct->this compound 1. Dehydration 2. Deprotection

Caption: Workflow for the Aldol Condensation route to this compound.

Troubleshooting_Logic start Low Yield in Final Step? check_reaction Identify Reaction Type start->check_reaction hwe HWE/Cyclization check_reaction->hwe HWE aldol Aldol Condensation check_reaction->aldol Aldol check_hwe_issue Analyze HWE Problem hwe->check_hwe_issue check_aldol_issue Analyze Aldol Problem aldol->check_aldol_issue low_z Poor Z-Selectivity check_hwe_issue->low_z Z-selectivity low_hwe_yield Low HWE Yield check_hwe_issue->low_hwe_yield HWE Yield low_cyclization_yield Low Cyclization Yield check_hwe_issue->low_cyclization_yield Cyclization Yield low_aldol_yield Low Aldol Yield check_aldol_issue->low_aldol_yield Yield multiple_products Multiple Products check_aldol_issue->multiple_products Purity solution_z Use Still-Gennari Conditions low_z->solution_z solution_hwe_yield Stronger Base / Anhydrous Conditions low_hwe_yield->solution_hwe_yield solution_cyclization High Dilution / Optimize Base low_cyclization_yield->solution_cyclization solution_aldol_yield Strong Base / Slow Aldehyde Addition low_aldol_yield->solution_aldol_yield solution_multiple_products Control Temp & Time / Consider Protection multiple_products->solution_multiple_products

Caption: Troubleshooting logic for the final steps of this compound synthesis.

References

Technical Support Center: Isomeric Impurities in Synthetic Barettin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, managing, and troubleshooting isomeric impurities encountered during the synthesis of Barettin.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomeric impurities in synthetic this compound?

A1: The synthesis of this compound, a proline-containing diketopiperazine, can lead to two primary types of isomeric impurities:

  • Diastereomers: Due to the chiral nature of the amino acid precursors (L-tryptophan and L-arginine), epimerization can occur at the alpha-carbon of either amino acid residue during synthesis, particularly under basic or thermal conditions. This results in the formation of diastereomers, such as cyclo(D-Trp-L-Arg), cyclo(L-Trp-D-Arg), and cyclo(D-Trp-D-Arg). Proline-containing diketopiperazines are known to be particularly susceptible to epimerization.[1][2]

  • Geometric (E/Z) Isomers: Synthetic routes employing methods like the Horner-Wadsworth-Emmons reaction to construct the exocyclic double bond of the dehydrotryptophan moiety can produce a mixture of (E)- and (Z)-isomers.[3][4] The natural isomer of this compound possesses the (Z)-configuration.

Q2: At which synthetic steps are these impurities most likely to form?

A2: Isomeric impurities can arise at several stages:

  • Diketopiperazine Ring Formation: The cyclization to form the diketopiperazine ring, especially if harsh conditions are used, can induce epimerization.

  • Side-Chain Modification: Any synthetic step involving strong bases or elevated temperatures after the formation of the chiral centers can lead to epimerization.

  • Horner-Wadsworth-Emmons Reaction: The stereochemical outcome of this reaction is influenced by the reagents and reaction conditions, potentially yielding a mixture of (E)- and (Z)-isomers.[5][6]

Q3: Why is it important to control isomeric impurities in this compound synthesis?

A3: Controlling isomeric purity is critical for several reasons:

  • Biological Activity: Different stereoisomers of a compound can exhibit significantly different biological activities. For instance, in other bioactive molecules, one isomer may be highly active while another is inactive or even exhibits undesirable off-target effects.[7][8] While specific data for this compound isomers is still emerging, it is a crucial parameter to control for reproducible pharmacological studies.

  • Regulatory Requirements: For drug development purposes, regulatory agencies require strict characterization and control of all isomeric impurities.

  • Reproducibility: The presence of varying amounts of isomeric impurities can lead to inconsistent results in biological assays.

Q4: What are the primary analytical techniques for identifying and quantifying this compound isomers?

A4: The following techniques are essential for the analysis of this compound and its isomers:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating diastereomers and enantiomers.[9][10] Reversed-phase HPLC can also be used to separate geometric isomers.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than HPLC for chiral separations, making it an attractive alternative.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation of the isomers.[13][14][15][16][17] Specific chemical shift differences and coupling constants can help distinguish between diastereomers and geometric isomers.

  • Mass Spectrometry (MS): MS provides molecular weight information, confirming the presence of isomers. Tandem MS (MS/MS) can sometimes provide fragmentation patterns that help differentiate between isomers.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak with the Same Mass as this compound in LC-MS Analysis

Possible Cause: Formation of a diastereomer due to epimerization.

Troubleshooting Workflow:

start Unexpected peak with same m/z as this compound check_chiral Analyze sample using a chiral HPLC or SFC method start->check_chiral two_peaks Two or more peaks are observed check_chiral->two_peaks confirm_diastereomer Confirm diastereomer formation two_peaks->confirm_diastereomer Yes single_peak A single peak is observed two_peaks->single_peak No optimize_synthesis Optimize synthesis to minimize epimerization confirm_diastereomer->optimize_synthesis review_base Review synthetic steps involving bases optimize_synthesis->review_base reduce_temp Reduce reaction temperature and time optimize_synthesis->reduce_temp purify Purify desired isomer using preparative chromatography optimize_synthesis->purify consider_geometric Consider the possibility of a geometric isomer single_peak->consider_geometric

Caption: Troubleshooting workflow for an unexpected peak with the same mass as this compound.

Recommended Actions:

  • Chiral Analysis: Employ a chiral HPLC or SFC method to confirm the presence of diastereomers.

  • Optimize Reaction Conditions:

    • Base Selection: Use milder bases or stoichiometric amounts to minimize epimerization.

    • Temperature and Time: Conduct reactions at the lowest effective temperature and for the shortest possible time.

  • Purification: If epimerization cannot be completely avoided, use preparative chiral HPLC or SFC to isolate the desired stereoisomer.[11][18][19]

Issue 2: Broader or Split Peak for the Dehydrotryptophan Moiety in NMR Spectra

Possible Cause: Presence of a mixture of (E)- and (Z)-geometric isomers.

Troubleshooting Workflow:

start Broad or split peak for dehydrotryptophan in NMR check_hwe Review Horner-Wadsworth-Emmons reaction conditions start->check_hwe optimize_hwe Optimize for Z-selectivity check_hwe->optimize_hwe purify_isomers Separate E/Z isomers using preparative HPLC check_hwe->purify_isomers still_gennari Consider Still-Gennari modification for Z-selectivity optimize_hwe->still_gennari analyze_fractions Analyze fractions by NMR to confirm isomer identity purify_isomers->analyze_fractions

Caption: Troubleshooting workflow for NMR evidence of geometric isomers.

Recommended Actions:

  • Optimize Horner-Wadsworth-Emmons Reaction:

    • Reagent Choice: The choice of phosphonate (B1237965) reagent and base can significantly influence the E/Z selectivity. Reagents like those used in the Still-Gennari modification are known to favor the formation of (Z)-alkenes.[5]

    • Reaction Conditions: Temperature and solvent can also affect the stereochemical outcome.

  • Purification: Use preparative reversed-phase HPLC to separate the (E)- and (Z)-isomers. The difference in polarity between the two isomers should allow for their separation.

Data Presentation

Table 1: Potential Isomeric Impurities in Synthetic this compound

Impurity TypeStructurePotential Origin
Diastereomercyclo(D-Trp-L-Arg)Epimerization at the tryptophan α-carbon
Diastereomercyclo(L-Trp-D-Arg)Epimerization at the arginine α-carbon
Diastereomercyclo(D-Trp-D-Arg)Epimerization at both α-carbons
Geometric Isomer(E)-BarettinNon-selective Horner-Wadsworth-Emmons reaction

Table 2: Comparison of Analytical Techniques for this compound Isomer Analysis

TechniqueApplicationAdvantagesDisadvantages
Chiral HPLCSeparation of diastereomersHigh resolution, well-establishedCan be time-consuming, uses organic solvents
Chiral SFCSeparation of diastereomersFast, reduced solvent consumptionRequires specialized equipment
RP-HPLCSeparation of E/Z isomersWidely available, good resolutionMay require method development
1H NMRStructural elucidationProvides detailed structural informationMay require pure samples for unambiguous assignment
13C NMRStructural elucidationComplements 1H NMR dataLower sensitivity than 1H NMR
LC-MSIdentification and quantificationHigh sensitivity, provides molecular weightMay not distinguish between all isomers

Experimental Protocols

Protocol 1: Chiral SFC for the Separation of this compound Diastereomers

This protocol is a general guideline based on successful methods for similar diketopiperazines.[1]

  • Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol (B129727) or isopropanol). A typical gradient could be 5% to 40% co-solvent over 10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm and/or Mass Spectrometry.

Workflow for Chiral SFC Method Development:

start Inject this compound sample on chiral SFC initial_screen Initial screening with a generic gradient start->initial_screen eval_resolution Evaluate resolution of isomeric peaks initial_screen->eval_resolution optimize_gradient Optimize co-solvent gradient eval_resolution->optimize_gradient Partial separation baseline_sep Baseline separation achieved eval_resolution->baseline_sep Good separation no_sep No or poor separation eval_resolution->no_sep No separation adjust_temp_pressure Fine-tune temperature and back pressure optimize_gradient->adjust_temp_pressure adjust_temp_pressure->eval_resolution try_different_column Try a different chiral stationary phase no_sep->try_different_column try_different_column->start

Caption: Workflow for developing a chiral SFC separation method for this compound isomers.

Protocol 2: Preparative HPLC for the Isolation of this compound Isomers

This is a general protocol for preparative HPLC.[18][20]

  • Column: A preparative column packed with the same stationary phase that provided the best separation in analytical HPLC.

  • Mobile Phase: A volatile mobile phase (e.g., acetonitrile/water with 0.1% formic acid or trifluoroacetic acid) to facilitate sample recovery.

  • Loading: Dissolve the sample in the mobile phase at a high concentration and inject a large volume. The maximum load will need to be determined empirically.

  • Fraction Collection: Collect fractions corresponding to the eluting peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC or SFC to determine their purity.

  • Sample Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship for Preparative HPLC:

start Develop analytical HPLC method scale_up Scale up to preparative column start->scale_up load_sample Load concentrated sample scale_up->load_sample collect_fractions Collect fractions based on UV signal load_sample->collect_fractions analyze_purity Analyze fraction purity by analytical HPLC collect_fractions->analyze_purity pool_pure Pool pure fractions analyze_purity->pool_pure recover_product Recover product by solvent evaporation pool_pure->recover_product end Isolated pure isomer recover_product->end

Caption: Logical workflow for the preparative HPLC isolation of this compound isomers.

Protocol 3: NMR Analysis for Isomer Characterization
  • Sample Preparation: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

  • Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis:

    • Diastereomers: Compare the chemical shifts of the α-protons of the tryptophan and arginine residues. Epimerization will lead to significant changes in the chemical environment and thus different chemical shifts for these protons and adjacent carbons.

    • Geometric Isomers: The coupling constant (J-value) between the vinylic protons of the dehydrotryptophan moiety will be different for the (E)- and (Z)-isomers. Typically, the trans-coupling in the (E)-isomer will have a larger J-value than the cis-coupling in the (Z)-isomer.

This technical support center provides a foundational guide for addressing isomeric impurities in the synthesis of this compound. Further research to quantify isomer ratios in different synthetic routes and to compare the biological activities of the individual isomers will be invaluable to the scientific community.

References

Technical Support Center: Optimization of Barettin Delivery in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Barettin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a brominated indole (B1671886) alkaloid isolated from the marine sponge Geodia barretti. It has demonstrated significant antioxidant and anti-inflammatory properties. Studies have shown that this compound can reduce lipid peroxidation in cellular models and inhibit the secretion of pro-inflammatory cytokines such as IL-1β and TNFα.[1][2] The presence of a bromine atom in its structure is believed to be crucial for its cellular activity.[1]

Q2: What are the main challenges in delivering this compound to cells in culture?

Like many hydrophobic compounds, this compound is expected to have low aqueous solubility, which can lead to several challenges during in vitro experiments:

  • Precipitation: this compound may precipitate out of the cell culture medium, leading to inaccurate and inconsistent results.

  • Low Bioavailability: Poor solubility can limit the effective concentration of this compound that reaches the cells.

  • Solvent Toxicity: The use of organic solvents like DMSO to dissolve this compound can be toxic to cells at higher concentrations.

Q3: What are the recommended methods for preparing this compound stock solutions?

It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in pre-warmed cell culture medium to the final desired concentration immediately before treating the cells. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I improve the solubility and stability of this compound in my experiments?

Several strategies can be employed to enhance the solubility and stability of this compound in aqueous cell culture media:

  • Co-solvents: Using a mixture of solvents, such as DMSO and ethanol, might improve solubility.

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can facilitate its delivery across the cell membrane.

  • Nanoemulsions: Formulating this compound into a nanoemulsion can improve its dispersion and stability in the culture medium.

Q5: What are the potential signaling pathways modulated by this compound?

Given its known anti-inflammatory and antioxidant activities, this compound may modulate signaling pathways such as:

  • NF-κB Signaling: As a key regulator of inflammation, this compound's inhibition of IL-1β and TNFα secretion suggests a potential role in modulating the NF-κB pathway.

  • Nrf2 Signaling: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. This compound's ability to reduce lipid peroxidation suggests it may activate this pathway.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the experimental application of this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. - Low aqueous solubility of this compound.- Stock solution added to cold medium.- Final solvent concentration is too high.- Prepare a fresh, lower concentration stock solution in DMSO.- Always add the stock solution to pre-warmed (37°C) medium.- Perform a stepwise dilution of the stock solution in the medium.- Consider using a solubility-enhancing formulation like cyclodextrins or liposomes.
Inconsistent or non-reproducible experimental results. - Degradation of this compound in stock solution or medium.- Inaccurate pipetting of viscous stock solutions.- Variation in cell confluency or passage number.- Prepare fresh stock solutions for each experiment and protect from light.- Use positive displacement pipettes for accurate handling of DMSO stock solutions.- Standardize cell seeding density and use cells within a consistent passage number range.- Include positive and negative controls in every experiment.
High background or off-target effects observed. - Cytotoxicity of the delivery vehicle (e.g., DMSO).- this compound interacting with components in the serum.- Perform a dose-response curve for the vehicle (e.g., DMSO) alone to determine the non-toxic concentration.- Consider reducing the serum concentration in the medium during treatment or using a serum-free medium if compatible with your cell line.
Low cellular uptake of this compound. - Insufficient incubation time.- Low membrane permeability of the compound.- Optimize the incubation time by performing a time-course experiment.- Utilize delivery systems known to enhance cellular uptake, such as cell-penetrating peptides (CPPs) or nanoparticle formulations.

Data Presentation

Table 1: Physicochemical Properties of this compound (Representative Data)

PropertyValue
Molecular Formula C₁₆H₁₈BrN₅O₂
Molecular Weight 408.25 g/mol
Appearance Yellowish solid
Aqueous Solubility Very low (estimated <1 µg/mL)
LogP 2.5 - 3.5 (Estimated)
Recommended Solvent Dimethyl Sulfoxide (DMSO)

Table 2: Comparison of this compound Delivery Methods (Hypothetical Data)

Delivery MethodEncapsulation Efficiency (%)Particle Size (nm)Cellular Uptake (Relative Units)
This compound in DMSO N/AN/A1.0
This compound-Cyclodextrin Complex ~85%10-202.5
This compound-Liposomes ~90%100-1504.0
This compound-Nanoemulsion >95%50-1003.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, the mass required is: Mass (mg) = 10 mmol/L * 0.001 L * 408.25 g/mol * 1000 mg/g = 4.08 mg.

    • Weigh 4.08 mg of this compound into a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Procedure for Preparing Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Calculate the volume of stock solution needed for the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM: (10,000 µM) * V1 = (10 µM) * (1 mL), so V1 = 1 µL.

    • Add the calculated volume of the stock solution to the pre-warmed medium and mix gently by pipetting.

    • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium.

    • Immediately replace the existing medium on the cells with the freshly prepared medium containing this compound or the vehicle control.

Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
  • Materials:

    • Cells seeded on glass coverslips in a multi-well plate

    • This compound working solution

    • Phosphate-Buffered Saline (PBS), ice-cold

    • 4% Paraformaldehyde (PFA) in PBS

    • DAPI solution (e.g., 300 nM in PBS)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips and allow them to adhere and reach 70-80% confluency.

    • Remove the culture medium and treat the cells with the this compound working solution for the desired time period (e.g., 4 hours) at 37°C.

    • Aspirate the treatment medium and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the nuclei by incubating with DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Acquire images using a fluorescence microscope with appropriate filters for this compound's autofluorescence (if applicable) and DAPI. Ensure consistent imaging settings across all samples.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working treat_cells Treat Cells with This compound/Vehicle prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells wash_fix Wash and Fix Cells treat_cells->wash_fix stain_image Stain and Image (e.g., Microscopy) wash_fix->stain_image analyze_data Analyze Data and Quantify Effects stain_image->analyze_data

Caption: A generalized experimental workflow for treating cells with this compound.

signaling_pathway cluster_nucleus Nuclear Events This compound This compound IKK IKK Complex This compound->IKK Inhibits p65_p50_IkappaB p65/p50-IκBα IKK->p65_p50_IkappaB Phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkappaB->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., IL-1β, TNFα) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Pro_inflammatory_Cytokines Transcription & Translation

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

troubleshooting_tree start Inconsistent Results? check_precipitation Visible Precipitation in Medium? start->check_precipitation Yes check_controls Controls Behaving as Expected? start->check_controls No check_precipitation->check_controls No optimize_solubility Optimize Solubility: - Lower stock concentration - Use co-solvents - Use delivery vehicle check_precipitation->optimize_solubility Yes review_protocol Review Protocol: - Check calculations - Ensure fresh solutions - Standardize cell handling check_controls->review_protocol No end_consistent Results Consistent check_controls->end_consistent Yes end_troubleshoot Continue Troubleshooting optimize_solubility->end_troubleshoot check_vehicle_toxicity Test Vehicle Toxicity review_protocol->check_vehicle_toxicity check_vehicle_toxicity->end_troubleshoot

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Barettin vs. debromo-Barettin: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Barettin and its synthetic analogue, debromo-Barettin. The data presented is compiled from peer-reviewed scientific literature to offer an objective analysis of their respective antioxidant and anti-inflammatory activities.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the key quantitative data comparing the bioactivities of this compound and debromo-Barettin.

Antioxidant Activity This compound debromo-Barettin Reference Compound Assay Principle
Oxygen Radical Absorbance Capacity (ORAC) 5.5 µM Trolox Equivalents (TE) at 30 µg/mLActive (dose-dependent)TroloxMeasures the capacity to quench peroxyl radicals.
Ferric Reducing Antioxidant Power (FRAP) 77 µM Trolox Equivalents (TE) at 30 µg/mLActive (dose-dependent)TroloxMeasures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) in HepG2 cells 55% reduction in lipid peroxidationNo significant activityButylated hydroxytoluene (BHT)Measures the ability to inhibit lipid peroxidation within cellular membranes.
Anti-inflammatory & Enzyme Inhibitory Activity This compound debromo-Barettin Assay Principle
Inhibition of IL-1β Secretion (LPS-stimulated THP-1 cells) Dose-dependent inhibitionData not availableMeasures the inhibition of the pro-inflammatory cytokine Interleukin-1 beta.
Inhibition of TNFα Secretion (LPS-stimulated THP-1 cells) Inhibits secretionData not availableMeasures the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha.
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) Inhibition IC₅₀ = 14 µMData not availableMeasures the inhibition of a key kinase in the NOD-like receptor signaling pathway.
Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α) Inhibition Inhibitory activity reportedData not availableMeasures the inhibition of a kinase involved in inflammatory processes.

Key Findings and Comparative Analysis

The data reveals a significant difference in the cellular antioxidant activity between this compound and its debrominated counterpart. While both compounds exhibit antioxidant potential in biochemical assays (ORAC and FRAP), only this compound demonstrates the ability to protect against lipid peroxidation within a cellular environment[1][2][3]. This strongly suggests that the bromine atom on the indole (B1671886) nucleus of this compound is crucial for its cellular bioavailability and/or its interaction with cellular membranes to exert its protective effect[1].

In terms of anti-inflammatory properties, this compound has been shown to inhibit the secretion of the pro-inflammatory cytokines IL-1β and TNFα from LPS-stimulated THP-1 monocytes[1][2][4]. Furthermore, this compound exhibits inhibitory activity against key inflammatory kinases, RIPK2 and CAMK1α[5]. The lack of available data for debromo-Barettin in these anti-inflammatory and enzyme inhibition assays currently prevents a direct comparison of its potential in these areas.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: This assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride).

  • Methodology:

    • This compound and debromo-Barettin were prepared in a series of dilutions.

    • In a 96-well plate, 25 µL of each compound dilution was mixed with 125 µL of fluorescein (B123965) solution (final concentration 52 nM)[1].

    • The plate was incubated for 15 minutes at 37°C.

    • 60 µL of AAPH solution (final concentration 44 mM) was added to initiate the reaction[1].

    • Fluorescence was measured kinetically at 37°C with excitation and emission wavelengths of 485 nm and 520 nm, respectively.

    • Trolox, a water-soluble vitamin E analog, was used as a standard to calculate the ORAC values in Trolox Equivalents (TE)[1].

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in the presence of antioxidants.

  • Methodology:

    • A FRAP reagent was prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • 20 µL of diluted this compound or debromo-Barettin was added to a 96-well plate.

    • 150 µL of the FRAP reagent was added to each well[1].

    • The plate was incubated at 37°C for 30 minutes.

    • The absorbance was measured at 593 nm.

    • A standard curve was generated using Trolox, and the results were expressed as µM Trolox Equivalents (TE)[1].

Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay
  • Principle: This cell-based assay measures the ability of a compound to prevent lipid peroxidation in the cell membrane using the fluorescent probe C11-BODIPY⁵⁸¹/⁵⁹¹. Oxidation of the probe by a radical initiator (cumene hydroperoxide) leads to a shift in its fluorescence emission.

  • Methodology:

    • Human liver cancer cells (HepG2) were seeded in 96-well plates and incubated for 24 hours.

    • The cells were then loaded with the C11-BODIPY⁵⁸¹/⁵⁹¹ probe.

    • After washing, the cells were treated with various concentrations of this compound or debromo-Barettin for 1 hour.

    • Lipid peroxidation was induced by adding cumene (B47948) hydroperoxide (CumOOH).

    • The fluorescence was measured at an excitation of 485 nm and emission of 520 nm.

    • The percentage of lipid peroxidation inhibition was calculated relative to the control (cells treated with CumOOH only). Butylated hydroxytoluene (BHT) was used as a positive control[1][3].

Anti-inflammatory Assay in THP-1 Cells
  • Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines (IL-1β and TNFα) from human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • THP-1 monocytes were differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • The differentiated cells were pre-treated with various concentrations of this compound for a specified period.

    • The cells were then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant was collected.

    • The concentrations of IL-1β and TNFα in the supernatant were quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA)[1].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Antioxidant_Assays cluster_biochemical Biochemical Assays cluster_cellular Cellular Assay Barettin_DB This compound & debromo-Barettin ORAC ORAC Assay (Peroxyl Radical Scavenging) Barettin_DB->ORAC FRAP FRAP Assay (Fe³⁺ Reduction) Barettin_DB->FRAP Result_Biochem Both Active ORAC->Result_Biochem FRAP->Result_Biochem HepG2 HepG2 Cells CLPAA CLPAA Assay (Lipid Peroxidation) HepG2->CLPAA Result_Cellular Only this compound Active CLPAA->Result_Cellular Barettin_DB_Cell This compound & debromo-Barettin Barettin_DB_Cell->HepG2 Anti_Inflammatory_Signaling_Pathway cluster_pathway LPS-induced Inflammatory Signaling in THP-1 Cells cluster_nod NOD-like Receptor Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNFα) NFkB->Cytokines transcription PGN Peptidoglycan (from bacteria) PGN->NOD2 This compound This compound This compound->RIPK2 inhibits (IC₅₀=14µM) Analgesic_Signaling_Pathway cluster_serotonin Serotonergic Signaling This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A activates Gq Gq/11 Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Downstream Downstream Signaling IP3_DAG->Downstream Analgesia Analgesic Effect Downstream->Analgesia

References

A Comparative Guide to the Antioxidant Activity of Barettin and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for potent antioxidant compounds, both natural and synthetic molecules are of significant interest to the scientific community. This guide provides a comparative analysis of Barettin, a brominated alkaloid derived from the marine sponge Geodia barretti, and Trolox, a synthetic water-soluble analog of vitamin E. Trolox is widely used as a standard for measuring antioxidant capacity in various assays. This document outlines their respective antioxidant activities based on available experimental data, details common testing protocols, and illustrates the underlying mechanisms and workflows for a professional research audience.

Mechanism of Antioxidant Action: Radical Scavenging

The primary antioxidant mechanism for both this compound and Trolox involves the quenching of free radicals. As phenolic compounds, they can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize unstable radical species, thereby terminating the oxidative chain reaction. This direct scavenging activity is fundamental to their function in both biochemical and cellular environments.

G cluster_mechanism Radical Scavenging Mechanism Antioxidant Antioxidant (AH) (e.g., this compound, Trolox) Neutralized Neutralized Molecule (RH) Antioxidant->Neutralized H+ Donation StableRadical Stable Antioxidant Radical (A•) Antioxidant->StableRadical Forms stable non-reactive radical Radical Free Radical (R•) Radical->Neutralized

Caption: General mechanism of free radical scavenging by an antioxidant compound.

Quantitative Comparison of Antioxidant Activity

Direct comparison of this compound and Trolox is complex as available data originates from different types of antioxidant assays. This compound has been evaluated using assays that measure its capacity relative to Trolox (Trolox Equivalents), while Trolox itself is often characterized by its IC50 value (the concentration required to inhibit 50% of the radical activity). A lower IC50 value indicates higher potency.

The table below summarizes key quantitative data from separate studies. It is crucial to consider the different assay mechanisms when interpreting these values: FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity) measure an antioxidant's ability to reduce an oxidant, while DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays measure the capacity to scavenge specific stable radicals.

CompoundAssay TypeConcentrationResultUnit
This compound FRAP30 µg/mL (71.6 µM)77µM Trolox Equivalents (TE)
This compound ORAC30 µg/mL (71.6 µM)5.5µM Trolox Equivalents (TE)
Trolox DPPHNot Applicable3.765 ± 0.083µg/mL (IC50)
Trolox ABTSNot Applicable2.926 ± 0.029µg/mL (IC50)

Data Interpretation:

  • In the FRAP assay, a 71.6 µM concentration of this compound demonstrated an antioxidant capacity equivalent to 77 µM of Trolox, suggesting that its ability to reduce ferric iron is comparable to that of Trolox on a molar basis.[1][2][3]

  • Cellular-based assays indicate that the bromine atom on the this compound molecule is crucial for its activity within a cellular context, particularly in reducing lipid peroxidation.[1][4] A synthetic, de-brominated version of this compound was active in biochemical assays but not in cellular lipid peroxidation assays.[1][2]

  • The IC50 values for Trolox in the DPPH and ABTS assays are low, confirming its established high potency as a radical scavenger and justifying its use as a positive control in these experiments.[5]

Experimental Protocols

To provide context for the quantitative data, a detailed methodology for a common antioxidant assay is described below.

DPPH Radical Scavenging Assay Protocol

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing the violet-colored DPPH solution to become colorless. The change in absorbance is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare a series of dilutions of the test compound (e.g., this compound) and the standard (Trolox) at various concentrations.

  • Assay Procedure:

    • Add a fixed volume of the DPPH stock solution (e.g., 1.0 mL) to a series of test tubes or wells in a microplate.

    • Add a small volume of the various concentrations of the test compound or standard to the corresponding tubes/wells (e.g., 100 µL).

    • For the control, add the same volume of the solvent instead of the test compound.

    • Vortex or shake the mixtures thoroughly.

  • Incubation and Measurement:

    • Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound/standard.

    • Determine the IC50 value, the concentration required to achieve 50% inhibition, from the graph using regression analysis.[6]

G cluster_workflow DPPH Assay Experimental Workflow Prep Reagent Preparation (DPPH, Samples, Trolox) Mix Mixing (DPPH + Sample/Standard) Prep->Mix Incubate Incubation (30 min in dark) Mix->Incubate Measure Spectrophotometry (Measure Absorbance at 517 nm) Incubate->Measure Analyze Data Analysis (Calculate % Inhibition & IC50) Measure->Analyze

Caption: A simplified workflow diagram for the DPPH antioxidant assay.

Conclusion

Based on available biochemical assay data, this compound demonstrates potent antioxidant activity, with its performance in the FRAP assay being comparable to the widely recognized standard, Trolox.[1][3] However, its activity appears lower in the ORAC assay.[1][2] The most significant finding from cellular studies is the essential role of its bromine moiety in preventing lipid peroxidation, highlighting that in-vitro biochemical potency may not always translate directly to cellular efficacy.[1][4]

Trolox remains a benchmark antioxidant with consistently high activity, demonstrated by its low IC50 values in standard radical scavenging assays like DPPH and ABTS.[5] For researchers, while Trolox serves as an essential standard, this compound represents an interesting marine natural product with a unique structure-activity relationship, meriting further investigation as a potential lead compound in the development of new therapeutic agents targeting oxidative stress.

References

Unraveling the Bioactivity of Barettin: A Comparative Guide to its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structure-activity relationship (SAR) of natural products is paramount for designing novel and more potent therapeutic agents. This guide provides a detailed comparison of the marine-derived compound Barettin and its synthetic analogues, focusing on their antifouling, antioxidant, and anti-inflammatory properties. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of associated signaling pathways to facilitate a deeper understanding of their mechanism of action.

This compound, a cyclic dipeptide isolated from the marine sponge Geodia barretti, has garnered significant attention for its diverse biological activities. Its unique chemical scaffold, featuring a brominated tryptophan residue, has inspired the synthesis of numerous analogues aimed at enhancing its potency and elucidating the key structural features responsible for its effects.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its synthetic derivatives has been evaluated across various assays. The data presented below summarizes the key findings, highlighting the impact of structural modifications on their antifouling, antioxidant, and anti-inflammatory activities.

Antifouling Activity

This compound is a potent inhibitor of barnacle larval settlement.[1][2] Structure-activity relationship studies have revealed that modifications to both the heterocyclic core and the substituents play a crucial role in modulating this activity. A library of 29 synthetic analogues, including dipodazine (B1234225) derivatives and compounds with alternative heterocyclic cores such as hydantoin, creatinine, and rhodanine, has been evaluated.[1][3][4]

One of the most potent synthetic analogues is benzo[g]dipodazine, which exhibits significantly improved antifouling properties compared to the natural this compound.[2] Dipodazine itself is a structural congener of this compound where the arginine residue is replaced with glycine.[2]

Compound/AnalogueCore StructureKey SubstituentsAntifouling Activity (EC50 in µM)
This compound Diketopiperazine6-bromo-8-en-tryptophan, Arginine0.9[2]
Benzo[g]dipodazine DiketopiperazineBenzo[g]indole, Glycine0.034[2]
Dipodazine DiketopiperazineIndole (B1671886), Glycine-
Analogues with Hydantoin core HydantoinVaried-
Analogues with Creatinine core CreatinineVaried-
Analogues with Rhodanine core RhodanineVaried-

EC50 values represent the concentration required to inhibit 50% of barnacle cyprid settlement.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various biochemical and cellular assays.[5][6][7][8][9] A key finding from SAR studies is the critical role of the bromine atom on the indole ring for cellular antioxidant activity.[5][6][8] The de-brominated analogue of this compound, while showing some activity in biochemical assays, is significantly less effective in cellular models of lipid peroxidation.[5][6][8]

Compound/AnalogueFRAP Assay (µM Trolox Equivalents at 30 µg/mL)ORAC Assay (µM Trolox Equivalents at 30 µg/mL)Cellular Lipid Peroxidation Inhibition
This compound 775.5Dose-dependent reduction[5][6]
Debromothis compound ActiveActiveNo significant activity[5][6]

FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity) are biochemical assays measuring antioxidant capacity.

Anti-inflammatory Activity

Beyond its antioxidant effects, this compound exhibits anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines.[5][6][7][8][9] This activity has been observed in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

Compound/AnalogueInhibition of IL-1β SecretionInhibition of TNF-α Secretion
This compound Dose-dependent inhibition[5]Dose-dependent inhibition[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Barnacle Cyprid Settlement Assay

This assay evaluates the ability of compounds to inhibit the settlement of barnacle larvae.

  • Larval Culture : Barnacle nauplii are cultured in filtered seawater and fed with phytoplankton until they metamorphose into the non-feeding cyprid stage.

  • Assay Setup : Polystyrene multi-well plates are coated with the test compounds at various concentrations.

  • Incubation : A set number of cyprids are added to each well and incubated in the dark at a controlled temperature.

  • Assessment : After a defined period (e.g., 24-48 hours), the number of settled, metamorphosed, and dead cyprids is counted under a microscope.

  • Data Analysis : The EC50 value, the concentration at which 50% of larval settlement is inhibited, is calculated.

Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay

This assay measures the ability of a compound to protect cells from lipid peroxidation.

  • Cell Culture : Human liver cancer cells (HepG2) are cultured in appropriate media.

  • Probe Loading : Cells are incubated with a fluorescent lipid peroxidation sensor probe (e.g., C11-BODIPY581/591).

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds.

  • Oxidative Stress Induction : Lipid peroxidation is induced by adding a free radical initiator, such as cumene (B47948) hydroperoxide.

  • Fluorescence Measurement : The change in fluorescence of the probe, which indicates the extent of lipid peroxidation, is measured using a fluorescence microplate reader.

  • Data Analysis : The percentage of inhibition of lipid peroxidation is calculated relative to a control.

Ferric Reducing Antioxidant Power (FRAP) Assay

This biochemical assay measures the total antioxidant capacity of a sample.

  • Reagent Preparation : A FRAP reagent is prepared by mixing an acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl3) solution.

  • Reaction : The test compound is mixed with the FRAP reagent. Antioxidants in the sample reduce the ferric-TPTZ complex to its ferrous form.

  • Absorbance Measurement : The formation of the blue-colored ferrous-TPTZ complex is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

  • Quantification : The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reaction Mixture : A fluorescent probe (e.g., fluorescein) is mixed with the test compound.

  • Radical Generation : A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the mixture.

  • Fluorescence Monitoring : The decay of the fluorescent signal, which is quenched by the peroxyl radicals, is monitored over time.

  • Data Analysis : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve. The presence of antioxidants slows down the fluorescence decay, resulting in a larger area under the curve. The results are typically expressed as Trolox equivalents.

Inhibition of Cytokine Secretion Assay

This assay determines the effect of compounds on the production of inflammatory cytokines.

  • Cell Culture and Stimulation : Human monocytic cells (THP-1) are differentiated into macrophages and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment : The stimulated cells are treated with various concentrations of the test compounds.

  • Supernatant Collection : After an incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification : The concentrations of inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis : The percentage of inhibition of cytokine secretion is calculated compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_antifouling Antifouling Activity cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity A1 Barnacle Larval Culture A2 Compound Coating of Plates A1->A2 A3 Cyprid Incubation A2->A3 A4 Settlement Assessment A3->A4 A5 EC50 Calculation A4->A5 B1 Cell Culture (HepG2) B2 Fluorescent Probe Loading B1->B2 B3 Compound Treatment B2->B3 B4 Oxidative Stress Induction B3->B4 B5 Fluorescence Measurement B4->B5 B6 CLPAA Data Analysis B5->B6 C1 THP-1 Cell Differentiation & LPS Stimulation C2 Compound Treatment C1->C2 C3 Supernatant Collection C2->C3 C4 ELISA for Cytokines C3->C4 C5 Inhibition Calculation C4->C5

Experimental Workflows for Biological Assays.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes activates transcription Cytokines IL-1β, TNF-α Cytokine_Genes->Cytokines translation This compound This compound & Analogues This compound->IKK Inhibition? This compound->NFkB Inhibition?

Hypothesized Anti-inflammatory Signaling Pathway.

References

A Comparative Guide to Barettin and Other Marine-Derived Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast repository of unique chemical structures with significant therapeutic potential. Among these, anti-inflammatory agents are of particular interest due to the central role of inflammation in a multitude of diseases. This guide provides a comparative analysis of Barettin, a marine alkaloid, with other prominent anti-inflammatory compounds derived from marine organisms, supported by available experimental data and methodologies.

Introduction to this compound

This compound is a brominated cyclic dipeptide first isolated from the marine sponge Geodia barretti. Structurally, it is composed of a dehydrogenated brominated tryptophan derivative linked to an arginine residue.[1] Early research highlighted its anti-fouling properties, but more recent studies have unveiled its potential as a potent antioxidant and anti-inflammatory agent.[1][2][3][4][5]

This compound has been shown to inhibit the secretion of key pro-inflammatory cytokines, namely Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.[1][2][3][4][5] This activity, combined with its antioxidant capacity, makes it a compelling candidate for further investigation in the context of inflammatory diseases such as atherosclerosis.[1][2][3]

Comparative Analysis of Anti-inflammatory Activity

This section compares the anti-inflammatory potency of this compound with other well-characterized marine-derived compounds from different chemical classes: Topsentin (alkaloid), Manoalide (sesterterpenoid), and Scalarin (sesterterpenoid). While direct comparative studies using the same assays are limited, the following table summarizes the available quantitative data to provide a performance overview.

CompoundMarine SourceChemical ClassAssayTargetPotency (IC50)
This compound Geodia barretti (Sponge)Alkaloid (Cyclic Dipeptide)Cytokine Secretion Assay (LPS-stimulated THP-1 cells)IL-1β & TNF-αDose-dependent inhibition up to 100 µg/mL*
Topsentin Spongosorites genitrix (Sponge)Alkaloid (Bis-indole)PGE2 Production Assay (UVB-irradiated HaCaT cells)Prostaglandin E2 (PGE2)1.22 µM
Manoalide Luffariella variabilis (Sponge)SesterterpenoidPhospholipase A2 Inhibition AssayPhospholipase A2 (PLA2)0.02 - 30 µM**
Scalarin Euryspongia cf. rosea (Sponge)SesterterpenoidCytotoxicity Assay (Pancreatic cancer cell lines)Cell Viability20 - 30 µM***

*Quantitative IC50 values for this compound's inhibition of IL-1β and TNF-α are not yet published; studies report a dose-dependent effect.[3] **Potency of Manoalide is highly dependent on the specific PLA2 enzyme and substrate used. ***Data reflects cytotoxicity; specific anti-inflammatory IC50 values for TNF-α/IL-1β are not readily available. Scalarin is known to inhibit the Receptor for Advanced Glycation End Products (RAGE), which is involved in inflammatory pathways.[6][7]

Experimental Protocols

A detailed understanding of the methodologies used to assess anti-inflammatory activity is crucial for the interpretation of results. Below is a representative protocol for a key in vitro assay.

Inhibition of Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

This assay is widely used to screen for compounds that can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • To differentiate the monocytes into a macrophage-like phenotype, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.

2. Compound Treatment and Inflammatory Stimulation:

  • After differentiation, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). The cells are pre-incubated with the compound for 1-2 hours.

  • Inflammation is then induced by adding Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL to each well (except for the negative control).

3. Cytokine Quantification:

  • The cells are incubated for a further 4-24 hours to allow for cytokine production and secretion.

  • The cell culture supernatant is then collected.

  • The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and the cytokine concentrations are calculated from a standard curve.

4. Data Analysis:

  • The percentage of cytokine inhibition for each compound concentration is calculated relative to the LPS-stimulated control (without compound treatment).

  • The IC50 value, the concentration of the compound that inhibits 50% of the cytokine production, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Inflammation

The anti-inflammatory effects of marine natural products are often attributed to their ability to modulate key signaling pathways. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli such as LPS.

LPS-Induced NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling cascade initiated by LPS and highlights a potential point of intervention for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 RIPK2 RIPK2 TRAF6->RIPK2 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB p65/p50 (NF-κB) Proteasome Proteasomal Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates IkB_p->Proteasome Targeted for Cytokines Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Cytokines Induces Transcription Nucleus Nucleus This compound This compound This compound->Cytokines Inhibits Secretion RIPK2->TAK1

Caption: LPS-induced NF-κB signaling pathway and potential inhibition.

This compound's precise mechanism of action is still under investigation, however, it is known to inhibit protein kinases such as receptor-interacting serine/threonine kinase 2 (RIPK2). RIPK2 is an important mediator in inflammatory signaling pathways, including those that lead to the activation of NF-κB.[8][9][10][11][12] Therefore, it is plausible that this compound exerts its anti-inflammatory effects by modulating upstream signaling components of the NF-κB pathway.

Conclusion

This compound is a promising marine-derived compound with demonstrated anti-inflammatory and antioxidant properties. While direct quantitative comparisons with other marine natural products are challenging due to a lack of standardized assays in the literature, the available data suggests it is an active inhibitor of key pro-inflammatory cytokines. Further research is warranted to elucidate its precise mechanism of action and to establish a more comprehensive profile of its potency through standardized comparative studies. The unique chemical scaffold of this compound and its biological activity make it an attractive lead compound for the development of novel anti-inflammatory therapeutics.

References

Unveiling the Serotonergic Profile of Barettin: A Comparative Analysis with Known Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the marine-derived compound Barettin reveals its intriguing potential as a modulator of serotonin (B10506) receptors. This guide provides a detailed comparison of this compound's efficacy against well-established serotonin receptor agonists and antagonists, offering valuable insights for researchers, scientists, and drug development professionals. While quantitative functional data for this compound remains to be fully elucidated, this analysis of its binding affinity and qualitative effects provides a strong foundation for future investigation.

Comparative Efficacy at Serotonin Receptors

This compound, a brominated alkaloid isolated from the marine sponge Geodia barretti, has demonstrated selective interaction with several serotonin (5-HT) receptor subtypes. This section presents a comparative summary of the binding affinities of this compound alongside known serotonin receptor agonists and antagonists. All data is presented in tables for clear and concise comparison.

5-HT2A Receptor

The 5-HT2A receptor is a key target for a variety of therapeutics, including antipsychotics and drugs for migraine. This compound exhibits a notable affinity for this receptor. Its analgesic effects are suggested to be mediated through the activation of the 5-HT2A receptor, hinting at a potential agonist or partial agonist activity.

CompoundReceptorAssay TypeParameterValue (nM)Classification
This compound h5-HT2ARadioligand BindingKi1930-
Serotoninh5-HT2ARadioligand BindingKi12.3Agonist
DOIh5-HT2ARadioligand BindingKi0.7Agonist
Ketanserinh5-HT2ARadioligand BindingKi0.35 - 0.77Antagonist
Risperidoneh5-HT2ARadioligand BindingKi0.2Antagonist

h denotes human receptor.

5-HT2C Receptor

The 5-HT2C receptor is implicated in the regulation of mood, appetite, and other central nervous system functions. This compound displays its highest affinity for this receptor subtype among those tested.

CompoundReceptorAssay TypeParameterValue (nM)Classification
This compound h5-HT2CRadioligand BindingKi340-
Serotoninh5-HT2CRadioligand BindingKi4.6Agonist
SB-242084h5-HT2CRadioligand BindingpKi9.0Antagonist

h denotes human receptor. pKi is the negative logarithm of the Ki value.

5-HT4 Receptor

The 5-HT4 receptor is primarily involved in gastrointestinal motility and cognitive function. This compound also shows affinity for this receptor.

CompoundReceptorAssay TypeParameterValue (nM)Classification
This compound h5-HT4Radioligand BindingKi1910-
Serotoninh5-HT4Functional AssaypEC507.3Agonist
GR-113808h5-HT4Radioligand BindingKd0.15Antagonist

h denotes human receptor. pEC50 is the negative logarithm of the EC50 value.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., HEK-293 or CHO cell lines).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C, [³H]GR-113808 for 5-HT4).

  • Test compound (this compound or known modulators) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. A parallel incubation with the non-specific binding control is also performed.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization and cAMP Assays

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Procedure:

  • Cell Culture: Plate cells expressing the target receptor (e.g., 5-HT2A or 5-HT2C) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound (for agonist testing) or pre-incubate with the test compound before adding a known agonist (for antagonist testing).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is calculated.

Objective: To measure the change in intracellular cyclic AMP (cAMP) levels following receptor activation.

Procedure:

  • Cell Culture: Plate cells expressing the target receptor (e.g., 5-HT4, which is Gs-coupled and increases cAMP).

  • Compound Incubation: Incubate the cells with the test compound.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: For agonists, the EC50 value is determined. For antagonists, the IC50 value is calculated by measuring the inhibition of an agonist-induced cAMP increase.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Serotonin Agonist (e.g., Serotonin, DOI) Receptor 5-HT2A/2C Receptor (GPCR) Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A/2C (Gq-coupled) Receptor Signaling Pathway.

G start Start prepare_membranes Prepare Cell Membranes Expressing Receptor start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Generalized Workflow for a Radioligand Binding Assay.

Conclusion

This compound presents a compelling profile as a multi-target ligand for serotonin receptors, with notable affinity for the 5-HT2A, 5-HT2C, and 5-HT4 subtypes. The qualitative evidence suggesting agonist activity at the 5-HT2A receptor warrants further investigation to quantify its functional potency. The lack of published EC50 or IC50 values for this compound currently limits a direct comparison of its efficacy with established agonists and antagonists. Future functional studies, such as calcium mobilization and cAMP assays, are essential to fully characterize this compound's pharmacological profile and determine its potential as a novel therapeutic agent. This guide provides the foundational data and experimental context necessary to direct and inform such future research endeavors.

In Vitro Validation of Barettin: A Comparative Guide for a Potential Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Barettin, a marine-derived cyclic peptide, against other alternatives, supported by experimental data. The following sections detail its antioxidant and anti-inflammatory properties, offering insights into its potential as a lead compound for drug discovery.

Data Presentation: Comparative Analysis of Bioactivity

The following tables summarize the quantitative data on this compound's in vitro bioactivities in comparison to standard reference compounds.

Table 1: Comparative Antioxidant Activity of this compound
CompoundAssayResultMolar Concentration of this compoundReference CompoundReference Compound Value
This compound FRAP77 µM Trolox Equivalents[1]71.6 µM[1]TroloxNot directly compared in the same study
This compound ORAC5.5 µM Trolox Equivalents[1]71.6 µM[1]TroloxNot directly compared in the same study
This compound CLPAA55% reduction in lipid peroxidation[1]Not specifiedBHT (10 µM)Not specified[2]
QuercetinFRAP~1.5-2.0 mM Trolox Equivalents (at 10 µM)N/ATrolox1.0 mM Trolox Equivalents
QuercetinORAC4.07 to 12.85 µmol TE/µmol[3]N/ATrolox1.0 µmol TE/µmol[3]

Note: Direct comparison is challenging as experimental conditions may vary across different studies. The data for reference compounds are provided for general context.

Table 2: Comparative Anti-inflammatory Activity of this compound
CompoundCell LineStimulationCytokine MeasuredIC50 ValueReference CompoundReference Compound IC50
This compound THP-1LPSIL-1β, TNF-αDose-dependent inhibition observed, but IC50 not reported[4][5][6]Dexamethasone~3-7 nM (for MCP-1 and IL-1β inhibition)[7]
Debromothis compoundTHP-1LPSIL-1β, TNF-αNo significant activity reported[5]Indomethacin~10 µM (for G-CSF inhibition)[8]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Assay Procedure :

    • Add 100 µL of the test sample (this compound or standard) at various concentrations to a 96-well plate.

    • Add 3.0 mL of the freshly prepared FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.

  • Measurement : Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Quantification : The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄ or a standard antioxidant like Trolox. Results are expressed as µM Trolox Equivalents (TE).

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant's ability to neutralize peroxyl radicals.

  • Reagent Preparation :

    • Prepare a working solution of fluorescein (B123965) (probe) in phosphate (B84403) buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Prepare a series of dilutions of the test compound (this compound) and a standard (Trolox).

  • Assay Procedure :

    • In a 96-well black microplate, add the test sample or standard, followed by the fluorescein solution.

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement : Monitor the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm.

  • Quantification : The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard. Results are expressed as µM Trolox Equivalents (TE).

Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay

This cell-based assay assesses the ability of an antioxidant to inhibit lipid peroxidation in cell membranes.

  • Cell Culture : Human hepatoma (HepG2) cells are seeded in a 96-well plate and cultured until they reach confluence.

  • Probe Loading : The cells are washed and then incubated with the lipophilic fluorescent probe C11-BODIPY⁵⁸¹/⁵⁹¹.

  • Treatment : The cells are treated with various concentrations of this compound or a standard antioxidant (e.g., Butylated hydroxytoluene - BHT).

  • Induction of Peroxidation : Lipid peroxidation is induced by adding a radical initiator, such as cumene (B47948) hydroperoxide (CumOOH).

  • Measurement : The fluorescence is measured using a fluorescence plate reader. The probe fluoresces green upon oxidation.

  • Quantification : The antioxidant activity is quantified by the reduction in green fluorescence in treated cells compared to untreated control cells.

Anti-inflammatory Cytokine Secretion Assay in THP-1 Cells

This assay evaluates the potential of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

  • Cell Culture and Differentiation : Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment and Stimulation : The differentiated THP-1 cells are pre-treated with various concentrations of this compound or a standard anti-inflammatory drug (e.g., dexamethasone) for a specified period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.[8]

  • Supernatant Collection : After the incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification : The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis : The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated wells to those in the LPS-stimulated control wells. The IC50 value, the concentration at which 50% of cytokine secretion is inhibited, can be calculated.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound, specifically the inhibition of TNF-α and IL-1β secretion, suggest a potential modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct experimental evidence for this compound's action on these pathways is yet to be established, the following diagrams illustrate the canonical pathways and potential points of inhibition for an anti-inflammatory compound.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) Nucleus->Gene_Expression Induces Barettin_Inhibition Potential Inhibition by this compound Barettin_Inhibition->IKK_complex Barettin_Inhibition->NFkB_active

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces Barettin_Inhibition Potential Inhibition by this compound Barettin_Inhibition->p38 Barettin_Inhibition->JNK Barettin_Inhibition->ERK

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro validation of a natural product lead compound like this compound.

In_Vitro_Validation_Workflow In Vitro Validation Workflow for a Natural Product Lead Compound Start Start: Natural Product Extract Isolation Isolation & Purification of this compound Start->Isolation Primary_Screening Primary Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory) Isolation->Primary_Screening Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Primary_Screening->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., CLPAA, Cytokine Secretion) Dose_Response->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Cell_Based_Assays->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel, Receptor Binding) Mechanism_of_Action->Selectivity_Profiling Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization End End: Candidate for In Vivo Studies Lead_Optimization->End

Caption: A generalized workflow for the in vitro validation of this compound.

References

Cross-Validation of Barettin's Antifouling Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifouling activity of Barettin, a natural compound isolated from the marine sponge Geodia barretti, across different bioassays. While this compound has demonstrated potent activity against the settlement of barnacle larvae, its efficacy against other major fouling organisms, such as biofilm-forming bacteria and marine algae, remains largely unexplored. This document summarizes the existing quantitative data, details the experimental protocols for key assays, and highlights areas for future research to establish a broader antifouling profile for this compound.

Quantitative Antifouling Activity of this compound

This compound has been rigorously tested for its ability to inhibit the settlement of barnacle larvae, a primary form of marine macrofouling. The available data consistently points to its high potency in this specific assay.

Assay TypeTarget OrganismMetricValueReference
Anti-larval SettlementBarnacle (Balanus improvisus or Amphibalanus amphitrite cyprids)EC500.9 µM[1][2]

Note: EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency. To date, there is a lack of published data on the activity of this compound in biofilm inhibition and anti-algal settlement assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are the protocols for the barnacle anti-settlement assay, in which this compound has been tested, as well as standard protocols for biofilm and algal assays that could be employed for future evaluation of this compound.

Barnacle Anti-Larval Settlement Assay

This assay is the primary method used to quantify this compound's antifouling activity.

Objective: To determine the concentration at which this compound inhibits the settlement and metamorphosis of barnacle cyprid larvae.

Materials:

  • Barnacle cyprid larvae (Balanus improvisus or Amphibalanus amphitrite)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Filtered seawater (FSW)

  • Multi-well polystyrene plates (e.g., 24- or 48-well)

  • Microscope

Procedure:

  • Preparation of Test Solutions: A series of dilutions of the this compound stock solution are prepared in FSW to achieve the desired final concentrations. A control group containing only FSW and the solvent is also prepared.

  • Assay Setup: Aliquots of each test solution and the control are added to the wells of the multi-well plates.

  • Introduction of Larvae: A specific number of competent cyprid larvae (typically 10-20 per well) are added to each well.

  • Incubation: The plates are incubated under controlled conditions (e.g., constant temperature and light/dark cycle) for a specified period (typically 24-48 hours) to allow for settlement and metamorphosis.

  • Data Collection: Following incubation, the number of settled and metamorphosed barnacles in each well is counted using a microscope.

  • Data Analysis: The percentage of settlement inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by fitting the concentration-response data to a suitable model.

Marine Bacterial Biofilm Inhibition Assay (Proposed for this compound)

This standard protocol can be used to assess the potential of this compound to inhibit the formation of bacterial biofilms, a key component of microfouling.

Objective: To determine if this compound can inhibit the formation of biofilms by marine bacteria and to quantify its minimum inhibitory concentration (MIC) or half maximal inhibitory concentration (IC50).

Materials:

  • Marine bacterial strain (e.g., Cobetia marina, Pseudoalteromonas tunicata)

  • This compound stock solution

  • Marine broth medium

  • 96-well microtiter plates

  • Crystal violet stain (0.1%)

  • Ethanol or acetic acid for destaining

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum: A fresh culture of the marine bacterial strain is grown to a specific optical density.

  • Assay Setup: The bacterial culture is diluted in fresh marine broth, and aliquots are added to the wells of a 96-well plate.

  • Addition of this compound: Serial dilutions of this compound are added to the wells. Control wells with no this compound are included.

  • Incubation: The plate is incubated under conditions suitable for biofilm formation (e.g., 24-48 hours at an appropriate temperature).

  • Quantification of Biofilm:

    • The planktonic cells are removed, and the wells are washed to remove non-adherent bacteria.

    • The remaining biofilm is stained with crystal violet.

    • After washing away excess stain, the bound crystal violet is solubilized with a destaining solution.

    • The absorbance of the destained solution is measured using a plate reader at a specific wavelength (e.g., 570 nm), which is proportional to the amount of biofilm formed.

  • Data Analysis: The percentage of biofilm inhibition is calculated for each concentration of this compound compared to the control. The MIC or IC50 value can then be determined.

Marine Microalgal Settlement Assay (Proposed for this compound)

This protocol is designed to evaluate the effectiveness of this compound in preventing the settlement of marine microalgae, another critical component of initial fouling.

Objective: To assess the ability of this compound to inhibit the settlement of marine microalgal spores or cells.

Materials:

  • Marine microalga culture (e.g., Ulva linza, Navicula incerta)

  • This compound stock solution

  • Artificial seawater (ASW) or appropriate growth medium

  • Multi-well plates or petri dishes

  • Microscope or fluorometer

Procedure:

  • Preparation of Algal Suspension: A suspension of microalgal spores or vegetative cells is prepared at a known density.

  • Assay Setup: The surfaces of the multi-well plates or petri dishes are coated with the different concentrations of this compound. Control surfaces are treated with the solvent only.

  • Introduction of Algae: The algal suspension is added to the coated wells or dishes.

  • Incubation: The plates are incubated under controlled light and temperature conditions to allow for settlement.

  • Quantification of Settlement:

    • Non-settled cells are removed by gentle washing.

    • The number of settled cells is quantified either by direct counting under a microscope or by measuring chlorophyll (B73375) fluorescence using a fluorometer.

  • Data Analysis: The percentage of settlement inhibition is calculated for each this compound concentration relative to the control, and the EC50 value is determined.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound (e.g., this compound) Dilutions C Expose Organisms to Test Compound A->C B Culture Fouling Organism (e.g., Barnacle Larvae, Bacteria, Algae) B->C D Incubate under Controlled Conditions C->D E Quantify Settlement/ Biofilm Formation/ Growth D->E F Determine EC50/IC50/MIC E->F

Generalized workflow for antifouling bioassays.

The antifouling mechanism of this compound is thought to be non-toxic and reversible. Its chemical structure bears resemblance to the neurotransmitter serotonin (B10506), suggesting a potential interaction with signaling pathways that regulate larval settlement. In barnacles, serotonin is known to be involved in the complex process of site selection and metamorphosis.

G cluster_external External Cues cluster_internal Barnacle Larva Internal Signaling cue Settlement Cues (e.g., Surface Texture, Biofilms) receptor Serotonin Receptor cue->receptor Activates downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream Initiates behavior Behavioral Response (Exploration, Attachment) downstream->behavior Regulates metamorphosis Metamorphosis behavior->metamorphosis Leads to serotonin Serotonin serotonin->receptor Binds to This compound This compound (Potential Antagonist) This compound->receptor Potentially Blocks

Hypothetical signaling pathway in barnacle settlement potentially targeted by this compound.

Conclusion and Future Directions

The available evidence strongly supports this compound as a potent inhibitor of barnacle larval settlement. Its non-toxic and reversible mode of action makes it an attractive candidate for the development of environmentally friendly antifouling coatings. However, the current understanding of its antifouling spectrum is limited.

To fully assess the potential of this compound as a broad-spectrum antifouling agent, further research is required to:

  • Evaluate its efficacy against key biofilm-forming marine bacteria and diatoms.

  • Assess its activity against the settlement of spores from common fouling macroalgae.

  • Elucidate the precise molecular mechanism of action , confirming its interaction with specific receptors and signaling pathways in target organisms.

By expanding the scope of testing to include these critical fouling groups, a more complete and robust profile of this compound's antifouling capabilities can be established, paving the way for its potential application in novel antifouling technologies.

References

Comparative analysis of Barettin's activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tromsø, Norway – December 19, 2025 – Barettin, a marine-derived compound isolated from the sponge Geodia barretti, has garnered interest for its biological activities, including antioxidant and anti-inflammatory properties. While its potential as an anticancer agent is an area of active research, a comprehensive comparative analysis of its activity across different cancer cell lines is currently limited in publicly available scientific literature. This guide provides a summary of the known activities of this compound and outlines standard experimental protocols used to assess the anticancer potential of such natural compounds.

Limited Public Data on Comparative Cytotoxicity

Due to the limited quantitative data, a direct comparative table of this compound's activity in different cancer cell lines cannot be compiled at this time. Further research is required to establish a clear profile of its anticancer efficacy and selectivity.

Experimental Protocols for Assessing Anticancer Activity

The following is a detailed methodology for a key experiment used to determine the cytotoxic activity of a compound like this compound against cancer cell lines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound in cancer cells are not yet well-defined, many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is one such critical pathway that is frequently dysregulated in cancer.[6][7][8][9][10] Future studies on this compound could explore its effects on this and other relevant pathways.

Visualizing Experimental and Biological Processes

To aid in the understanding of the methodologies and potential mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with this compound (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

G cluster_pathway Hypothetical Target: PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes This compound This compound (Potential Inhibitor) This compound->PI3K This compound->Akt This compound->mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Is Barettin more potent than other natural antifouling compounds?

Author: BenchChem Technical Support Team. Date: December 2025

Barettin, a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti, has demonstrated significant promise as a natural antifouling agent.[1][2] This guide provides a comparative analysis of this compound's potency against other natural antifouling compounds, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Potency of Natural Antifouling Compounds

The antifouling efficacy of a compound is typically evaluated by its ability to inhibit the settlement of fouling organisms, particularly the larvae of barnacles, which are major contributors to marine biofouling. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, representing the concentration at which it inhibits 50% of the larval settlement. A lower EC50 value indicates higher potency.

The following table summarizes the EC50 values of this compound and other selected natural antifouling compounds against barnacle larvae.

CompoundSource OrganismTarget Barnacle SpeciesEC50 (µM)EC50 (µg/mL)Reference
This compound Geodia barretti (Marine Sponge)Amphibalanus improvisus0.9-[1]
Benzo[g]dipodazine (this compound analog)SyntheticAmphibalanus improvisus0.034-[1][3][4]
Phidianidine AMarine NudibranchAmphibalanus improvisus-0.7[3]
AvaroneDysidea avara (Marine Sponge)Amphibalanus amphitrite-0.65
Monoterpene-furan hybridsSynthetic (inspired by marine natural products)Amphibalanus amphitrite-1.65–4.70[5]
Rutin persulfateSynthetic (inspired by flavonoids)Mytilus galloprovincialis22.59-[6]
Methoxylated chalconesSyntheticMytilus galloprovincialis7.24–34.63-[6]
(+)-Aniduquinolone AMarine-derived fungusAmphibalanus amphitrite1.8 x 10⁻⁵7.6 x 10⁻⁶[7]
(-)-Gymnodimine AMarine DinoflagellateCiona savignyi7.9 x 10⁻⁵4 x 10⁻⁵[7]
PortimineMarine DinoflagellateMytilus galloprovincialis & Ciona savignyi1.5 x 10⁻⁴6 x 10⁻⁵[7]
Butenolide (modified)Streptomyces sp. (Marine Bacterium)Not Specified-0.02[8]
Compound 3 (Brusatol derivative)SyntheticBarnacle-0.1475[3][7]

As the data indicates, this compound exhibits potent antifouling activity with an EC50 value of 0.9 µM against the barnacle Amphibalanus improvisus.[1] Notably, some synthetic analogs of this compound, such as benzo[g]dipodazine, have demonstrated even greater potency.[1][3][4] When compared to a broad range of other natural compounds, this compound's efficacy is significant. While some compounds like the modified butenolide and certain alkaloids show exceptionally low EC50 values, this compound remains a highly potent natural antifoulant.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifouling compounds.

Barnacle Larval Settlement Assay

This assay is a standard method to evaluate the effectiveness of antifouling compounds by observing their impact on the settlement of barnacle cyprid larvae.

1. Larval Rearing:

  • Adult barnacles (Amphibalanus amphitrite or Amphibalanus improvisus) are collected and induced to release nauplii.

  • Nauplii are cultured in filtered seawater (FSW) and fed a diet of phytoplankton (e.g., Chaetoceros calcitrans).[9]

  • The larvae are reared under controlled conditions of temperature and light cycle until they metamorphose into the non-feeding cyprid stage, which is the stage that settles and attaches to surfaces.[9]

2. Assay Procedure:

  • The assay is typically conducted in multi-well polystyrene plates.[9]

  • A range of concentrations of the test compound (e.g., this compound) are prepared in FSW. A control group with only the solvent (e.g., DMSO) is also included.

  • A specific number of competent cyprid larvae are added to each well containing the test solution.[9]

  • The plates are incubated for a set period (e.g., 24-48 hours) under controlled temperature and dark conditions.[9][10]

  • After incubation, the number of settled, metamorphosed, and swimming larvae in each well is counted under a dissecting microscope.

  • The percentage of settlement inhibition is calculated for each concentration relative to the control.

  • The EC50 value is then determined by plotting the settlement inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Proposed Antifouling Mechanism of this compound

The antifouling mechanism of this compound is believed to be linked to its structural similarity to serotonin, suggesting an interaction with neurotransmitter pathways in barnacle larvae.[11] This interaction likely disrupts the normal signaling processes required for larval settlement and metamorphosis. The proposed pathway involves the inhibition of key neurological targets, such as acetylcholine (B1216132) esterase (AChE), which is crucial for cholinergic neural signaling during barnacle settlement.[12]

Barettin_Antifouling_Pathway This compound This compound Serotonin_Receptor Serotonin-like Receptor This compound->Serotonin_Receptor Binds to Neural_Signaling Neural Signaling Cascade Serotonin_Receptor->Neural_Signaling Modulates AChE Acetylcholine Esterase (AChE) Neural_Signaling->AChE Disrupts Settlement_Metamorphosis Larval Settlement & Metamorphosis AChE->Settlement_Metamorphosis Inhibits (leading to prevention of) Antifouling_Workflow cluster_0 Discovery & Extraction cluster_1 Bioassay Screening cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Source Source Organism (e.g., Marine Sponge) Extraction Extraction & Isolation of Natural Product Source->Extraction Settlement_Assay Larval Settlement Assay Extraction->Settlement_Assay Toxicity_Assay Toxicity Assay (LC50 Determination) Extraction->Toxicity_Assay EC50_Calc EC50 Calculation Settlement_Assay->EC50_Calc Therapeutic_Ratio Therapeutic Ratio (LC50/EC50) Toxicity_Assay->Therapeutic_Ratio EC50_Calc->Therapeutic_Ratio Pathway_Analysis Signaling Pathway Analysis Therapeutic_Ratio->Pathway_Analysis

References

Validating the Therapeutic Potential of Barettin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of Barettin, a marine-derived brominated alkaloid. The primary focus is on its antioxidant and anti-inflammatory properties, with a comparative analysis against its debrominated analog. Due to a lack of direct comparative studies in the existing literature, this guide also proposes experimental frameworks for evaluating this compound against established therapeutic agents in relevant preclinical models.

Executive Summary

This compound, isolated from the marine sponge Geodia barretti, has demonstrated significant antioxidant and anti-inflammatory activities in vitro.[1][2] Its unique chemical structure, featuring a brominated tryptophan residue, appears crucial for its cellular activity.[1] Preclinical evidence suggests this compound's potential in mitigating conditions associated with oxidative stress and inflammation. This document summarizes the existing quantitative data, details the experimental protocols used in key studies, and outlines proposed workflows for further preclinical validation against current standards of care.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory effects of this compound compared to its debrominated synthetic analogue.

Table 1: Comparison of In Vitro Antioxidant Activity

AssayCompoundConcentration (µg/mL)Result (Trolox Equivalents, TE)Key Finding
FRAP (Ferric Reducing Antioxidant Power) This compound3077 µM TEBoth compounds exhibit biochemical antioxidant activity.
Debromothis compound30Similar to this compound
ORAC (Oxygen Radical Absorbance Capacity) This compound305.5 µM TEBoth compounds show oxygen radical absorbance capacity.
Debromothis compound30Similar to this compound
CLPAA (Cellular Lipid Peroxidation Antioxidant Activity) in HepG2 cells This compound-55% reduction in lipid peroxidationThis compound significantly inhibits lipid peroxidation in a cellular model, an effect not seen with its debrominated analog, suggesting the bromine moiety is crucial for cellular activity.[1]
Debromothis compound-No activity
BHT (control)10 µM-

Table 2: Comparison of In Vitro Anti-inflammatory Activity in LPS-stimulated THP-1 Cells

Cytokine MeasuredCompoundConcentration (µg/mL)InhibitionKey Finding
IL-1β This compoundup to 100Dose-dependent inhibition[1]This compound effectively suppresses the secretion of the pro-inflammatory cytokine IL-1β in a dose-dependent manner.
TNF-α This compound50 - 100Inhibition observedThis compound also inhibits the secretion of TNF-α at higher concentrations.[1]

Signaling Pathways and Proposed Mechanisms of Action

This compound's anti-inflammatory effects may be attributed to its inhibitory action on specific protein kinases.[2] The antioxidant activity is linked to its ability to inhibit lipid peroxidation within cellular membranes.

Barettin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 RIPK2 RIPK2 TLR4->RIPK2 CAMK1a CAMK1α TLR4->CAMK1a NFkB NF-κB Activation RIPK2->NFkB CAMK1a->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Barettin_inflam This compound Barettin_inflam->RIPK2 inhibition Barettin_inflam->CAMK1a inhibition Oxidative_Stress Oxidative Stress (e.g., CumOOH) Lipid_Peroxidation Lipid Peroxidation in Cell Membranes Oxidative_Stress->Lipid_Peroxidation Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage Barettin_antiox This compound Barettin_antiox->Lipid_Peroxidation inhibition

Figure 1: Proposed signaling pathways for this compound's anti-inflammatory and antioxidant effects.

Proposed Preclinical Validation Workflow: A Comparative In Vivo Study

To robustly validate the therapeutic potential of this compound, in vivo studies comparing it to established drugs are essential. The following workflow is proposed for a comparative study of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), such as celecoxib, in a rat model of acute inflammation.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Acclimatize Male Wistar Rats (180-200g) B Divide into Groups (n=6): - Vehicle Control - this compound (Dose 1, 2, 3) - Celecoxib (Standard Dose) A->B C Administer this compound, Celecoxib, or Vehicle (p.o.) B->C D After 1h, induce inflammation: 0.1 mL 1% Carrageenan injection in sub-plantar region of hind paw C->D E Measure paw volume (plethysmometer) at 0, 1, 2, 3, 4, and 5 hours post-carrageenan D->E F Calculate % inhibition of edema: ((Vc - Vt) / Vc) * 100 E->F G Statistical Analysis (ANOVA) F->G H Compare efficacy of this compound vs. Celecoxib G->H

Figure 2: Proposed workflow for in vivo comparison of this compound and Celecoxib.

Experimental Protocols

In Vitro Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay

This protocol is adapted from the methods described in the study by Lind et al. (2013).[1]

  • Cell Culture:

    • Culture HepG2 human hepatocarcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound, Debromothis compound, and a positive control (e.g., Butylated hydroxytoluene - BHT) in a suitable solvent (e.g., DMSO).

    • Dilute the compounds to the desired final concentrations in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 1 hour.

  • Induction of Lipid Peroxidation:

    • Wash the cells to remove the compounds.

    • Add a solution of the lipophilic probe C11-BODIPY581/591 to the cells and incubate.

    • Induce lipid peroxidation by adding a solution of cumene (B47948) hydroperoxide (CumOOH).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the oxidized C11-BODIPY probe using a plate reader at appropriate excitation and emission wavelengths.

    • Calculate the percentage reduction in lipid peroxidation for each compound compared to the vehicle-treated control.

In Vitro Anti-inflammatory Cytokine Secretion Assay

This protocol is based on the methodology used for assessing cytokine inhibition in LPS-stimulated THP-1 cells.[1]

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of this compound in a suitable solvent and dilute to final concentrations in the culture medium. To avoid endotoxin (B1171834) contamination, pyrogen-free samples should be prepared using methods like polymyxin (B74138) B-based columns.[1]

    • Replace the medium of the differentiated THP-1 cells with fresh medium containing the test concentrations of this compound.

    • Incubate for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Sample Collection and Analysis:

    • Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine secretion for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value if a clear dose-response is observed.

Future Directions: Exploring Anticancer and Neuroprotective Potential

The antioxidant properties of this compound and its ability to inhibit key signaling kinases suggest that its therapeutic potential may extend beyond inflammation. Further preclinical studies are warranted to explore its efficacy in oncology and neurodegenerative diseases.

  • Anticancer Potential: The inhibition of kinases like RIPK2, which is involved in cellular survival pathways, suggests that this compound could be investigated in cancer models. A proposed workflow would involve initial in vitro screening against a panel of cancer cell lines to determine IC50 values, followed by in vivo studies using xenograft models in immunocompromised mice.

  • Neuroprotective Potential: Oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. The demonstrated antioxidant and anti-inflammatory effects of this compound make it a candidate for neuroprotection. Preclinical validation could involve in vitro models using neuronal cell lines exposed to neurotoxins, and in vivo studies in animal models of diseases like Parkinson's or Alzheimer's.

Conclusion

This compound is a promising marine natural product with demonstrated in vitro antioxidant and anti-inflammatory activities. Its mechanism of action, which appears to be dependent on its unique brominated structure and involves the inhibition of key inflammatory kinases, warrants further investigation. While direct comparisons with established drugs are currently lacking, this guide provides a framework for future preclinical in vivo studies to validate its therapeutic potential and position it as a potential lead compound for the development of new therapeutics.

References

A Head-to-Head Comparison of Barettin and Other Marine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the marine alkaloid Barettin with other notable marine alkaloids. The following sections detail their comparative biological activities, supported by experimental data, and provide insights into their mechanisms of action through signaling pathway diagrams.

Introduction to this compound and Marine Alkaloids

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, with marine alkaloids being a prominent class of compounds showing a wide range of pharmacological activities.[1] These activities include anti-inflammatory, antioxidant, anticancer, antibacterial, and antiviral properties.[2][3]

This compound is a brominated cyclic dipeptide first isolated from the marine sponge Geodia barretti.[4] It has demonstrated significant antioxidant and anti-inflammatory potential, making it a compound of interest for further investigation in drug discovery.[5][6] This guide provides a head-to-head comparison of this compound with other well-characterized marine alkaloids, namely Topsentin (B55745), Lamellarin, and Cystodytins, to highlight their relative performance in various biological assays.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of this compound and other selected marine alkaloids.

Table 1: Anticancer and Cytotoxic Activity (IC50 in µM)
CompoundA549 (Lung Carcinoma)HeLa (Cervical Carcinoma)MCF-7 (Breast Carcinoma)Other Cell Lines
This compound No specific IC50 data available. Cytotoxicity observed at concentrations >100 µg/mL against HepG2 and MRC-5 cells.[7]No specific IC50 data available.No specific IC50 data available.Not cytotoxic to HepG2 cells at concentrations up to 30 µg/mL after 24h exposure.[7]
Topsentin IC50: 20 µg/mL[6]Data not availableIC50: 1.8 µM and 2.6 µM for derivatives[8]P388 (Murine Leukemia) IC50: 3 µg/mL[6]
Lamellarin D Data not availableData not availableData not availableP388 (Murine Leukemia) - Potent cytotoxicity[1]
Cystodytins Data not availableData not availableData not availableL1210 (Murine Leukemia) IC50: 0.22 - 1.1 µg/mL[6]
Table 2: Antioxidant Activity
CompoundORAC (µM TE/µM)FRAP (µM TE/µM)
This compound ~0.077 (at 71.6 µM)[2]~1.07 (at 71.6 µM)[2]
Other Alkaloids Data not readily available for direct comparisonData not readily available for direct comparison
Table 3: Anti-inflammatory Activity
CompoundAssayResults
This compound Inhibition of IL-1β and TNF-α secretion in LPS-stimulated THP-1 cellsDose-dependent inhibition[6][7]
Topsentin Inhibition of COX-2 expression in UVB-irradiated HaCaT cellsSuppresses COX-2 expression[9]
Asperversiamide G Inhibition of iNOS in LPS-induced RAW264.7 cellsIC50: 5.39 µM[10]
Aspechinulin D Inhibition of NO productionIC50: 20 µM[10]
Table 4: Antibacterial and Antifungal Activity (MIC in µg/mL)
CompoundStaphylococcus aureusEscherichia coliCandida albicansOther Pathogens
This compound Data not availableData not availableData not availableData not available
Topsentin Derivatives Data not availableData not availableData not availableSclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea EC50: 4-5 mg/kg[2]
Oroidin derivative (6h) MIC90: 5.7 µg/mLMIC90: 50 µMData not availableEnterococcus faecalis MIC90: 12.5 µM[3]
Nocarimidazole A MIC: 64 µg/mL (S. epidermidis)Data not availableData not availableBacillus subtilis MIC: 64 µg/mL[11]
Asperthrin A Data not availableData not availableData not availableVibrio anguillarum MIC: 8 µg/mL, Xanthomonas oryzae MIC: 12.5 µg/mL, Rhizoctonia solani MIC: 25 µg/mL[10]
Table 5: Antiviral Activity (IC50 in µM)
CompoundVirusCell LineIC50 (µM)
This compound Data not availableData not availableData not available
Topsentin Derivatives Tobacco Mosaic Virus (TMV)Nicotiana tabacumHigher activity than Ribavirin[2]
Lamellarin α 20-sulfate HIV-1Cell Culture8[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the marine alkaloid for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12][13][14]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a sample to inhibit the oxidation of a fluorescent probe.

  • Reagent Preparation: Prepare a working solution of fluorescein (B123965) and an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

  • Reaction Setup: In a 96-well black microplate, add the sample or Trolox standard, followed by the fluorescein working solution. Incubate at 37°C.

  • Initiation of Reaction: Add the AAPH solution to initiate the peroxyl radical generation.

  • Fluorescence Measurement: Immediately begin reading the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is proportional to the antioxidant capacity and is expressed as Trolox Equivalents (TE).[4][5]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent Preparation: Prepare a fresh FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Reaction Setup: Add the FRAP reagent to a 96-well plate, followed by the sample or standard.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Data Analysis: Generate a standard curve using a known antioxidant (e.g., Trolox) and calculate the FRAP value of the sample, expressed as Trolox Equivalents (TE).[15][16]

Cytokine Release Assay (ELISA)

This assay quantifies the amount of specific cytokines released by immune cells in response to a stimulus.

  • Cell Stimulation: Culture immune cells (e.g., THP-1 monocytes) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the marine alkaloid.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[7][17]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the marine alkaloid in a 96-well microplate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][18]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the known or proposed signaling pathways affected by this compound and other marine alkaloids.

Barettin_Anti_Inflammatory_Pathway cluster_cell Macrophage/Microglia LPS LPS TLR4 TLR4 LPS->TLR4 RIPK2 RIPK2 TLR4->RIPK2 potential cross-talk NOD2 NOD2 NOD2->RIPK2 activates MDP MDP MDP->NOD2 NFkB NF-κB RIPK2->NFkB activates MAPK MAPK RIPK2->MAPK activates CAMK1a CAMK1α Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription This compound This compound This compound->RIPK2 inhibits This compound->CAMK1a inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Topsentin_Anticancer_Pathway cluster_cell Cancer Cell UVB UVB Radiation MAPK_pathway MAPK Pathway (ERK, JNK, p38) UVB->MAPK_pathway activates AP1 AP-1 MAPK_pathway->AP1 activates COX2 COX-2 AP1->COX2 induces expression Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation & Cell Proliferation Prostaglandins->Inflammation Topsentin Topsentin Topsentin->MAPK_pathway inhibits Topsentin->AP1 inhibits Topsentin->COX2 inhibits

Caption: Anticancer and anti-inflammatory pathway of Topsentin.

Lamellarin_Anticancer_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DNA DNA Topo1 Topoisomerase I DNA->Topo1 relaxes supercoiling DNA_damage DNA Strand Breaks Topo1->DNA_damage causes Apoptosis_nuclear Apoptosis DNA_damage->Apoptosis_nuclear Mito_function Mitochondrial Function Apoptosis_mito Apoptosis Mito_function->Apoptosis_mito LamellarinD Lamellarin D LamellarinD->Topo1 inhibits LamellarinD->Mito_function disrupts

Caption: Dual anticancer mechanism of Lamellarin D.

Conclusion

This comparative guide highlights the diverse and potent biological activities of this compound and other marine alkaloids. This compound exhibits notable antioxidant and anti-inflammatory properties. In comparison, alkaloids like Topsentin, Lamellarin, and Cystodytins have demonstrated significant potential in anticancer applications, with some also showing promising antibacterial, antifungal, and antiviral activities.

The provided data and experimental protocols offer a valuable resource for researchers to further explore the therapeutic potential of these marine-derived compounds. The signaling pathway diagrams provide a visual framework for understanding their mechanisms of action, which can guide future structure-activity relationship studies and the development of novel drug candidates. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in the context of cancer, and to expand the comparative analysis to a broader range of marine alkaloids.

References

Comparative study of Barettin's effect on different marine fouling organisms

Author: BenchChem Technical Support Team. Date: December 2025

Barettin, a cyclopeptidic alkaloid isolated from the marine sponge Geodia barretti, has emerged as a promising natural antifouling agent. This guide provides a comparative overview of its effects on various marine fouling organisms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The primary focus of existing research has been on the inhibitory effects of this compound on barnacle settlement, with limited but insightful data on other marine organisms.

Comparative Efficacy of this compound and Its Analogs

This compound and its derivatives have demonstrated significant potency in inhibiting the settlement of the barnacle Amphibalanus improvisus (previously known as Balanus improvisus). The effective concentration for 50% inhibition (EC₅₀) of larval settlement is a key metric for comparison. While data on a wide range of fouling organisms is not extensively available, the existing research provides a strong foundation for understanding this compound's antifouling potential.

CompoundTarget OrganismEffectEC₅₀ / IC₅₀ToxicityReference
This compound Amphibalanus improvisus (Barnacle)Inhibition of larval settlement0.9 µMNon-toxic and reversible[1][2][3]
8,9-dihydrothis compound Amphibalanus improvisus (Barnacle)Inhibition of larval settlement7.9 µMNon-toxic and reversible[2][3]
Benzo[g]dipodazine (this compound Analog)Amphibalanus improvisus (Barnacle)Inhibition of larval settlement0.034 µMReadily reversible[1][4][5]
Bromobenzisoxazolone this compound Amphibalanus improvisus (Barnacle)Inhibition of larval settlement15 nM (0.015 µM)Not specified[6][7]
This compound Analogs Marine Microfoulers (Bacteria and Microalgae)Inhibition of growth and settlementNot specified for this compoundNot specified[1]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the comparative assessment of antifouling compounds. The following is a detailed methodology for a barnacle larval settlement assay, which is the most common assay used to evaluate this compound's efficacy.

Barnacle (Amphibalanus improvisus) Larval Settlement Assay

This assay quantifies the inhibitory effect of a compound on the settlement and metamorphosis of barnacle cyprid larvae.

1. Larval Culture and Collection:

  • Adult Amphibalanus improvisus are collected from the field and maintained in laboratory aquaria.

  • Nauplii larvae are released from the adults and are cultured to the cyprid stage, which is the settling stage. This is typically done in filtered seawater with a controlled diet of phytoplankton.

  • Cyprid larvae are collected for the assay once they are competent to settle.

2. Assay Preparation:

  • Test compounds (e.g., this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in filtered seawater to achieve the desired final test concentrations.

  • Multi-well polystyrene plates (e.g., 24- or 48-well plates) are used as the settlement substrate. Each well is filled with a specific volume of the test solution. Control wells contain only filtered seawater with the solvent at the same concentration as the test wells.

3. Experimental Procedure:

  • A specific number of competent cyprid larvae (e.g., 10-20) are added to each well of the multi-well plate.[7][8]

  • The plates are incubated under controlled conditions (e.g., constant temperature and a light/dark cycle) for a defined period, typically 24 to 72 hours.[7][9]

  • At the end of the incubation period, the number of settled and metamorphosed barnacles in each well is counted under a dissecting microscope.

  • The percentage of settlement inhibition is calculated for each concentration relative to the control.

4. Data Analysis:

  • The EC₅₀ value, the concentration at which 50% of larval settlement is inhibited, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • Toxicity can be assessed by observing the mortality of the larvae at different concentrations. Reversibility of the effect can be tested by transferring larvae exposed to the compound to clean seawater and observing if settlement proceeds.[1][2]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in this research, the following diagrams have been generated using the DOT language.

G cluster_collection Larval Collection and Culture cluster_assay Settlement Assay cluster_analysis Data Analysis Adults Adult Barnacles Nauplii Nauplii Larvae Adults->Nauplii Release Cyprids Competent Cyprids Nauplii->Cyprids Culture Plates Multi-well Plates Cyprids->Plates Addition of Larvae Incubation Incubation (24-72h) Plates->Incubation Test_Solutions Test Solutions (this compound) Test_Solutions->Plates Counting Counting Settled Larvae Incubation->Counting EC50 EC50 Calculation Counting->EC50 Toxicity Toxicity Assessment Counting->Toxicity

Caption: Workflow for the barnacle larval settlement assay.

Mechanism of Action and Signaling Pathways

The precise signaling pathways in marine organisms that are disrupted by this compound have not yet been fully elucidated. However, based on the general understanding of antifouling mechanisms, a hypothetical model can be proposed. Antifouling compounds can interfere with various stages of the fouling process, from initial biofilm formation by microorganisms to the settlement of larger organisms.

For macrofoulers like barnacles, settlement is a complex process mediated by chemical cues and internal signaling pathways. This compound's non-toxic and reversible effects suggest that it may act as a signal interference agent rather than a biocide. It could potentially block the perception of settlement cues or disrupt downstream signaling cascades within the larvae that lead to attachment and metamorphosis.

G cluster_process Hypothetical Antifouling Mechanism of this compound Cue Settlement Cues Receptor Larval Receptors Cue->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Settlement Settlement & Metamorphosis Signaling->Settlement This compound This compound This compound->Receptor Blocks Binding This compound->Signaling Inhibits Pathway

Caption: Hypothetical mechanism of this compound's antifouling action.

Effects on Other Marine Fouling Organisms

While the primary body of research on this compound focuses on barnacles, some studies have indicated the potential for broader antifouling activity.

  • Marine Microfoulers (Bacteria and Algae): The formation of a microbial biofilm is the initial step in the marine fouling process. Some synthetic analogs of this compound have been evaluated against a panel of eight marine microfoulers, suggesting that this class of compounds may also inhibit the growth and settlement of bacteria and microalgae.[1] However, specific data on the efficacy of this compound itself against these organisms are limited. The disruption of bacterial signaling, such as quorum sensing, is a known antifouling strategy, and it is plausible that this compound could interfere with these pathways.

  • Other Macrofouling Organisms: There is currently a lack of published data on the effects of this compound on other significant macrofouling organisms such as mussels, tubeworms, and bryozoans. Further research is needed to determine the spectrum of this compound's antifouling activity against these organisms.

Conclusion

This compound and its analogs are highly effective inhibitors of barnacle larval settlement, with some derivatives showing potency in the nanomolar range. The non-toxic and reversible nature of their action makes them attractive candidates for the development of environmentally benign antifouling coatings. While the current understanding of this compound's effects is largely confined to barnacles, preliminary evidence suggests a broader potential against microfouling organisms. Future research should focus on elucidating the specific signaling pathways affected by this compound in target organisms and expanding the evaluation of its efficacy against a wider range of marine foulers to fully realize its potential as a next-generation antifouling agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Barettin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Barettin, a brominated alkaloid, requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its chemical nature, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is the first step toward its safe handling and disposal. This data informs the selection of appropriate personal protective equipment (PPE) and disposal streams.

PropertyValue
Molecular Formula C₁₇H₁₉BrN₆O₂
Molar Mass 419.283 g/mol
Appearance Assumed to be a solid, specific color not widely documented.
Chemical Class Brominated Alkaloid, Cyclic Dipeptide

Standard Operating Procedure for this compound Disposal

This section outlines a step-by-step methodology for the safe disposal of this compound in both solid and solution forms.

1. Personal Protective Equipment (PPE):

Before handling this compound waste, it is crucial to be equipped with the appropriate PPE to minimize exposure risks:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should always be worn.

  • Lab Coat: A standard laboratory coat is required to protect against spills.

  • Respiratory Protection: If handling large quantities of solid this compound or if there is a risk of aerosolization, a respirator may be necessary.

2. Waste Segregation and Collection:

Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all unused or expired solid this compound, contaminated weighing papers, and other contaminated disposable lab supplies (e.g., pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.[1]

    • This container should be designated for "Halogenated Organic Waste" due to the presence of bromine.[1] Do not mix with non-halogenated waste.[1]

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, labeled, and sealed waste container.[1]

    • This container should also be marked as "Halogenated Organic Waste."

    • The container must be made of a material compatible with the solvent used (e.g., glass for organic solvents).[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3][4]

3. Waste Containment and Labeling:

All hazardous waste containers must be managed to prevent leaks and ensure proper identification.

  • Containment:

    • Ensure all waste containers are in good condition and are kept securely closed except when adding waste.[2][5]

    • Leave at least one inch of headspace in liquid waste containers to allow for expansion.[5]

  • Labeling:

    • Affix a "Hazardous Waste" label to each container as soon as waste is added.[2]

    • The label must include:

      • The words "Hazardous Waste."[5]

      • The full chemical name(s) of the contents (i.e., "this compound" and any solvents). Chemical formulas or abbreviations are not acceptable.[2]

      • The associated hazards (e.g., "Toxic," "Halogenated").[5]

      • The date when the container was first used for waste accumulation.[5]

4. Storage:

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[5]

  • This area should be away from general lab traffic and provide secondary containment to catch any potential leaks.[2]

  • Segregate containers of incompatible wastes (e.g., keep acids away from bases).[5]

5. Final Disposal:

  • Once a waste container is full, or if you are discontinuing the generation of that waste stream, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

Emergency Spill Protocol

In the event of a this compound spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment & Cleanup:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and any contaminated debris and place it into a labeled hazardous waste bag or container.[6]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water solution. All cleaning materials must also be disposed of as hazardous waste.[6]

Below is a diagram outlining the general workflow for the disposal of a research chemical like this compound.

cluster_0 Waste Generation & Segregation cluster_1 cluster_2 Containment & Labeling cluster_3 Storage & Disposal gen This compound Waste Generated (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste (Contaminated Labware) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles, Glassware) segregate->sharps container_solid Seal in 'Halogenated Organic Waste' Container solid->container_solid container_liquid Seal in 'Halogenated Organic Waste' Container liquid->container_liquid container_sharps Place in Puncture-Proof Sharps Container sharps->container_sharps label_waste Label Container: 'Hazardous Waste' Contents & Hazards container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound and associated waste.

References

Essential Safety and Operational Protocols for Handling Barettin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Barettin, a bioactive brominated alkaloid derived from the marine sponge Geodia barretti.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potent, potentially hazardous substance. The following procedures are based on established best practices for managing cytotoxic and potent bioactive compounds in a laboratory setting. A thorough, substance-specific risk assessment is essential before commencing any work.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is critical for safe handling and experimental design.

PropertyValueSource
Chemical Formula C₁₇H₁₉BrN₆O₂[1][2]
Molar Mass 419.283 g/mol [1][2]
IUPAC Name 2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine[2]
CAS Number 104311-70-8[1]
Appearance Assumed to be a solid, powder form based on typical isolated natural products.
Solubility No specific data available; assume low aqueous solubility and solubility in organic solvents like DMSO and ethanol (B145695) for experimental purposes.
Melting Point Not available.
Boiling Point Not available.
XLogP3 0.8[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risks through inhalation, dermal contact, or ingestion when handling this compound.

PPE CategorySpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves compliant with ASTM D6978 (chemotherapy-grade).[3]Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer glove immediately following a potential contamination.
Lab Coat/Gown Disposable, solid-front gown with long sleeves and tight-fitting knit cuffs.[4]Protects the wearer's clothing and skin from contamination. The solid front offers enhanced protection against spills, and tight cuffs prevent substances from entering the sleeves.
Eye/Face Protection Chemical splash goggles and a full-face shield.[3][4]Protects the eyes and face from splashes and aerosols. Goggles should be worn in conjunction with a face shield for maximum protection.
Respiratory Protection A NIOSH-approved fit-tested N95 or higher-level respirator should be used when handling the powder form or when there is a risk of aerosol generation.[3]Minimizes the risk of inhaling fine particles of the potent compound. Work should ideally be conducted within a certified chemical fume hood or similar ventilated enclosure.
Additional PPE Disposable shoe covers and head covering.[4]Prevents the tracking of contaminants out of the laboratory and protects against accidental contamination of the hair.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to ensure safety and experimental integrity.

1. Designated Work Area:

  • All work with solid this compound and its concentrated solutions should be conducted in a designated area within a certified chemical fume hood.

  • The work surface should be covered with absorbent, disposable bench paper.

2. Weighing and Reconstitution:

  • Weigh solid this compound in a containment device (e.g., a disposable weighing boat or within a ventilated balance enclosure) to prevent dispersal of the powder.

  • When reconstituting the compound, add the solvent slowly to the solid to avoid aerosolization.

3. Spill Management:

  • A spill kit appropriate for cytotoxic compounds should be readily available.

  • In the event of a small spill, wear appropriate PPE, gently cover the spill with absorbent material, and decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.

  • For larger spills, evacuate the area and follow institutional emergency procedures.

4. Decontamination:

  • All non-disposable equipment that comes into contact with this compound should be decontaminated. This may involve rinsing with a solvent in which this compound is soluble, followed by a thorough cleaning with soap and water.

  • Wipe down the work area in the fume hood after each procedure.

Disposal Plan for this compound Waste

All waste generated from handling this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and weighing boats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

3. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste management company.

  • Disposal must be in accordance with all local, state, and federal regulations. Incineration at a licensed facility is the preferred method for the final disposal of potent bioactive compounds.

Experimental Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Barettin_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase start Receive this compound Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Designated Work Area in Fume Hood ppe->setup weigh Weigh Solid this compound setup->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Store Waste for Licensed Disposal segregate_waste->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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